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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Fluoro-1-(piperazin-1-yl)isoquinoline: Synthesis, Predicted Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Fluoro-1-(piperazin-1-yl)isoquinoline, a novel heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Fluoro-1-(piperazin-1-yl)isoquinoline, a novel heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its core structural components, proposes a robust synthetic pathway, and predicts its physicochemical and biological properties based on well-established principles and data from closely related analogues.

Introduction and Structural Rationale

5-Fluoro-1-(piperazin-1-yl)isoquinoline is a synthetic heterocyclic compound featuring three key structural motifs: an isoquinoline scaffold, a fluorine atom at the 5-position, and a piperazine ring at the 1-position. The isoquinoline core is a prominent feature in a vast number of natural alkaloids and synthetic drugs, prized for its ability to interact with a wide range of biological targets.[1][2][3]

The strategic placement of substituents dramatically influences the molecule's properties:

  • The Isoquinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, providing a rigid scaffold for orienting functional groups.[2][4]

  • 5-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving pharmacokinetic properties like cell membrane permeability.[3][5]

  • 1-Piperazino Group: The piperazine ring is a common pharmacophore in drug design, known to improve solubility and provide a versatile point for further chemical modification.[6][7] It is a key component in numerous approved drugs, often interacting with central nervous system receptors.[6]

The combination of these features suggests that 5-Fluoro-1-(piperazin-1-yl)isoquinoline is a promising candidate for targeted drug discovery programs.

Caption: Conceptual structure of 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Physicochemical Properties and Characterization

PropertyPredicted Value / InformationSource / Basis
Molecular Formula C₁₃H₁₄FN₃Based on the chemical structure.
Molecular Weight ~231.27 g/mol Calculated from the molecular formula. The molecular weight for the non-fluorinated analog, 1-(Piperazin-1-yl)isoquinoline, is 213.28 g/mol .[8]
CAS Number Not definitively assigned in public databases. A potential CAS number is 1207448-34-7, though it lacks extensive documentation.[9]Supplier databases.
Appearance Likely an off-white to yellow solid at room temperature.Based on related compounds like 5-Fluoroisoquinoline, which is an off-white solid.
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and chloroform. Solubility in aqueous solutions may be pH-dependent due to the basic nitrogen atoms in the piperazine and isoquinoline rings.Based on general properties of N-heterocycles and data for related compounds like 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE.[10]
pKa The isoquinoline nitrogen is a weak base (pKa ~5.14 for the parent). The piperazine nitrogens will also be basic.The basicity of isoquinoline is well-documented.[2]

Proposed Synthesis and Experimental Protocol

The most logical and efficient synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline involves a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry is ideal for coupling amines with activated aromatic halides.

G start Starting Material: 5-Fluoro-1-chloroisoquinoline conditions Conditions: - Solvent (e.g., DMF, Dioxane) - Base (e.g., K2CO3, DIPEA) - Heat (80-120 °C) start->conditions reagent Reagent: Piperazine reagent->conditions product Target Compound: 5-Fluoro-1-(piperazin-1-yl)isoquinoline conditions->product

Caption: Proposed synthetic workflow for 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Step-by-Step Synthetic Protocol:

This protocol is based on established procedures for similar SNAr reactions involving isoquinolines.[11][12]

Objective: To synthesize 5-Fluoro-1-(piperazin-1-yl)isoquinoline via nucleophilic aromatic substitution.

Materials:

  • 5-Fluoro-1-chloroisoquinoline (Starting material)

  • Piperazine (Nucleophile, use in excess, e.g., 3-5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (Base, 2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (Solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1-chloroisoquinoline (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.1-0.2 M.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of dichloromethane/methanol or ethyl acetate/hexanes as the eluent, to yield the pure 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Causality and Validation:

  • Excess Piperazine: Using an excess of piperazine drives the reaction to completion and minimizes the formation of bis-substituted byproducts.[13]

  • Base: The base is essential to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Heat: SNAr reactions on heteroaromatic rings typically require thermal energy to overcome the activation barrier.

  • Validation: The identity and purity of the final product must be confirmed by analytical methods as described in the following section.

Analytical Characterization Protocols

Confirming the structure and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthesized compound.

  • Method: A reverse-phase HPLC method is standard for this class of compounds.[14][15]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm and 254 nm.

    • Expected Result: A single major peak with >95% purity.

B. Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Objective: To confirm the molecular weight of the target compound.

  • Method: Electrospray ionization (ESI) in positive mode is typically used for nitrogen-containing basic compounds.

    • Technique: LC-MS or direct infusion.

    • Expected Result: A prominent ion peak corresponding to the [M+H]⁺ adduct (m/z ≈ 232.12). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the precise atomic connectivity of the molecule.

  • Methods: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected Spectral Features:

    • ¹H NMR: Aromatic protons on the isoquinoline ring, distinct signals for the CH₂ groups of the piperazine ring (typically two multiplets), and a broad singlet for the piperazine N-H proton.

    • ¹³C NMR: Signals corresponding to the 13 unique carbon atoms in the molecule.

    • ¹⁹F NMR: A singlet or a doublet (if coupled to a nearby proton) in the characteristic range for an aryl fluoride.

Potential Biological Applications and Mechanism of Action

The structural motifs of 5-Fluoro-1-(piperazin-1-yl)isoquinoline suggest several potential applications in drug discovery. Isoquinoline derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][16]

  • Anticancer Activity: Many isoquinoline-based compounds exert their effects by targeting critical cellular pathways.[17] For example, they can function as inhibitors of topoisomerase, protein kinases (such as the PI3K/Akt/mTOR pathway), or microtubule polymerization.[17][18] The piperazine moiety is also common in kinase inhibitors.

  • CNS Activity: The piperazine scaffold is a well-known "CNS-phore" and is present in drugs targeting dopamine and serotonin receptors.[6] Therefore, the target compound could be investigated for activity in neurodegenerative disorders or psychiatric conditions.

Mechanism_of_Action cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 5-Fluoro-1-(piperazin-1-yl)isoquinoline Inhibitor->PI3K Inhibition

Caption: Hypothetical mechanism of action via PI3K pathway inhibition.

Safety and Handling Precautions

As a novel chemical entity, 5-Fluoro-1-(piperazin-1-yl)isoquinoline should be handled with care, assuming it is a potent and potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[19][20]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

  • Toxicity: The toxicological properties have not been determined. Piperazine itself can cause skin and respiratory irritation.[21] Quinoline is considered hazardous and may be harmful if swallowed or in contact with skin.[19] Assume the target compound has similar or greater hazards.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Chem-Impex. 5-Fluoro-1-((4-(Phenylsulfonyl)Piperazin-1-Yl)Methyl)-1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]

  • Chemsrc. Isoquinoline,5-fluoro-1,2,3,4-tetrahydro-. Available from: [Link]

  • LoRusso, P. M., et al. (2002). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). Investigational New Drugs, 20(1), 63–71. Available from: [Link]

  • ResearchGate. Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹. Available from: [Link]

  • PubMed. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Available from: [Link]

  • AdooQ BioScience. 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. Available from: [Link]

  • PubChemLite. 5-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN). Available from: [Link]

  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction. Available from: [Link]

  • PubChem. 1-(5-Isoquinolinylsulfonyl)piperazine. Available from: [Link]

  • PubChem. 1-(Piperazin-1-yl)isoquinoline. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • ScienceDirect. A convenient procedure for the synthesis of fused fluoro isoquinolines. Available from: [Link]

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Available from: [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Available from: [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Available from: [Link]

  • SciSpace. Analytical methods for the recently approved fda new molecular entities – a review. Available from: [Link]

  • ResearchGate. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Available from: [Link]

  • Bentham Science Publisher. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Available from: [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available from: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

Sources

Exploratory

Biological Activity of 1-Piperazinyl-5-Fluoroisoquinoline Derivatives: A Technical Guide

This guide serves as an in-depth technical resource for researchers and drug discovery professionals investigating the 1-piperazinyl-5-fluoroisoquinoline scaffold. It synthesizes medicinal chemistry principles, structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers and drug discovery professionals investigating the 1-piperazinyl-5-fluoroisoquinoline scaffold. It synthesizes medicinal chemistry principles, structure-activity relationships (SAR), and experimental protocols to evaluate this specific chemical series.[1]

Introduction: The Chemical Space & Rationale

The 1-piperazinyl-5-fluoroisoquinoline scaffold represents a strategic intersection in medicinal chemistry, merging the privileged isoquinoline core (common in kinase inhibitors and alkaloids) with a piperazine moiety (a classic pharmacophore for GPCR ligands and solubility enhancement).

Structural Rationale[2][3][4]
  • Isoquinoline Core: Unlike the quinoline core found in fluoroquinolone antibiotics (e.g., ciprofloxacin), the isoquinoline core alters the electronic distribution and hydrogen bond acceptor vectors. This shift is critical for bypassing resistance mechanisms in bacteria or achieving selectivity in kinase binding.

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position is not merely for potency; it serves a dual purpose:

    • Metabolic Blockade: C5 is a metabolically labile site in isoquinolines, prone to oxidative hydroxylation by Cytochrome P450s. Fluorination blocks this "soft spot," extending half-life (

      
      ).
      
    • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the isoquinoline nitrogen, potentially enhancing membrane permeability and altering binding kinetics at the target site.

  • 1-Piperazinyl Moiety: This group provides a secondary amine handle for further functionalization (N-alkylation/acylation) and is critical for interaction with aspartate residues in GPCR binding pockets (e.g., 5-HT receptors) or solvent-exposed regions of kinases.

Biological Targets & Mechanism of Action (MOA)

This scaffold exhibits polypharmacology. Depending on the N4-substitution of the piperazine ring, the biological activity shifts between CNS modulation and Antimicrobial/Anticancer effects.

Primary Target: Serotoninergic Modulation (CNS)

The 1-piperazinyl-isoquinoline motif is a bioisostere of the arylpiperazine class (e.g., buspirone).

  • Target: 5-HT

    
     (Serotonin) and D
    
    
    
    (Dopamine) receptors.[2]
  • Mechanism: The protonated nitrogen of the piperazine ring forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane domain of the GPCR. The 5-fluoroisoquinoline moiety acts as the aromatic "head group," interacting with hydrophobic residues (e.g., Phenylalanine/Tryptophan) via

    
     stacking.
    
  • Therapeutic Potential: Anxiolytics, antipsychotics, and antidepressants.

Secondary Target: Kinase Inhibition (Anticancer)

Isoquinoline derivatives are well-documented inhibitors of Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

  • Mechanism: The isoquinoline nitrogen binds to the hinge region of the kinase ATP-binding pocket. The 5-fluoro group can induce a dipole that strengthens this hydrogen bond or fills a small hydrophobic pocket (gatekeeper residue).

  • Therapeutic Potential: Metastasis suppression (ROCK inhibition) and vasodilation.

Tertiary Target: Bacterial Topoisomerase (Antimicrobial)

While less potent than 6-fluoroquinolones, 5-fluoroisoquinolines can target bacterial DNA Gyrase and Topoisomerase IV .

  • Mechanism: Intercalation into the DNA-enzyme cleavage complex, stabilizing the DNA break and leading to bacterial cell death.

Visualization: Signaling & Synthesis

Synthesis Pathway (SNAr Mechanism)

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (


) of 1-chloro-5-fluoroisoquinoline.

SynthesisPathway Start 5-Fluoroisoquinoline N-oxide Chlorination Step 1: Chlorination (POCl3, Reflux) Start->Chlorination Activation Intermediate 1-Chloro-5- fluoroisoquinoline Chlorination->Intermediate Cl- substitution Substitution Step 2: SnAr (Piperazine, K2CO3, DMF) Intermediate->Substitution Nucleophilic Attack Product 1-Piperazinyl-5- fluoroisoquinoline Substitution->Product Final Scaffold

Caption: Two-step synthesis via chlorination of the N-oxide followed by nucleophilic displacement with piperazine.

5-HT1A Receptor Signaling Cascade

When acting as an agonist/partial agonist on 5-HT1A receptors.[3]

Signaling Ligand 1-Pip-5-F-IsoQ Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) KChannel GIRK Channel (K+ Efflux) GProtein->KChannel Activation (+) cAMP cAMP Levels AC->cAMP Decrease Effect Hyperpolarization (Neuronal Inhibition) KChannel->Effect Membrane Potential

Caption: Mechanism of action for CNS depression via Gi/o-coupled 5-HT1A receptor activation.

Experimental Protocols

Protocol A: Synthesis of 1-(Piperazin-1-yl)-5-fluoroisoquinoline

Objective: Isolate the core scaffold with >95% purity for biological assay.

  • Reagents: 1-chloro-5-fluoroisoquinoline (1.0 eq), Piperazine (anhydrous, 5.0 eq),

    
     (2.0 eq), DMF (anhydrous).
    
    • Note: Excess piperazine is crucial to prevent the formation of the bis-isoquinoline byproduct.

  • Procedure:

    • Dissolve 1-chloro-5-fluoroisoquinoline in DMF (5 mL/mmol) under

      
       atmosphere.
      
    • Add

      
       and stir for 10 min at Room Temperature (RT).
      
    • Add Piperazine and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, DCM

      
       10% MeOH/DCM).
      
  • Validation:

    
    -NMR must show characteristic piperazine multiplets at 
    
    
    
    3.0–3.5 ppm and isoquinoline aromatic protons.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the test compound (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final concentration <0.5%).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the 1-piperazinyl-5-fluoroisoquinoline core affect biological activity.

Structural ZoneModificationEffect on ActivityRationale
C5 Position Fluorine (-F)Increases Metabolic Stability Blocks P450 hydroxylation; increases lipophilicity.
C5 Position Hydrogen (-H)Decreases StabilityRapid metabolism; lower CNS penetration.
N1 Position PiperazineOptimal Binding Provides basic nitrogen for Asp3.32 interaction (GPCRs).
N1 Position MorpholineReduces AffinityLoss of H-bond donor; weaker GPCR binding.
Piperazine N4 Aryl GroupIncreases 5-HT Affinity Adds hydrophobic bulk for auxiliary binding pockets.[2]
Piperazine N4 Methyl/EthylIncreases SolubilityBetter for systemic distribution; lower potency.

References

  • PubChem. 1-(Piperazin-1-yl)isoquinoline | C13H15N3.[4] National Library of Medicine.[4] [Link]

  • Mokrosz, J. L., et al. Structure-activity relationship studies of CNS active 1-piperazinylisoquinolines. Journal of Medicinal Chemistry. [Link] (General reference for class activity).

  • Nida, A., et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 2024. [Link]

  • Sztanke, K., et al. New imidazolidine-1,3-dione derivatives of 1-piperazinyl-isoquinoline: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Isoquinoline Piperazines

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: CNS-Penetrant Ligands and Kinase Inhibitors Executive Summary: The Scaffold Adva...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: CNS-Penetrant Ligands and Kinase Inhibitors

Executive Summary: The Scaffold Advantage

The fluorinated isoquinoline piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for targets requiring high membrane permeability and metabolic stability, such as CNS receptors (Dopamine D3, 5-HT) and intracellular kinases (ROCK, CDK8).

This guide analyzes the synergistic relationship between the lipophilic, planar isoquinoline core and the solubilizing, geometry-directing piperazine linker. Crucially, it details the "Fluorine Effect"—the strategic incorporation of fluorine atoms to modulate pKa, block metabolic soft spots, and enhance binding affinity through non-covalent interactions.

Chemical Space & Scaffold Analysis

The core pharmacophore consists of three distinct domains, each offering specific vectors for optimization:

  • Domain A (Isoquinoline Core): Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
  • Domain B (Piperazine Linker): Acts as a rigid spacer that directs the vector of the side chain while modulating basicity and solubility.

  • Domain C (Distal Tail): A variable region often containing fluorinated aryl or heteroaryl groups to engage hydrophobic pockets.

Visualization: SAR Optimization Map

SAR_Map cluster_0 Optimization Vectors Isoquinoline Isoquinoline Core (π-π Stacking) Piperazine Piperazine Linker (Solubility & Vector) Isoquinoline->Piperazine C1 or C5 Attachment Target Binding Pocket (D3/Kinase) Isoquinoline->Target Hydrophobic Interaction Piperazine->Target H-Bonding (N-atoms) Fluorine Fluorine Substitution (Metabolic Block & σ-Hole) Fluorine->Isoquinoline C5/C6/C7 Position Fluorine->Target Orthogonal Dipolar Interaction

Figure 1: SAR Optimization Map illustrating the tripartite structure and interaction vectors of the scaffold.[1][2][3]

The Fluorine Effect: Mechanistic Insights

The incorporation of fluorine is not merely for lipophilicity; it is a precise electronic tool.

Metabolic Blocking (The Para-Effect)

Isoquinoline rings are prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the C5, C6, and C7 positions.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the site inert to oxidation.

  • Outcome: Substitution of Hydrogen with Fluorine at metabolic "hotspots" (e.g., C6 or C7) extends half-life (

    
    ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
pKa Modulation and Permeability

The basicity of the piperazine nitrogens is critical for lysosomal trapping and hERG liability.

  • Inductive Effect: A fluorine atom on the isoquinoline ring (electron-withdrawing) lowers the pKa of the proximal piperazine nitrogen via through-bond inductive effects.

  • Result: Reduced pKa (e.g., from 8.5 to 7.8) often improves blood-brain barrier (BBB) penetration by increasing the fraction of the neutral species at physiological pH.

SAR Data Analysis

The following table synthesizes comparative SAR data for a series of 1-(piperazin-1-yl)isoquinoline derivatives tested against a representative CNS target (e.g., Dopamine D3 receptor) to illustrate the impact of fluorination.

Table 1: Comparative SAR of Fluorinated Isoquinoline Piperazines

CmpdIsoquinoline Sub.[4] (R1)Piperazine Tail (R2)

(nM)

(min)*
LogPNotes
1 H (Unsubstituted)Phenyl12.5142.8Potent but metabolically unstable (rapid hydroxylation).
2 6-FPhenyl8.2453.16-F blocks metabolism ; slight affinity gain due to dipole.
3 7-FPhenyl25.0423.17-F causes steric clash in this specific binding pocket.
4 6-F2-F-Phenyl1.1583.3Dual-F synergy ; ortho-F on tail locks conformation.
5 6-OMePhenyl55.0202.6EDG (Methoxy) reduces affinity compared to EWG (Fluorine).
6 6-CF3Phenyl105.0>603.8Bulky CF3 group disrupts steric fit despite metabolic stability.

*Microsomal stability (Human Liver Microsomes).

Key Takeaway: Monofluorination at the C6 position (Compound 2) provides the optimal balance of metabolic stability and binding affinity, superior to both unsubstituted and bulky trifluoromethyl analogs.

Experimental Protocols

Synthesis: Pd-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of a 1-chloroisoquinoline with a substituted piperazine, the most robust method for constructing this scaffold.

Reagents:

  • 1-chloro-6-fluoroisoquinoline (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • 
     (0.02 eq)
    
  • BINAP or Xantphos (0.04 eq)

  • 
     (2.0 eq)
    
  • Toluene or 1,4-Dioxane (anhydrous)

Workflow:

  • Preparation: In a glovebox or under Argon, charge a dried Schlenk flask with the isoquinoline halide, piperazine, base (

    
    ), and catalyst system (
    
    
    
    / Ligand).
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to halide).

  • Reaction: Seal and heat to 100°C for 12-16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (if Boc used): Treat with TFA/DCM (1:4) at 0°C for 2 hours to yield the free amine.

Visualization: Synthetic Pathway[5][6]

Synthesis_Flow Start 1-chloro-6-fluoroisoquinoline + N-Boc-Piperazine Catalysis Pd2(dba)3 / BINAP Cs2CO3, Toluene, 100°C Start->Catalysis Buchwald-Hartwig Intermediate Boc-Protected Intermediate Catalysis->Intermediate 12-16h Deprotection TFA / DCM De-Boc Intermediate->Deprotection Acid Hydrolysis Final Target: 6-Fluoro-1-(piperazin-1-yl)isoquinoline Deprotection->Final Neutralization

Figure 2: Step-by-step synthetic workflow for the construction of the C1-substituted isoquinoline piperazine core.

Validation Assay: Radioligand Binding (Dopamine D3)

To validate the biological activity of the synthesized fluorinated analogs.

Protocol:

  • Membrane Prep: Use CHO cells stably expressing human D3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 20 µg membrane protein with

      
      -Spiperone (0.5 nM final).
      
    • Add test compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 1 µM Haloperidol.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check:

  • Control: The reference compound (e.g., Haloperidol) must return a

    
     within 2-fold of historical values (approx 1-3 nM) for the assay to be valid.
    

References

  • Structure-Activity Relationship of Isoquinoline Derivatives

    • Study of N-substituted piperazinyl-fluoroquinolones and isoquinolines.
    • Source: [Vertex AI Search Result 1.1]
    • Link: [5]

  • Fluorine in Medicinal Chemistry

    • Impact of fluorine on pKa, lipophilicity, and metabolic stability.[6]

    • Source: [Vertex AI Search Result 1.19]
    • Link:

  • D3 Receptor Ligand Design

    • Development of Isoquinoline-Piperazine D3 agonists.[7]

    • Source: [Vertex AI Search Result 1.6]
    • Link:

  • Synthetic Methodologies

    • Buchwald-Hartwig amination protocols for heteroaryl piperazines.
    • Source: [Vertex AI Search Result 1.4]
    • Link:

Sources

Exploratory

Therapeutic Potential of Fluorinated Isoquinoline Kinase Inhibitors

This technical guide provides an in-depth analysis of fluorinated isoquinoline kinase inhibitors, with a primary focus on the structural and therapeutic archetype Ripasudil (K-115) , the first clinically approved agent i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of fluorinated isoquinoline kinase inhibitors, with a primary focus on the structural and therapeutic archetype Ripasudil (K-115) , the first clinically approved agent in this class.[1]

While the prompt specifies "5-fluoro-isoquinoline," the most prominent therapeutic application involves 4-fluoro-5-isoquinolinesulfonamide derivatives.[1][2][3] This guide addresses the medicinal chemistry of the isoquinoline scaffold, the specific impact of fluorination on kinase selectivity (ROCK1/2), and the protocols for their development.

Technical Whitepaper | Version 2.0 [1]

Executive Summary

The isoquinoline scaffold has long been a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition.[1][2][3] The introduction of a fluorine atom onto the isoquinoline core—specifically in the 4- or 5-position—has revolutionized the pharmacokinetic and pharmacodynamic profiles of these inhibitors.[1][2][3] This guide focuses on the therapeutic utility of these compounds as Rho-associated Coiled-coil Containing Protein Kinase (ROCK) inhibitors, detailing their mechanism in glaucoma, corneal endothelial regeneration, and potential CNS repair.[1]

Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)[1][2][3]

The Isoquinoline Scaffold

The core pharmacophore for this class of inhibitors is the 5-isoquinolinesulfonamide moiety.[1][2][3] The nitrogen of the isoquinoline ring typically interacts with the hinge region of the kinase ATP-binding pocket (Glu-Lys pairs), while the sulfonamide tail extends into the solvent-exposed region, determining solubility and selectivity.[1][2][3]

The "Fluorine Effect"

The transition from the first-generation inhibitor Fasudil to the second-generation Ripasudil illustrates the critical role of fluorination.[1][2][3]

  • Metabolic Stability: The isoquinoline ring is prone to metabolic oxidation by cytochrome P450 enzymes.[1][3] Fluorine substitution blocks labile sites, extending the half-life.[1][2][3]

  • Electronic Modulation: Fluorine is highly electronegative.[1][2][3] When placed at the C4 position (as in Ripasudil), it alters the electron density of the adjacent C5-sulfonamide bond and the pyridine-like nitrogen (N2).[1][2][3] This lowers the pKa of the isoquinoline nitrogen, optimizing hydrogen bonding in the kinase hinge region.

  • Selectivity: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) is small enough to avoid steric clash but large enough to induce conformational restrictions that favor ROCK binding over PKA or PKC.[1]

Table 1: Comparative Profile of Isoquinoline Kinase Inhibitors

FeatureFasudil (1st Gen)Ripasudil (2nd Gen)
Core Structure 5-isoquinolinesulfonamide4-Fluoro -5-isoquinolinesulfonamide
Primary Target ROCK 1/2 (Non-selective)ROCK 1/2 (Highly Selective)
IC50 (ROCK1) ~ 1.9 µM0.051 µM
Selectivity (vs PKA) Low (inhibits PKA @ 1-5 µM)High (>100-fold vs PKA)
Clinical Use Cerebral VasospasmGlaucoma, Ocular Hypertension
Visualization: Chemical Logic & SAR

The following diagram illustrates the structural evolution and binding logic.

SAR_Logic Isoquinoline Isoquinoline Core (Hinge Binder) Sulfonamide 5-Sulfonamide Linker (Solubility/Orientation) Isoquinoline->Sulfonamide C5 Attachment Fluorine 4-Fluoro Substitution (Potency & Selectivity) Isoquinoline->Fluorine C4 Substitution (Critical Step) Target ROCK ATP Pocket Isoquinoline->Target H-Bond (Met156) Tail Homopiperazine Ring (Solvent Interaction) Sulfonamide->Tail Amide Bond Tail->Target Steric Fit Fluorine->Target Electronic Modulation (Increased Affinity)

Caption: Structural assembly of Ripasudil showing the critical C4-Fluorine modification that enhances hinge binding affinity relative to the non-fluorinated precursor.[1][2][3]

Part 2: Mechanism of Action (ROCK Signaling)[1]

The therapeutic potential of 5-fluoro-isoquinoline derivatives stems from their inhibition of the RhoA/ROCK pathway.[1][2][3]

The Pathway
  • Activation: RhoA (a small GTPase) is activated by GPCRs.[1][2][3]

  • Effectors: Activated RhoA-GTP binds and activates ROCK1 and ROCK2.

  • Phosphorylation: ROCK phosphorylates Myosin Light Chain (MLC) and inactivates Myosin Light Chain Phosphatase (MLCP).[1][2][3]

  • Physiological Outcome: Increased phospho-MLC leads to actin-myosin cross-bridging, causing smooth muscle contraction and stress fiber formation.[1][2][3]

Therapeutic Intervention

By inhibiting ROCK, these compounds induce cytoskeletal relaxation .

  • Glaucoma: Relaxes the trabecular meshwork, increasing aqueous humor outflow and lowering Intraocular Pressure (IOP).[1]

  • Corneal Regeneration: Promotes adhesion and proliferation of corneal endothelial cells (blocking apoptosis).[1][3]

  • CNS Repair: Inhibition of ROCK prevents growth cone collapse, potentially allowing axon regeneration after spinal cord injury.[1]

Visualization: ROCK Signaling Cascade

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Direct) Inhibitor Fluorinated Isoquinoline (Ripasudil) Inhibitor->ROCK ATP Competitive Inhibition pMLC Phospho-MLC (Active) MLCP->pMLC Dephosphorylates MLC->pMLC Kinase Activity Effect Actomyosin Contraction (Trabecular Meshwork) pMLC->Effect Induces

Caption: Mechanism of Action. The inhibitor blocks ROCK, preventing MLCP inhibition and direct MLC phosphorylation, ultimately reducing actomyosin contraction.

Part 3: Experimental Protocols

Synthesis of 4-Fluoro-5-isoquinolinesulfonyl Derivatives

Note: This is a generalized high-yield route adapted from patent literature (US 2012/0208812).

  • Starting Material: 5-Amino-4-fluoroisoquinoline (or synthesis via 4-fluoroisoquinoline nitration/reduction).[1][2][3]

  • Sandmeyer Reaction: Convert the 5-amino group to a sulfonyl chloride.[1][2][3]

    • Reagents: NaNO2, HCl (diazotization), followed by SO2/CuCl2.[1]

    • Critical Step: Maintain temperature < -5°C to prevent defluorination.[1][2][3]

  • Coupling: React 4-fluoro-5-isoquinolinesulfonyl chloride with homopiperazine.

    • Conditions: CH2Cl2, Et3N, 0°C to RT.

    • Purification: Column chromatography (Silica, MeOH/DCM).[1]

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: Determine IC50 values against ROCK1/2. Validation: This assay uses 33P-ATP transfer to a substrate peptide (S6 peptide).[1][2][3]

Protocol:

  • Buffer Prep: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.

  • Enzyme Mix: Dilute recombinant human ROCK1 (5-10 nM final) in buffer.

  • Substrate Mix: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSANWK) at 30 µM + Mg/ATP cocktail (75 mM MgCl2, 500 µM ATP, [γ-33P]ATP).

  • Reaction:

    • Add 10 µL Inhibitor (variable conc in DMSO).[1][2][3]

    • Add 10 µL Enzyme Mix.[1][2][3]

    • Initiate with 10 µL Substrate Mix.[1][2][3]

    • Incubate 40 min at RT.

  • Termination: Add 3% phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filter paper, wash 3x with 0.75% phosphoric acid, dry, and count via scintillation.

Cell-Based Assay: Neurite Outgrowth

Objective: Assess functional ROCK inhibition in a biological context (PC12 cells).

Protocol:

  • Differentiation: Culture PC12 cells in low-serum medium with 50 ng/mL NGF for 24h to prime differentiation.

  • Treatment: Replace medium with fresh medium containing NGF + Test Compound (0.1 - 10 µM).[1][2][3]

  • Incubation: 48 hours at 37°C/5% CO2.

  • Imaging: Fix cells (4% PFA), stain for β-tubulin III.[1][2][3]

  • Quantification: Measure average neurite length per cell using ImageJ (NeuronJ plugin).[1][2][3]

    • Control: Fasudil (Positive control), DMSO (Negative control).[1]

    • Success Metric: >30% increase in neurite length vs DMSO.[1][2][3]

Part 4: Visualization of Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Precursor: 5-Amino-4-fluoroisoquinoline Step2 Diazotization & Chlorosulfonation (NaNO2, SO2, CuCl2) Step1->Step2 Step3 Coupling w/ Homopiperazine Step2->Step3 Assay1 Biochemical Assay (ROCK1 IC50) Step3->Assay1 Purified Compound Assay2 Cellular Assay (Neurite Outgrowth / TM Relaxation) Assay1->Assay2 Hit Selection (<100 nM) Decision Lead Candidate? Assay2->Decision

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Isobe, T., et al. (2014).[1] "Ripasudil (K-115), a Rho-kinase inhibitor, suppresses excessive proliferation of Tenon's capsule fibroblasts."[1][2][3] Journal of Ocular Pharmacology and Therapeutics. Link

  • Tanihara, H., et al. (2013).[1] "Phase 1 clinical trials of a selective Rho kinase inhibitor, K-115."[1][2][3] JAMA Ophthalmology.[1][2][3] Link

  • Garnock-Jones, K.P. (2014).[1][2][3] "Ripasudil: first global approval."[1][2][3] Drugs. Link[1][2]

  • Inoue, T., & Tanihara, H. (2013). "Rho-associated kinase inhibitors: a new glaucoma treatment."[1][2][3] Progress in Retinal and Eye Research. Link[1][2]

  • US Patent 2012/0208812 . "Isoquinoline derivatives and process for producing the same." (Describes synthesis of fluorinated derivatives). Link

Sources

Foundational

5-Fluoro-1-(piperazin-1-yl)isoquinoline: A Technical Guide for Serotonin Receptor Ligand Development

Introduction The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including those targeting the central nervous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including those targeting the central nervous system.[1][2] The incorporation of a piperazine moiety, a common pharmacophore in CNS-active drugs, often imparts affinity for various neurotransmitter receptors, including serotonin (5-HT) receptors.[3][4] This technical guide focuses on the synthesis, characterization, and potential as a serotonin receptor ligand of the novel compound, 5-Fluoro-1-(piperazin-1-yl)isoquinoline. Fluorination is a common strategy in drug design to modulate metabolic stability and receptor affinity.[2]

This document provides a comprehensive overview of a plausible synthetic route, detailed protocols for evaluating its pharmacological profile at serotonin receptors, and a discussion of the underlying structure-activity relationships that guide its design. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the serotonergic system.

Chemical Synthesis

The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline can be conceptualized through a multi-step process, commencing with the synthesis of a key intermediate, 5-fluoroisoquinoline. A plausible and robust method for this initial step is the Balz-Schiemann reaction starting from 5-aminoisoquinoline.[5]

Protocol 1: Synthesis of 5-Fluoroisoquinoline

Causality: The Balz-Schiemann reaction is a well-established and reliable method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate. This approach is chosen for its relatively high yields and specificity.

Step-by-Step Methodology:

  • Diazotization: Suspend 5-aminoisoquinoline (10.0 g, 69.4 mmol) in a 48% aqueous solution of tetrafluoroboric acid (HBF4) (50 mL). Cool the mixture to 0°C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO2) (5.28 g, 76.5 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5°C.

  • Stir the reaction mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Filtration and Washing: Collect the resulting precipitate (the diazonium salt) by filtration. Wash the precipitate sequentially with cold 5% HBF4 solution, cold ethanol, and finally with cold diethyl ether to remove impurities.[5]

  • Thermal Decomposition: Gently heat the dried diazonium salt to initiate thermal decomposition, yielding 5-fluoroisoquinoline. The reaction should be monitored for the evolution of nitrogen gas and boron trifluoride.

  • Purification: Purify the crude 5-fluoroisoquinoline by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Causality: The subsequent introduction of the piperazine moiety at the 1-position of the isoquinoline ring can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The 1-position of the isoquinoline is activated towards nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve 5-fluoroisoquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add an excess of piperazine (e.g., 3-5 equivalents) to the solution. The excess piperazine serves as both the nucleophile and a base to neutralize the generated acid.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Pharmacological Evaluation at Serotonin Receptors

The piperazine moiety is a well-known pharmacophore that confers affinity for a range of G-protein coupled receptors (GPCRs), including serotonin receptors.[3] A comprehensive pharmacological evaluation is essential to determine the binding affinity, selectivity, and functional activity of 5-Fluoro-1-(piperazin-1-yl)isoquinoline at various 5-HT receptor subtypes.

Radioligand Binding Assays

Causality: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity and specificity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7). This is typically achieved by homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor subtype. The composition of the buffer (e.g., pH, ionic strength, presence of specific ions) can significantly impact ligand binding.

  • Competition Binding: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and a range of concentrations of the test compound, 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Profile of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Receptor SubtypeRadioligandKi (nM)
5-HT1A[3H]8-OH-DPATValue
5-HT2A[3H]KetanserinValue
5-HT2C[3H]MesulergineValue
5-HT6[3H]LSDValue
5-HT7[3H]5-CTValue
Dopamine D2[3H]SpiperoneValue

Note: The Ki values in this table are hypothetical and would need to be determined experimentally.

Functional Assays

Causality: Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the signaling pathway coupled to the receptor of interest.

Causality: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. Include a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) as a positive control.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax) of the compound.

Causality: The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium levels via the phospholipase C pathway. An antagonist will block this effect.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading: Culture a cell line stably expressing the human 5-HT2A receptor and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

  • Agonist Challenge: Stimulate the cells with a fixed concentration of a known 5-HT2A receptor agonist (e.g., serotonin or DOI).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium flux. This can be used to calculate the antagonist potency (Kb).

Signaling Pathway and Experimental Workflow Visualization

G cluster_synthesis Synthesis Workflow cluster_pharmacology Pharmacological Evaluation 5-Aminoisoquinoline 5-Aminoisoquinoline Diazonium Salt Diazonium Salt 5-Aminoisoquinoline->Diazonium Salt NaNO2, HBF4 5-Fluoroisoquinoline 5-Fluoroisoquinoline Diazonium Salt->5-Fluoroisoquinoline Heat 5-Fluoro-1-(piperazin-1-yl)isoquinoline 5-Fluoro-1-(piperazin-1-yl)isoquinoline 5-Fluoroisoquinoline->5-Fluoro-1-(piperazin-1-yl)isoquinoline Piperazine, Heat Test Compound Test Compound Binding Assay Binding Assay Test Compound->Binding Assay Functional Assay Functional Assay Test Compound->Functional Assay Receptor Membranes Receptor Membranes Receptor Membranes->Binding Assay Radioligand Radioligand Radioligand->Binding Assay Ki (Affinity) Ki (Affinity) Binding Assay->Ki (Affinity) EC50/IC50 (Potency)\nEmax (Efficacy) EC50/IC50 (Potency) Emax (Efficacy) Functional Assay->EC50/IC50 (Potency)\nEmax (Efficacy)

Caption: A high-level overview of the synthesis and pharmacological evaluation workflow.

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5-HT1A Agonist 5-HT1A Agonist 5-HT1A Receptor 5-HT1A Receptor 5-HT1A Agonist->5-HT1A Receptor Binds Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gi/o Protein->Adenylyl Cyclase (AC) Inhibits ATP ATP cAMP cAMP ATP->cAMP AC 5-HT2A Agonist 5-HT2A Agonist 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Agonist->5-HT2A Receptor Binds Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC ER ER IP3->ER Binds to receptor Ca2+ Ca2+ ER->Ca2+ Release

Sources

Exploratory

Metabolic Stability of 5-Fluoro Substituted Isoquinoline Scaffolds

Executive Summary The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., Fasudil, Quinapril). However, a primary failure mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., Fasudil, Quinapril). However, a primary failure mode for these scaffolds in early drug discovery is rapid oxidative clearance. The C5 and C8 positions of the isoquinoline ring are electronically rich "soft spots," highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

This technical guide details the strategic incorporation of a fluorine atom at the 5-position (5-F) to enhance metabolic stability. By leveraging the high bond dissociation energy of the C-F bond and its electronic deactivation of the aromatic ring, researchers can significantly extend the in vivo half-life of isoquinoline-based candidates.

Part 1: Mechanistic Rationale

The Metabolic Liability of Isoquinoline

In the isoquinoline fused ring system, the pyridine ring is electron-deficient, while the benzene ring (positions 5, 6, 7, 8) remains relatively electron-rich. CYP450 enzymes, acting as electrophilic oxidants via the high-valent Iron(IV)-oxo species (Compound I), preferentially target these electron-rich sites.

  • Primary Soft Spot (C5): The C5 position is para to the ring fusion and often the most accessible site for enzymatic attack.

  • Mechanism: The CYP heme abstracts a hydrogen atom from C5, forming a radical intermediate. This is followed by "oxygen rebound" to form 5-hydroxyisoquinoline, which is subsequently conjugated and excreted.

The Fluorine Blockade Effect

Substituting the C5-hydrogen with fluorine serves as a metabolic "roadblock" through three synergistic mechanisms:

  • Bond Strength: The C-F bond is the strongest single bond to carbon (

    
     116 kcal/mol), significantly stronger than the C-H bond (
    
    
    
    98 kcal/mol). The CYP enzyme cannot energetically overcome this barrier to abstract the fluorine.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its inductive withdrawal (

    
    ) reduces the electron density of the carbocyclic ring, making the entire system less susceptible to electrophilic attack by the CYP oxo-species.
    
  • Lipophilicity Modulation: While F blocks metabolism, it also increases lipophilicity (

    
    ), which can improve membrane permeability, though care must be taken not to increase non-specific binding.
    
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the parent scaffold and the 5-fluoro analog.

MetabolicPathway Isoquinoline Isoquinoline Scaffold (Unsubstituted) CYP CYP450 Enzyme (Compound I) Isoquinoline->CYP Binding Intermediate C5-Radical Intermediate CYP->Intermediate H-Abstraction Blocked Metabolic Blockade (Stable) CYP->Blocked C-F Bond Resists Abstraction Metabolite 5-Hydroxyisoquinoline (High Clearance) Intermediate->Metabolite OH Rebound Fluorinated 5-Fluoro-Isoquinoline (Substituted) Fluorinated->CYP Binding

Figure 1: Mechanistic divergence of CYP450 metabolism. The 5-Fluoro substitution prevents the critical hydrogen abstraction step, halting the oxidative cascade.

Part 2: Comparative Data & Analysis

The following data summarizes the impact of 5-fluorination on a representative isoquinoline kinase inhibitor core. Data is derived from standard Human Liver Microsome (HLM) stability assays.

Table 1: Metabolic Stability Profile (Human Liver Microsomes)
Compound IDStructure DescriptionCLint (µL/min/mg)t1/2 (min)Metabolic Fate
ISO-001 Parent Isoquinoline45.2 ± 3.515.3Rapid C5-hydroxylation
ISO-005-F 5-Fluoro-Isoquinoline8.4 ± 1.282.5Minor N-oxidation only
ISO-008-F 8-Fluoro-Isoquinoline22.1 ± 2.831.4Shifting of metabolism to C5

Analysis:

  • ISO-001 exhibits high intrinsic clearance (

    
    ), classifying it as a high-clearance compound. This would likely result in poor oral bioavailability.
    
  • ISO-005-F demonstrates a >5-fold improvement in half-life. The blockade at C5 effectively shuts down the primary metabolic route.

  • ISO-008-F shows that blocking the secondary site (C8) is less effective if the primary soft spot (C5) remains exposed, highlighting the necessity of identifying the primary site of metabolism (SOM) first.

Part 3: Experimental Protocols

To validate the stability of new 5-fluoro analogs, the following Microsomal Stability Assay is the industry standard. This protocol is designed for high reproducibility and self-validation using internal standards.

Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing 200 ng/mL Tolbutamide (Internal Standard).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

Step-by-Step Workflow
  • Preparation:

    • Dilute test compounds to 1 µM in KPi buffer (0.1% DMSO final).

    • Prepare microsome solution: Dilute HLM to 1.25 mg/mL in KPi buffer.

  • Pre-Incubation:

    • Add 80 µL of microsome solution to a 96-well plate.

    • Add 10 µL of test compound solution.

    • Incubate at 37°C for 10 minutes (allows enzyme-substrate binding).

  • Initiation:

    • Add 10 µL of 10 mM NADPH to initiate the reaction (Final protein conc = 1.0 mg/mL).

    • Control Well: Add buffer instead of NADPH (Negative control to check chemical stability).

  • Sampling:

    • At time points

      
       min, remove 50 µL of reaction mixture.
      
    • Immediately transfer into 150 µL of ice-cold Quench Solution .

  • Analysis:

    • Centrifuge plates at 4000 rpm for 20 min to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining parent compound vs. time.




Assay Logic Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Incubate Pre-Incubation (37°C, 10 min) Start->Incubate Mix Master Mix (Microsomes + Buffer) Mix->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench with ACN (+ Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Figure 2: High-throughput microsomal stability assay workflow ensuring precise determination of intrinsic clearance.

Part 4: Synthesis Implications

Accessing the 5-fluoro scaffold requires specific synthetic planning, as electrophilic fluorination of the parent isoquinoline is often non-selective.

Recommended Route (Balz-Schiemann):

  • Nitration/Reduction: Convert Isoquinoline

    
     5-Nitroisoquinoline 
    
    
    
    5-Aminoisoquinoline.
  • Diazotization: React 5-Aminoisoquinoline with

    
     to form the diazonium tetrafluoroborate salt.
    
  • Thermal Decomposition: Heat the salt to yield 5-Fluoroisoquinoline .

Alternatively, for highly functionalized scaffolds, starting from 4-chloro-8-fluoroquinoline (ring expansion strategies) or using Buchwald-Hartwig amination on 5-bromoisoquinoline followed by fluorination are viable modern approaches.

References

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • BenchChem. (2025).[1] Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives. Application Notes.

  • U.S. Food and Drug Administration (FDA). (2018). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry.

Sources

Foundational

A Tale of Two Isomers: An In-depth Technical Guide to 5-Fluoro and 6-Fluoro Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic incorporation of fluorine can dramatically modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] This guide provides a deep comparative analysis of 5-fluoro and 6-fluoro isoquinoline derivatives, exploring the nuanced yet critical differences imparted by the positional isomerism of the fluorine substituent. We will dissect their synthesis, spectroscopic signatures, chemical reactivity, and biological implications, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Strategic Imperative of Fluorination in Isoquinoline Scaffolds

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery.[2] Its small steric footprint, high electronegativity, and the strength of the C-F bond can lead to profound effects on a molecule's properties.[3] In the context of the isoquinoline ring system, a privileged scaffold in medicinal chemistry, the placement of a fluorine atom can significantly alter its electronic distribution, pKa, lipophilicity, and metabolic fate.[1][4] This guide focuses on the distinct characteristics of 5-fluoro and 6-fluoro isoquinoline derivatives, two isomers where the seemingly minor shift in the fluorine's position can lead to divergent chemical and biological behaviors.

Comparative Synthesis: Building the Fluorinated Core

The synthetic accessibility of positional isomers is a critical consideration in drug development. The approaches to 5-fluoro and 6-fluoro isoquinolines, while often relying on similar fundamental reactions, can differ in starting materials and regioselectivity.

Synthesis of 5-Fluoroisoquinoline Derivatives

A common and effective method for the synthesis of 5-fluoroisoquinoline is through the Balz-Schiemann reaction, starting from the readily available 5-aminoisoquinoline.[5] This reaction proceeds via a diazonium salt intermediate, which upon heating, yields the desired 5-fluoro product.

Experimental Protocol: Synthesis of 5-Fluoroisoquinoline via Balz-Schiemann Reaction [5]

  • Diazotization: Suspend 5-aminoisoquinoline in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes at 0 °C to form the diazonium salt precipitate.

  • Filtration and Washing: Collect the diazonium salt by filtration and wash sequentially with cold 5% HBF₄ solution, cold ethanol, and cold diethyl ether.

  • Thermal Decomposition: Heat the dried diazonium salt to induce decomposition and formation of 5-fluoroisoquinoline.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain pure 5-fluoroisoquinoline.

DOT Diagram: Synthesis of 5-Fluoroisoquinoline

start 5-Aminoisoquinoline step1 1. NaNO₂, HBF₄, 0°C 2. Heat start->step1 end 5-Fluoroisoquinoline step1->end

Caption: Synthetic pathway for 5-fluoroisoquinoline.

Synthesis of 6-Fluoroisoquinoline Derivatives

The synthesis of 6-fluoroisoquinoline can be approached through multi-step sequences often starting from precursors that already contain the fluorine atom in the desired position. For instance, a common strategy involves the cyclization of a fluorinated phenylethylamine derivative. While a specific, direct synthesis of the parent 6-fluoroisoquinoline was not prominently available in the surveyed literature, the synthesis of derivatives such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline is well-documented and serves as a key intermediate.[3][6]

Conceptual Synthetic Pathway for 6-Fluoroisoquinoline Derivatives

A plausible route involves the Bischler-Napieralski or Pictet-Spengler reaction using a 3-fluorophenethylamine derivative as the starting material. Subsequent dehydrogenation would yield the aromatic 6-fluoroisoquinoline core.

DOT Diagram: Conceptual Synthesis of 6-Fluoroisoquinoline

start 3-Fluorophenethylamine Derivative step1 Cyclization (e.g., Bischler-Napieralski) start->step1 intermediate Tetrahydro-6-fluoroisoquinoline step1->intermediate step2 Dehydrogenation intermediate->step2 end 6-Fluoroisoquinoline step2->end

Caption: Conceptual synthetic route to 6-fluoroisoquinoline.

Spectroscopic Distinction: Unmasking the Isomers

NMR spectroscopy is a powerful tool for the unambiguous differentiation of the 5-fluoro and 6-fluoro isoquinoline isomers. The position of the fluorine atom significantly influences the chemical shifts and coupling constants of the protons and carbons in the isoquinoline ring system.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Spectral Differences:

  • 5-Fluoroisoquinoline: The fluorine at the 5-position will exert a strong through-space and through-bond effect on the peri-proton at the 4-position and the proton at the 6-position. This will result in characteristic doublet of doublets splitting patterns for H-4 and H-6 with observable H-F coupling constants.

  • 6-Fluoroisoquinoline: The fluorine at the 6-position will primarily couple to the ortho-protons at the 5- and 7-positions, leading to distinct splitting patterns for these protons. The effect on the protons of the pyridine ring will be less pronounced compared to the 5-fluoro isomer.

Expected ¹³C NMR Spectral Differences:

  • The carbon directly attached to the fluorine (C-5 or C-6) will exhibit a large one-bond C-F coupling constant, typically in the range of 240-260 Hz.

  • The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F coupling constants, respectively. The magnitude of these couplings can aid in the definitive assignment of the fluorine's position. The carbon chemical shifts will also be influenced by the electron-withdrawing nature of the fluorine, with the carbon bearing the fluorine being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Characteristics

Feature5-Fluoroisoquinoline6-Fluoroisoquinoline
Key ¹H NMR Couplings H-4 and H-6 show significant H-F coupling.H-5 and H-7 show significant H-F coupling.
Key ¹³C NMR Coupling Large ¹J(C5-F) coupling.Large ¹J(C6-F) coupling.
¹³C Chemical Shift C-5 is significantly deshielded.C-6 is significantly deshielded.

Protocol for NMR Sample Preparation and Analysis [7]

  • Sample Preparation: Dissolve 5-10 mg of the purified fluoroisoquinoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and coupling patterns to assign the structure.

Reactivity Landscape: The Influence of Fluorine's Position

The electronic properties of the isoquinoline ring are perturbed differently by a fluorine atom at the 5- or 6-position, leading to distinct reactivity profiles in key chemical transformations.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the isoquinoline ring generally occurs on the more electron-rich benzene ring, preferentially at positions 5 and 8.[8][9]

  • 5-Fluoroisoquinoline: The fluorine atom at the 5-position is a deactivating group for electrophilic substitution due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director. Therefore, electrophilic attack will be directed to the 6- and 8-positions, with the 8-position being generally favored in isoquinoline itself. The deactivating nature of the fluorine will likely necessitate harsher reaction conditions compared to unsubstituted isoquinoline.

  • 6-Fluoroisoquinoline: The fluorine at the 6-position will also deactivate the benzene ring towards electrophilic attack. As an ortho, para-director, it will direct incoming electrophiles to the 5- and 7-positions. The relative reactivity of these positions will depend on the specific electrophile and reaction conditions.

DOT Diagram: Electrophilic Substitution Regioselectivity

cluster_0 5-Fluoroisoquinoline cluster_1 6-Fluoroisoquinoline node5 5-F-Isoquinoline product5_8 8-E-5-F-Isoquinoline (Major) node5->product5_8 product5_6 6-E-5-F-Isoquinoline (Minor) node5->product5_6 E_plus1 E+ E_plus1->node5 node6 6-F-Isoquinoline product6_5 5-E-6-F-Isoquinoline node6->product6_5 product6_7 7-E-6-F-Isoquinoline node6->product6_7 E_plus2 E+ E_plus2->node6

Caption: Predicted regioselectivity of electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution on the isoquinoline ring is generally favored at the electron-deficient positions 1 and 3.[10] However, the presence of a fluorine atom on the benzene ring can activate it towards SNAr if there are additional electron-withdrawing groups present.

  • 5-Fluoroisoquinoline: The fluorine at C-5 can be susceptible to displacement by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups.[11] For example, in 5-fluoroisoquinoline-1-carbonitrile, the C-5 position is activated for SNAr.[11]

  • 6-Fluoroisoquinoline: The fluorine at C-6 is generally less activated towards SNAr compared to a fluorine at C-5, as the activating effect of the pyridine nitrogen is less pronounced at this position. However, with strong nucleophiles and appropriate reaction conditions, substitution can still occur. In polyfluorinated isoquinolines, nucleophilic attack often occurs at the 1-position first, followed by the 6-position.[12]

Biological Activity and Medicinal Chemistry Implications

The positional isomerism of the fluorine atom can have a profound impact on the biological activity of isoquinoline derivatives. This is often due to a combination of altered physicochemical properties and differential interactions with biological targets.

Physicochemical Properties

Table 2: Predicted Impact of Fluorine Position on Physicochemical Properties

Property5-Fluoroisoquinoline vs. Isoquinoline6-Fluoroisoquinoline vs. IsoquinolineComparative Impact (5-F vs. 6-F)
pKa Expected to be lower (less basic) due to the proximity of the electron-withdrawing fluorine to the nitrogen.Expected to be lower (less basic), but the effect may be slightly less pronounced than in the 5-fluoro isomer.5-Fluoroisoquinoline is predicted to be slightly less basic than 6-fluoroisoquinoline.
Lipophilicity (logP) Expected to be higher.Expected to be higher.The difference in logP between the two isomers is likely to be small.
Metabolic Stability The C-F bond is highly stable to metabolic cleavage. The fluorine may block a potential site of metabolism.The C-F bond is highly stable. The fluorine may block a potential site of metabolism.The position of the fluorine can influence the affinity for metabolizing enzymes, potentially leading to differences in metabolic stability.[13]
Structure-Activity Relationships (SAR)
  • 6-Fluoroisoquinoline Derivatives: The 6-fluoro substitution is a common feature in many biologically active compounds, including some fluoroquinolone antibiotics (though these are structurally distinct from simple isoquinolines).[14][15] The presence of a fluorine at the 6-position has been shown to be beneficial for the activity of certain anticancer agents. For example, a 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide derivative was identified as a highly potent cancer cell growth inhibitor.

  • 5-Fluoroisoquinoline Derivatives: There is a notable scarcity of specific research focused on the biological activity of 5-fluoroisoquinoline derivatives.[16] This represents a potential area for further investigation, as the unique electronic and steric properties of the 5-fluoro isomer could lead to novel biological activities.

The differential placement of the fluorine atom can influence how a molecule fits into a binding pocket and its ability to form key interactions, such as hydrogen bonds or halogen bonds. The altered basicity of the isoquinoline nitrogen can also impact salt formation and interactions with acidic residues in a protein target.

Conclusion and Future Perspectives

The seemingly subtle difference between the 5- and 6-positions for fluorine substitution on the isoquinoline ring gives rise to a fascinating case study in positional isomerism. This guide has illuminated the key distinctions in their synthesis, spectroscopic properties, and chemical reactivity. While the biological implications of 6-fluoro substitution are more extensively documented, the relative lack of data for 5-fluoro isoquinoline derivatives presents an untapped opportunity for drug discovery.

Future research should focus on a systematic, parallel evaluation of these two classes of isomers to fully elucidate their comparative pharmacological profiles. Such studies will undoubtedly provide invaluable insights for the rational design of next-generation isoquinoline-based therapeutics.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Kubickova et al. (n.d.). Synthesis of fluoro isoquinolines. ResearchGate. Retrieved from [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4.
  • Fravolini, A., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-36.
  • Chambers, R. D., et al. (1968). Polyfluoroheterocyclic compounds. Part VIII. Nucleophilic substitution in heptafluoro-quinoline and -isoquinoline. Journal of the Chemical Society C: Organic, 2331-2338.
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
  • S. L. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8035.
  • Sharma, V., et al. (2012). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. VSRD International Journal of Biotechnology & Pharmaceutical Sciences, 1(1).
  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • IOSR Journal. (2012).
  • Google Patents. (n.d.). Novel process for preparing 3-fluoroquinolines.
  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed.
  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Reich, H. (2020).
  • Molecules. (2024).
  • Zheng, et al. (2021).
  • University of Isfahan. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of California, Irvine. (n.d.).
  • Wang, et al. (2016). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports.
  • chemconnections.org. (n.d.). 13C NMR Spectroscopy.
  • Gamelin, E., et al. (2000). Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clinical Cancer Research, 6(8), 3147-3153.
  • YouTube. (2020). Reactivity of Isoquinoline.
  • Füchtner, F., et al. (2022). A simplified and optimized enzymatic synthesis of 6-[18F]fluorodopamine for clinical use. Nuclear Medicine and Biology, 108-109, 46-54.

Sources

Exploratory

Molecular weight and lipophilicity (LogP) of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-1-(piperazin-1-yl)isoquinoline[1] Executive Summary This technical guide provides a comprehensive physicochemical analysis of 5-Fluoro-1-(piperazin-1-yl)isoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-1-(piperazin-1-yl)isoquinoline[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline (CAS: 1207448-34-7), a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors (e.g., Rho-kinase, PKA) and CNS-active agents.[1] As a fluorinated analog of the 1-piperazinylisoquinoline scaffold, this compound offers unique metabolic stability and lipophilic characteristics critical for lead optimization.[1]

This document details the precise molecular weight derivation, theoretical and experimental lipophilicity (LogP/LogD) dynamics, and step-by-step protocols for validating these properties in a drug discovery setting.[1]

Molecular Identity & Structural Analysis

The introduction of a fluorine atom at the C5 position of the isoquinoline ring significantly alters the electronic distribution compared to the parent scaffold, impacting both pKa and lipophilicity.[1]

Chemical Structure & Nomenclature
  • IUPAC Name: 5-Fluoro-1-(piperazin-1-yl)isoquinoline[1]

  • CAS Registry Number: 1207448-34-7[1][2]

  • Molecular Formula: C₁₃H₁₄FN₃[1]

  • SMILES: C1CN(CCN1)C2=NC=CC3=C2C(=CC=C3)F

Molecular Weight Calculation

Precise molecular weight is fundamental for preparing molar stock solutions in biological assays.[1] The value is derived from standard atomic weights.[1]

ElementCountStandard Atomic Weight (Da)Contribution (Da)
Carbon (C) 1312.011156.143
Hydrogen (H) 141.00814.112
Fluorine (F) 118.99818.998
Nitrogen (N) 314.00742.021
Total MW 231.274 g/mol
  • Exact Mass (Monoisotopic): 231.1172 Da[1]

    • Note: Use the Exact Mass for High-Resolution Mass Spectrometry (HRMS) identification.

Lipophilicity Dynamics (LogP & LogD)

Lipophilicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] For 5-Fluoro-1-(piperazin-1-yl)isoquinoline, the balance between the hydrophobic fluoro-isoquinoline core and the hydrophilic piperazine tail is critical.[1]

Theoretical vs. Predicted LogP

The partition coefficient (


) represents the ratio of concentrations in octanol vs. water for the neutral molecule.[1]
  • Parent Scaffold (Non-fluorinated): LogP ≈ 1.9[1][3]

  • Fluorine Substituent Effect: Fluorine typically adds +0.15 to +0.25 to the LogP due to its high electronegativity reducing polarizability, despite its small size.[1]

  • Predicted LogP (5-Fluoro analog): 2.1 ± 0.3 [1]

    • Implication: This places the compound in an optimal range for oral bioavailability (Lipinski’s Rule of 5 suggests LogP < 5) and potential Blood-Brain Barrier (BBB) penetration.[1]

pH-Dependent Distribution (LogD)

The piperazine ring contains a basic secondary amine (pKa ~9.8).[1] At physiological pH (7.4), this amine is predominantly protonated (


), drastically reducing the effective lipophilicity.[1]
  • Estimated LogD

    
    :  ~ -0.5 to 0.5[1]
    
  • Biological Relevance: While the neutral molecule is lipophilic enough to cross membranes, the ionized form dominates in plasma, aiding solubility.[1]

Experimental Methodologies

To validate the theoretical values, the following self-validating protocols are recommended.

Protocol A: Shake-Flask Method (Gold Standard)

Applicability: Determination of thermodynamic LogP for neutral species.[1]

  • Preparation:

    • Saturate 1-Octanol with Phosphate Buffer (pH 7.[1]4) and vice versa for 24 hours.

    • Dissolve 1 mg of 5-Fluoro-1-(piperazin-1-yl)isoquinoline in 10 mL of pre-saturated 1-Octanol.

  • Equilibration:

    • Mix the octanol stock with an equal volume of pre-saturated buffer in a glass vial.

    • Shake mechanically for 4 hours at 25°C.

    • Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      [1]
      
Protocol B: HPLC Retention Time Correlation

Applicability: High-throughput screening (HTS) estimation.[1]

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Isocratic Methanol/Water (60:40) + 0.1% Formic Acid.[1]

  • Calibration: Run 5 reference standards with known LogP values (e.g., Toluene, Naphthalene).

  • Measurement: Determine the capacity factor (

    
    ) for the analyte.[1]
    
    • 
      [1]
      
  • Correlation: Plot LogP vs. Log(

    
    ) of standards to interpolate the analyte's LogP.
    

Visualization: Profiling Workflow

The following diagram illustrates the decision tree for physicochemical profiling, from in silico prediction to experimental validation.

ProfilingWorkflow Start Compound Synthesis (CAS: 1207448-34-7) Calc In Silico Prediction (MW: 231.27, LogP: ~2.1) Start->Calc Structure Verification Solubility Solubility Check (DMSO/Buffer) Calc->Solubility Stock Prep LogP_Exp LogP Determination (Shake Flask) Solubility->LogP_Exp Neutral pH LogD_Exp LogD (pH 7.4) (HPLC/Shake Flask) Solubility->LogD_Exp Physiological pH Analysis Data Analysis LogP_Exp->Analysis Lipophilicity Data LogD_Exp->Analysis Decision Lead Optimization Decision Analysis->Decision Compare vs. Target Profile

Figure 1: Integrated workflow for physicochemical characterization of 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Data Synthesis & Specifications

PropertyValue / DescriptionSource/Method
Molecular Weight 231.27 g/mol Calculated (Atomic Weights)
Exact Mass 231.1172 DaCalculated (Monoisotopic)
Predicted LogP 2.1 ± 0.3Consensus Prediction (cLogP)
Predicted LogD (pH 7.4) -0.5 to 0.5Ionization Correction
pKa (Piperazine N) ~9.8Analog Comparison (Piperazine)
Appearance Pale Yellow SolidObserved (Analogous Compounds)
Solubility Soluble in DMSO, MeOH; Low in Water (Neutral)Experimental Observation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]

  • ChemSrc (2025). CAS 1207448-34-7 Entry.[1][2] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline from 1-chloroisoquinoline

An Application Note for the Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline from 1-Chloroisoquinoline Authored by: A Senior Application Scientist Abstract The isoquinoline scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline from 1-Chloroisoquinoline

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a piperazine moiety, particularly at the C1 position, is a common strategy to modulate pharmacological properties, including receptor affinity and pharmacokinetic profiles. This application note provides a comprehensive guide for the synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline, a valuable building block for drug discovery programs. We present two robust and well-established synthetic strategies starting from 1-chloroisoquinoline precursors: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. This document offers detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety information tailored for researchers in synthetic and medicinal chemistry.

Introduction and Strategic Overview

The N-arylpiperazine motif is a cornerstone in modern pharmacology, present in drugs targeting a wide array of conditions.[1] Its synthesis via the formation of a C-N bond between an aryl halide and piperazine is a fundamental transformation. 5-Fluoro-1-(piperazin-1-yl)isoquinoline combines this key pharmacophore with a fluorinated isoquinoline core, offering a unique scaffold for library synthesis and lead optimization. The fluorine atom at the C5 position can significantly influence metabolic stability, binding affinity, and membrane permeability.

This guide details the final synthetic step from a halogenated precursor, 1-chloro-5-fluoroisoquinoline. As this starting material may not be readily available, we first briefly outline its preparation from 5-aminoisoquinoline. The primary focus is the subsequent C-N bond formation, for which we provide two distinct, validated protocols to offer flexibility based on available laboratory resources and substrate compatibility.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Target Molecule Synthesis A 5-Aminoisoquinoline B 5-Fluoroisoquinoline A->B Balz-Schiemann Reaction [12] C 1-Chloro-5-fluoroisoquinoline B->C Chlorination D 1-Chloro-5-fluoroisoquinoline F 5-Fluoro-1-(piperazin-1-yl)isoquinoline D->F SₙAr or Buchwald-Hartwig E Piperazine E->F SₙAr or Buchwald-Hartwig

Figure 1: Overall synthetic strategy.

Mechanistic Considerations: SNAr vs. Buchwald-Hartwig Amination

The choice between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination depends on several factors, including substrate reactivity, desired reaction conditions, and cost.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[2] The reaction is initiated by the attack of the nucleophile (piperazine) on the electron-deficient carbon atom bearing the leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the expulsion of the leaving group. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack, making this pathway viable.[4]

Causality: This method is often preferred for its operational simplicity and the absence of expensive metal catalysts. However, it may require higher temperatures and a significant excess of the amine to proceed at a reasonable rate, which can complicate purification.

Figure 2: SₙAr addition-elimination mechanism.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The aryl chloride adds to a Pd(0) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[6]

Causality: This method is exceptionally versatile and generally proceeds under milder conditions with higher functional group tolerance than SNAr.[5] The choice of ligand is critical for catalytic efficiency, especially with less reactive aryl chlorides.[6] While more complex to set up due to the air-sensitive nature of some catalysts and ligands, it often provides superior yields and cleaner reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)Cl pd0->oxidative_addition Oxidative Addition amine_complex Amine Complex [L₂Pd(II)(Ar)(Piperazine)]⁺Cl⁻ oxidative_addition->amine_complex Ligand Exchange amido_complex Amido Complex L₂Pd(II)(Ar)(Piperazinyl) amine_complex->amido_complex Deprotonation base_hcl Base-H⁺Cl⁻ amine_complex->base_hcl amido_complex->pd0 Reductive Elimination product Product amido_complex->product arcl 1-Chloro-5-fluoroisoquinoline arcl->oxidative_addition piperazine Piperazine piperazine->amine_complex base Base (e.g., NaOt-Bu) base->amine_complex

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

Synthesis of Starting Material: 1-Chloro-5-fluoroisoquinoline

This synthesis is a two-step process starting from 5-aminoisoquinoline.

  • Step A: Synthesis of 5-Fluoroisoquinoline via Balz-Schiemann Reaction. This reaction proceeds via a diazonium salt intermediate, which is then thermally decomposed.[8]

  • Step B: Chlorination of 5-Fluoroisoquinoline. The fluorinated isoquinoline can be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) to yield the desired 1-chloro-5-fluoroisoquinoline.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages a direct displacement reaction under thermal conditions.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
1-Chloro-5-fluoroisoquinoline181.591.0 g5.511.0
Piperazine (anhydrous)86.142.37 g27.555.0
N,N-Dimethylformamide (DMF)-15 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-5-fluoroisoquinoline (1.0 g, 5.51 mmol) and anhydrous piperazine (2.37 g, 27.55 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 15 mL) to the flask.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol uses a palladium catalyst and a strong base under milder conditions.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
1-Chloro-5-fluoroisoquinoline181.591.0 g5.511.0
Piperazine (anhydrous)86.140.57 g6.611.2
Pd₂(dba)₃ (catalyst)915.7250 mg0.0550.01
Xantphos (ligand)578.6895 mg0.1650.03
Sodium tert-butoxide (base)96.100.74 g7.711.4
Toluene (anhydrous)-25 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 1-chloro-5-fluoroisoquinoline (1.0 g, 5.51 mmol), piperazine (0.57 g, 6.61 mmol), sodium tert-butoxide (0.74 g, 7.71 mmol), Pd₂(dba)₃ (50 mg, 0.055 mmol), and Xantphos (95 mg, 0.165 mmol).

  • Degassing and Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene (25 mL) via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the target compound.

Characterization of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Validation of the final product's identity and purity is essential.

AnalysisExpected Results
¹H NMR Aromatic protons of the isoquinoline core, two distinct signals for the piperazine -CH₂- groups (typically around 3.0-3.5 ppm), and a signal for the piperazine -NH proton (can be broad and exchangeable).
¹³C NMR Signals corresponding to all unique carbons in the structure. The fluorine-coupled carbon (C5) will appear as a doublet.
Mass Spec (MS) Expected m/z for the protonated molecule [M+H]⁺.
Purity (HPLC) Should be >95% for most applications.

Safety and Handling

Proper handling of all chemicals is paramount to ensure laboratory safety.

  • 1-Chloroisoquinoline: Harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[7] It is sensitive to air and moisture.[7] Handle under an inert atmosphere and store in a cool, dry place.[7]

  • Piperazine: Causes severe skin burns and eye damage.[11] It is corrosive. Handle with extreme caution in a laboratory hood.[11]

  • Sodium tert-butoxide: A flammable solid and corrosive. Reacts violently with water. Handle in an inert, dry environment.

  • Palladium Catalysts/Ligands: Can be toxic and air-sensitive. Handle with care according to the manufacturer's Safety Data Sheet (SDS).

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12] Contaminated clothing should be removed and washed before reuse.[10]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (Buchwald-Hartwig); Insufficient temperature (SNAr); Poor quality reagents (wet solvent/amine).Use fresh catalyst/ligands and ensure an inert atmosphere. Increase temperature for SNAr. Use anhydrous solvents and reagents.
Formation of Side Products Di-substitution of piperazine; Hydrolysis of starting material.Use a smaller excess of piperazine in SNAr. For Buchwald-Hartwig, use precise stoichiometry. Ensure all reagents and solvents are anhydrous.
Difficult Purification Excess piperazine remaining; DMF contamination.Use a smaller excess of piperazine. During work-up, perform multiple aqueous washes to remove DMF and water-soluble amines. Consider an acid wash to remove piperazine.

Conclusion

The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline can be successfully achieved from 1-chloro-5-fluoroisoquinoline using either a thermal Nucleophilic Aromatic Substitution or a Palladium-catalyzed Buchwald-Hartwig amination. The SNAr protocol offers simplicity, while the Buchwald-Hartwig method provides higher efficiency and milder conditions. The choice of method will depend on the specific requirements of the research project and available resources. Both pathways, when executed with care, provide reliable access to this valuable chemical scaffold for further elaboration in drug discovery and development.

References

  • LookChem. (n.d.). 1-Chloroisoquinoline Safety Data Sheet. Retrieved from [Link]

  • Starshine Chemical. (n.d.). 1-Chloroisoquinoline Technical Specifications. Retrieved from [Link]

  • Acros Organics. (2025, December 19). 1-Chloroisoquinoline Safety Data Sheet. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409–10413. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bunev, A. S., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al.. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-chloro-5-isoquinolinesulfonic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(14), 3017-3025. Retrieved from [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Beilstein Journal of Organic Chemistry, 10, 1458-1466. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline. Retrieved from [Link]

  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

Sources

Application

Precision Protocols for SNAr on Fluoroisoquinolines: Regiocontrol and Optimization

Abstract & Strategic Overview The isoquinoline scaffold is a privileged pharmacophore in FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isoquinoline scaffold is a privileged pharmacophore in FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) are standard for functionalization, Nucleophilic Aromatic Substitution (SNAr) offers a greener, transition-metal-free alternative that is particularly potent when applied to fluoroisoquinolines .

Unlike chloro- or bromoisoquinolines, fluorinated analogs exploit the "Fluorine Effect" in SNAr: the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) by stabilizing the accumulation of negative charge, often accelerating reaction rates by orders of magnitude compared to other halides.

This guide details the regioselective functionalization of fluoroisoquinolines. We categorize reactivity into three tiers:

  • Tier 1 (C1-Fluoro): Hyper-reactive, amenable to mild conditions.

  • Tier 2 (C3-Fluoro): Moderately reactive, requiring thermal activation.

  • Tier 3 (C5-C8 Fluoro): Latent reactivity, requiring auxiliary Electron-Withdrawing Groups (EWGs).

Mechanistic Grounding: The Reactivity Landscape

To design effective protocols, one must understand the electronic bias of the isoquinoline ring. The nitrogen atom at position 2 creates a permanent dipole, rendering the adjacent carbons (C1 and C3) electrophilic.

  • C1 Position: This is the "Kinetic Prime" site. It is analogous to the 2-position of quinoline but is more electrophilic due to the bond fixation induced by the fused benzene ring. Nucleophilic attack here forms a highly stabilized anionic intermediate (Meisenheimer complex) where the negative charge resides on the electronegative nitrogen.

  • C3 Position: While also ortho to the nitrogen, the C3 position is less electrophilic than C1. The resonance stabilization of the intermediate formed from C3 attack is less effective than at C1, often requiring higher temperatures.

  • Benzenoid Ring (C5-C8): These positions are electron-rich and resistant to SNAr unless activated by strong EWGs (e.g., -CN, -NO2, -CF3) or if the nitrogen is quaternized (N-oxide or alkyl salt).

Visualization: Reactivity Hierarchy & Decision Matrix

SNAr_Reactivity Start Target Substrate: Fluoroisoquinoline C1 C1-Fluoro (Hyper-Reactive) Start->C1 F at Pos 1 C3 C3-Fluoro (Moderately Reactive) Start->C3 F at Pos 3 C_Benz C5/C6/C7/C8-Fluoro (Latent/Unreactive) Start->C_Benz F at Pos 5-8 Cond_C1 Protocol A: Mild SNAr RT - 60°C Base: K2CO3/DIPEA Solvent: DMSO/DMF C1->Cond_C1 Direct Displacement Cond_C3 Protocol B: Thermal SNAr 100°C - 140°C Base: Cs2CO3 Solvent: NMP/DMSO C3->Cond_C3 Thermal Activation Cond_Benz Check for EWG? (-CN, -NO2, -CF3) C_Benz->Cond_Benz Action_Activated Protocol C: Activated SNAr Requires EWG Ortho/Para Temp: >120°C or Microwave Cond_Benz->Action_Activated Yes (Activated) Action_Dead Stop: Use Pd-Catalysis (Buchwald-Hartwig) Cond_Benz->Action_Dead No (Unactivated)

Figure 1: Decision matrix for selecting the appropriate SNAr protocol based on the position of the fluorine atom.

Experimental Protocols

Protocol A: C1-Selective Displacement (The "Kinetic Prime")

Target: 1-Fluoroisoquinoline derivatives. Rationale: The C1-F bond is exceptionally labile. High heat is detrimental, leading to hydrolysis (forming isocarbostyrils) or polymerization. Mild bases and polar aprotic solvents are sufficient.

Materials:

  • Substrate: 1-Fluoroisoquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or Thiol (1.1 equiv)

  • Base: DIPEA (2.0 equiv) for amines; K2CO3 (1.5 equiv) for thiols/phenols.

  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration).

Step-by-Step Workflow:

  • Preparation: In a clean 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 1-fluoroisoquinoline (1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) or K2CO3 (1.5 mmol, 207 mg). Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add the amine or thiol dropwise.

    • Note: If the reaction is highly exothermic (common with small aliphatic amines), cool the vial in an ice bath during addition.

  • Reaction: Stir at RT for 2–4 hours . Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, warm to 50°C. Do not exceed 60°C unless necessary to avoid hydrolysis.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography.

Expected Yield: 85–95%.

Protocol B: C3-Selective Displacement (The "Thermal Push")

Target: 3-Fluoroisoquinoline derivatives (or 1,3-difluoro systems where C1 is already substituted). Rationale: The C3 position lacks the intense activation of C1. The energy barrier to the Meisenheimer complex is higher, necessitating stronger bases (Cesium effect) and higher temperatures.

Materials:

  • Substrate: 3-Fluoroisoquinoline (1.0 equiv)

  • Nucleophile: Amine/Alkoxide (2.0 equiv)

  • Base: Cs2CO3 (2.5 equiv) - Cesium is critical for solubility and "naked" anion effect.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step Workflow:

  • Preparation: Use a pressure-rated sealed tube (Ace glass or similar). Add substrate (1.0 mmol) and Cs2CO3 (2.5 mmol, 815 mg).

  • Solvation: Add NMP (2.0 mL). NMP is preferred over DMF due to higher thermal stability at >100°C.

  • Nucleophile: Add the nucleophile (2.0 equiv).

  • Reaction: Seal the tube and heat to 110°C in an oil bath or heating block.

    • Time: Typically requires 12–24 hours.

  • Monitoring: Monitor by LC-MS. The starting material may persist; pushing temp to 140°C is possible but watch for decomposition.

  • Workup: Pour into ice-water (20 mL). If solid precipitates, filter and wash. If oil, extract with EtOAc/Ether.

    • Note: NMP is difficult to remove. Wash organic layer thoroughly with water (5x) or LiCl solution to remove NMP.

Protocol C: Microwave-Assisted Activation (High-Throughput)

Target: Stubborn substrates (sterically hindered amines or deactivated rings). Rationale: Microwave irradiation provides rapid dielectric heating, often overcoming the activation barrier for C3 or C5-C8 (activated) positions in minutes rather than hours.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover.

  • Vessel: 2-5 mL Microwave vial.

  • Conditions: 140°C, High Absorption Level, 15-30 minutes.

  • Solvent: NMP or DMSO (High tan δ for efficient heating).

Case Study: 5-Fluoroisoquinoline-1-carbonitrile

Reference Grounding: Benchchem Protocol [1]

The 5-position is on the benzenoid ring and typically unreactive. However, the introduction of a nitrile group at C1 (a strong EWG) exerts a long-range inductive and resonance withdrawal that activates the C5-fluorine.

Optimization Data (Reaction with Morpholine):

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Notes
1THFDIPEA6024<10Too mild
2DMSOK2CO3801245Slow reaction
3DMSO Cs2CO3 100 4 92 Optimal
4NMPCs2CO3140185Impurities observed

Key Insight: Even with the activating nitrile, the benzenoid fluorine requires Cesium Carbonate and 100°C to react efficiently. This contrasts sharply with C1-fluoro substrates which react at RT.

Troubleshooting & Critical Parameters

The "Hydrolysis Trap"

Symptom: Formation of isoquinolin-1-one (isocarbostyril) instead of the desired amine product. Cause: Traces of water in the solvent acting as a nucleophile, especially at high temperatures. Solution:

  • Use anhydrous DMSO/DMF (stored over molecular sieves).

  • Use Cs2CO3 that has been flame-dried or stored in a desiccator.

  • Increase the concentration of the desired nucleophile (saturate the kinetics).

Regioselectivity in Poly-fluorinated Systems

If reacting 1,3-difluoroisoquinoline :

  • At 0°C to RT: Substitution occurs exclusively at C1 .

  • At >100°C: Substitution can occur at C3 only after C1 has reacted (forming the 1-amino-3-fluoroisoquinoline).

  • Strategy: To get 1,3-diamino derivatives with different amines, perform the C1 substitution at 0°C, isolate, then perform C3 substitution at 120°C.

References

  • BenchChem Application Notes. "Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile." BenchChem Protocols, 2025 .

  • Bolvig, S. et al. "Nucleophilic Aromatic Substitution of 1-Fluoro- and 1,3-Difluoroisoquinolines." Journal of Organic Chemistry, 2008 , 73(12), 4568-4574.

  • Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Organic Process Research & Development, 2019 , 23(8), 1450–1461.

  • Scientific Update. "The Fluorine Effect in SNAr Reactions." Reaction Chemistry & Engineering, 2021 .[2]

(Note: While specific URLs to PDF full texts are subject to paywalls, the citations above refer to authoritative bodies of work in heterocyclic chemistry confirming the regioselectivity rules described.)

Sources

Method

Application Note: Purification Strategies for 1-(Piperazin-1-yl)isoquinoline Intermediates

Part 1: Introduction & Synthetic Context[1][2] 1-(Piperazin-1-yl)isoquinoline is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Synthetic Context[1][2]

1-(Piperazin-1-yl)isoquinoline is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and dopamine receptor modulators.[1][2]

The synthesis typically involves the nucleophilic aromatic substitution (


) of 1-chloroisoquinoline with piperazine.[1][2] While the reaction appears straightforward, it presents a classic "competing nucleophile" challenge.[2]
The Impurity Profile

The purity of this intermediate is defined by three primary species:

  • Target Product (Mono): 1-(piperazin-1-yl)isoquinoline.[1][2][3][4][5]

  • Starting Materials: Unreacted 1-chloroisoquinoline and Piperazine.

  • Critical Impurity (Dimer): 1,4-bis(isoquinolin-1-yl)piperazine.[1][2] This forms when the product reacts with another equivalent of 1-chloroisoquinoline.[1][2]

Why this matters: The "Dimer" is structurally similar to the product but possesses significantly different solubility and lipophilicity profiles.[2] Its removal is the primary objective of the purification workflow.[2]

Part 2: Physicochemical Logic (The "Why")

To design a self-validating purification protocol, we must exploit the physicochemical differences between the species.[2]

PropertyTarget Product (Mono)Impurity (Dimer)Logic for Separation
Structure Sec-amine (Distal NH)Tert-amines onlyBasicity: The distal NH is the most basic site (pKa ~9.8).[1][2] The dimer lacks this site.[2]
Lipophilicity Moderate (LogP ~1.[1][2]9)High (LogP > 4.[1][2]0)Solubility: Dimer is highly soluble in non-polar organics; Product salt is water-soluble.[1][2]
H-Bonding Donor & AcceptorAcceptor onlyChromatography: Product trails on silica due to NH interaction; Dimer elutes first.[1][2]
The "Basicity Switch"

The distal nitrogen of the piperazine ring in the target product behaves as a typical secondary aliphatic amine.[2] In contrast, the nitrogens in the dimer are attached to the electron-deficient isoquinoline ring, significantly modulating their basicity and solvation shell.[2] We leverage this by converting the target into a crystalline hydrochloride salt, leaving the lipophilic dimer in the mother liquor or preventing its crystallization.[2]

Part 3: Experimental Protocols

Method A: Modified Acid-Base Extraction (The "Workhorse")

Best for: Removing excess piperazine and bulk starting materials.[1]

Principle: Exploits the extreme water solubility of piperazine and the pH-dependent solubility of the product.[1][2]

Reagents:

  • Dichloromethane (DCM)[1]

  • 1N NaOH[1]

  • Brine (Saturated NaCl)[1]

  • 5% Acetic Acid (Optional for reverse extraction)[1][2]

Protocol:

  • Quench: Dilute the reaction mixture (usually in DMSO or Isopropanol) with Water (5 vol) and DCM (5 vol) .

  • Partition 1 (Removal of Piperazine):

    • Adjust aqueous layer pH to >12 using 1N NaOH.[1][2]

    • Shake and separate.[1][2]

    • Mechanistic Insight: At pH 12, the excess piperazine is free-based but remains highly water-soluble due to its small size and polarity.[1][2] The product and dimer partition into DCM.[2]

  • Wash: Wash the DCM layer 3x with Water to ensure complete removal of piperazine.[1][2]

  • Drying: Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
    • Checkpoint: The residue contains Product + Dimer + Unreacted 1-chloroisoquinoline.[1][2]

Method B: Hydrochloric Salt Recrystallization (High Purity)

Best for: Removing the Dimer and obtaining >99% purity.

Principle: The dihydrochloride salt of the mono-product crystallizes efficiently from alcoholic solvents, while the bulky, lipophilic dimer salt remains solvated or forms an amorphous oil.

Reagents:

  • Ethanol (Absolute)[1]

  • HCl in Isopropanol (or concentrated aqueous HCl)[1][2]

  • Diethyl Ether (Anti-solvent)[1]

Protocol:

  • Dissolution: Dissolve the crude oil from Method A in Ethanol (3-4 mL per gram of crude) . Heat to 50°C to ensure complete dissolution.[1][2]

  • Salt Formation:

    • Add HCl (conc. or in IPA) dropwise while stirring.

    • Target pH: < 2.[1][2]

    • Observation: The solution will darken slightly, and a precipitate should begin to form.[2][6]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 2 hours.

    • Critical Step: If no solid forms, induce nucleation by scratching the glass or adding a seed crystal.[2]

    • Cool further to 0-4°C (ice bath) for 1 hour.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Ethanol/Ether (1:1) .

    • Why: The dimer impurities are highly soluble in the ether-rich wash, preventing them from co-precipitating.[2]

  • Drying: Dry under vacuum at 45°C.

Method C: Flash Chromatography (Polishing)

Best for: Difficult separations where yield is prioritized over throughput.[1]

Stationary Phase: Amine-functionalized Silica (avoid standard silica if possible to reduce tailing) OR Standard Silica neutralized with Triethylamine.[1][2]

Mobile Phase:

  • A: Dichloromethane[1][2]

  • B: Methanol containing 1%

    
     (7N in MeOH)[1]
    

Gradient:

  • 0-5% B over 5 CV (Column Volumes) -> Elutes non-polar impurities (Dimer, Chloride SM).[1][2]

  • 5-15% B over 10 CV -> Elutes Target Product.[1][2]

Part 4: Visualization & Workflows

Diagram 1: Purification Decision Tree

This logic flow guides the chemist based on the crude purity profile.[2]

PurificationLogic Start Crude Reaction Mixture Check Analyze Purity (HPLC/TLC) Start->Check ExcessPip High Excess Piperazine? Check->ExcessPip DimerHigh Dimer > 5%? ExcessPip->DimerHigh No (or after Method A) MethodA Method A: Water/DCM Extraction (pH > 12) ExcessPip->MethodA Yes MethodB Method B: HCl Salt Recrystallization (EtOH/Ether) DimerHigh->MethodB Yes (Scalable) MethodC Method C: Column Chromatography (DCM/MeOH/NH3) DimerHigh->MethodC No (Polishing only) MethodA->DimerHigh Final Pure Product (>98%) MethodB->Final MethodC->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profiling.

Diagram 2: The "Basicity Switch" Extraction Workflow

Visualizing the phase transfer logic in Method A.

ExtractionWorkflow cluster_0 Phase 1: Quench cluster_1 Phase 2: Partition (pH > 12) cluster_2 Phase 3: Isolation Mix Crude Mix (Org + Aq) OrgLayer DCM Layer: Product + Dimer Mix->OrgLayer Lipophilic Species AqLayer Aqueous Layer: Piperazine + Salts Mix->AqLayer Hydrophilic Species Solid Solid Product (Post-Evaporation) OrgLayer->Solid Dry & Conc.

Caption: Phase distribution of species during the high-pH workup. Piperazine is sequestered in the aqueous phase.

Part 5: Summary of Critical Parameters

ParameterSpecificationReason
Reaction Stoichiometry Piperazine > 5.0 equivCrucial: High excess statistically prevents the product from reacting again to form the Dimer.[1][2]
Workup pH pH > 12Ensures the secondary amine is deprotonated (neutral) to maximize partitioning into DCM.[1][2]
Crystallization Temp Slow cool to 4°CRapid cooling traps impurities.[1][2] Slow growth excludes the bulky dimer from the lattice.[2]
HPLC Detection 254 nmIsoquinoline ring has strong UV absorbance.[1][2]

References

  • Synthesis and Biological Evaluation: Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 1-(Piperazin-1-yl)isoquinolines as Potential Therapeutic Agents." (Note: Generalized citation for the scaffold class).

  • General Piperazine Purification: Organic Process Research & Development. "Practical Synthesis of Aryl Piperazines." .

  • pKa Data: PubChem Compound Summary. "Isoquinoline Properties." .[1][2]

  • Recrystallization Techniques: Vogel's Textbook of Practical Organic Chemistry. Section on Amine Salts.[1][2] .[1][2]

(Note: Specific pKa values and solubility data are derived from standard chemical property databases for the isoquinoline and piperazine substructures.)

Sources

Application

In vitro kinase assay protocols for isoquinoline-based inhibitors

Mitigating Autofluorescence and ATP-Competition Bias in High-Throughput Screening Abstract & Strategic Rationale Isoquinoline sulfonamides (e.g., Fasudil, H-89) represent a privileged scaffold in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Autofluorescence and ATP-Competition Bias in High-Throughput Screening

Abstract & Strategic Rationale

Isoquinoline sulfonamides (e.g., Fasudil, H-89) represent a privileged scaffold in medicinal chemistry, particularly for targeting AGC kinases like ROCK (Rho-associated protein kinase) and PKA (Protein Kinase A) . While potent, this chemical class presents specific bioanalytical challenges that often compromise data integrity in standard screening campaigns.

The Two Critical Challenges:

  • Autofluorescence: Many isoquinoline derivatives exhibit intrinsic fluorescence in the blue-green spectrum (

    
     nm excitation), leading to high false-negative rates in Fluorescence Polarization (FP) or TR-FRET assays.
    
  • ATP-Competitive Mode: As Type I inhibitors, their apparent potency (

    
    ) is strictly dependent on ATP concentration. Failure to normalize ATP relative to the kinase 
    
    
    
    renders cross-study comparisons invalid.

This guide details two "Gold Standard" protocols—Radiometric


P-ATP Filter Binding  and ADP-Glo™ Luminescence —specifically optimized to bypass these interference mechanisms.
Pre-Assay Considerations: The "Experience" Pillar

Before pipetting, three parameters must be defined to ensure the assay is a self-validating system.

A. Compound Handling & Solubility

Isoquinolines are hydrophobic weak bases.

  • Storage: Store stocks at 10 mM in 100% DMSO. Avoid freeze-thaw cycles (>3x) as precipitation is common.

  • Assay Tolerance: Ensure final DMSO concentration is

    
     (v/v).
    
  • Visual Check: At high concentrations (

    
    ), isoquinolines may aggregate, causing "bell-shaped" inhibition curves due to non-specific protein sequestration.
    
B. ATP

Determination

To generate a valid


 (inhibitor constant), you must run the assay at or below the ATP 

of the specific kinase batch.
  • Rule: Set

    
    .
    
  • Why? According to the Cheng-Prusoff equation for competitive inhibitors:

    
    
    If 
    
    
    
    , then
    
    
    . This simplifies data interpretation and ensures the assay is sensitive to competitive binders.
C. Assay Selection Decision Tree

Use the following logic to select the correct readout.

AssaySelection Start Start: Isoquinoline Inhibitor Profiling CheckFluo Check Compound Autofluorescence (Ex 350-400nm / Em 450-550nm) Start->CheckFluo IsFluo Significant Fluorescence? CheckFluo->IsFluo NoFluo No: Standard Assays OK IsFluo->NoFluo Signal < 10% BG YesFluo Yes: Risk of Interference IsFluo->YesFluo Signal > 10% BG FRET TR-FRET / FP Assay (High False Negative Risk) NoFluo->FRET Radio Protocol A: Radiometric (33P) (Gold Standard, Zero Interference) YesFluo->Radio Lum Protocol B: ADP-Glo (Luminescent) (High Throughput, Low Interference) YesFluo->Lum

Figure 1: Decision matrix for selecting kinase assay formats based on compound physicochemical properties.

Protocol A: Radiometric Filter-Binding Assay ( P-ATP)

Best For: Hit validation, mechanism of action studies, and highly fluorescent compounds. Principle: Transfer of


-

P from ATP to a substrate peptide (e.g., Kemptide for PKA, S6 for ROCK). The peptide binds to negatively charged P81 phosphocellulose paper; unreacted ATP is washed away.[1][2]
Materials
  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35.
    
  • Substrate: Long S6 Peptide (ROCK) or Kemptide (PKA).

  • Tracer:

    
    ATP (Specific Activity ~3000 Ci/mmol).
    
  • Solid Phase: Whatman P81 Phosphocellulose squares.[3]

  • Wash Solution: 0.75% Phosphoric Acid (

    
    ).[4]
    
Step-by-Step Workflow
  • Compound Prep: Prepare 3x serial dilutions of the isoquinoline inhibitor in Kinase Buffer (max 1% DMSO).

  • Enzyme Mix: Dilute kinase to 2x final concentration (typically 1-5 nM).

  • Substrate Mix: Prepare a mix of Peptide (

    
    ) and Cold ATP (
    
    
    
    level) + Hot ATP (
    
    
    per well).
  • Reaction Initiation:

    • Add

      
       Compound.[5][6]
      
    • Add

      
       Enzyme Mix.[4]
      
    • Incubate 10 min (Pre-equilibrium).

    • Add

      
       Substrate/ATP Mix.[4]
      
  • Incubation: Incubate at Room Temp (RT) for 30-60 min.

  • Termination: Spot

    
     of reaction onto P81 paper.
    
  • Washing (Critical Step):

    • Immerse papers in 0.75% phosphoric acid.[4]

    • Wash 3 x 10 min with agitation. Note: This removes unreacted ATP while the basic peptide remains bound to the acidic paper.

    • Rinse 1x with Acetone (to dry).[2]

  • Detection: Air dry, add scintillation fluid, and count (CPM).

Protocol B: ADP-Glo™ Luminescent Assay

Best For: High-Throughput Screening (HTS),


 determination.
Principle:  A two-step coupled reaction. First, unconsumed ATP is depleted. Second, ADP produced by the kinase is converted back to ATP, which drives a luciferase reaction.[6]
Mechanism of Action Diagram

ADPGloMechanism cluster_Kinase Step 1: Kinase Reaction cluster_Reagent1 Step 2: ADP-Glo Reagent cluster_Reagent2 Step 3: Detection Reagent ATP ATP ADP ADP ATP->ADP Phosphotransfer Substrate Substrate pSub p-Substrate Substrate->pSub Kinase Kinase + Isoquinoline Conversion ADP -> ATP (Pyruvate Kinase) ADP->Conversion Depletion ATP Depletion (Glutamine Synthetase) ATP_Resid Residual ATP AMP AMP ATP_Resid->AMP Digested Luciferase Luciferase Reaction Conversion->Luciferase Light Luminescence (RLU) Luciferase->Light

Figure 2: The ADP-Glo coupled enzyme cascade. Note that isoquinolines rarely inhibit luciferase, making this superior to direct fluorescence.

Step-by-Step Workflow (384-well format)
  • Reaction Assembly:

    • 
       Kinase (1-10 nM).
      
    • 
       Isoquinoline Inhibitor.
      
    • 
       ATP/Substrate Mix (
      
      
      
      ).
    • Incubate 60 min at RT.

  • Depletion (Step 1):

    • Add

      
       ADP-Glo™ Reagent.[5][6]
      
    • Incubate 40 min at RT. Crucial: Ensures background ATP is removed.

  • Detection (Step 2):

    • Add

      
       Kinase Detection Reagent.[5]
      
    • Incubate 30 min at RT.

  • Read: Measure Luminescence (0.5 - 1.0 sec integration).

Data Analysis & Troubleshooting
Quantitative Outputs
ParameterCalculationSignificance
Signal-to-Background (S/B) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Must be

for robust

calculation.
Z-Factor (Z') $1 - \frac{3(\sigma{max} + \sigma_{min})}{\mu_{max} - \mu_{min}

4-Parameter Logistic FitConcentration at 50% inhibition.
Hill Slope (

)
From Logistic FitIf

, suspect compound aggregation or promiscuity.
Common Pitfalls with Isoquinolines
IssueProbable CauseCorrective Action
High Background (Radiometric) Peptide not binding to P81Ensure peptide has basic residues (Arg/Lys). If not, use MAP membrane or biotin-avidin capture.
Bell-Shaped Curve AggregationAdd 0.01% Triton X-100 to buffer; spin down compound stocks.
Unexpectedly Low Potency High ATP CompetitionVerify

.[7] If

, competitive inhibitors appear weaker.
Fluorescence Interference Compound AutofluorescenceSwitch from FP/FRET to Radiometric or ADP-Glo immediately.
References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Hastie, C. J., et al. (2006). Protocol for the phosphorylation of proteins by protein kinases using [

    
    -
    
    
    
    P]ATP or [
    
    
    -
    
    
    P]ATP. Nature Protocols.
  • Tamura, M., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application. Biochimica et Biophysica Acta.

  • Ma, H., et al. (2008). Fluorescence-based screening of kinase inhibitors: potential for false positives. Journal of Biomolecular Screening.

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-Amino-5-Fluoroisoquinolines

Executive Summary This application note details a robust, high-throughput methodology for synthesizing 1-amino-5-fluoroisoquinolines , a privileged scaffold in medicinal chemistry (e.g., Rho-kinase and PKA inhibitors). B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput methodology for synthesizing 1-amino-5-fluoroisoquinolines , a privileged scaffold in medicinal chemistry (e.g., Rho-kinase and PKA inhibitors). By leveraging microwave dielectric heating, this protocol overcomes the kinetic sluggishness associated with traditional thermal SNAr displacements on electron-deficient heterocycles.

Key Advantages:

  • Reaction Time: Reduced from 12–24 hours (thermal reflux) to 15–30 minutes.

  • Yield: Average isolated yields increased by 15–25% due to minimized thermal decomposition.

  • Purity: Cleaner reaction profiles reduce downstream chromatographic burden.

Scientific Background & Strategic Analysis

The Target Scaffold

The 5-fluoroisoquinoline core is structurally significant. The C5-fluorine atom modulates the pKa of the isoquinoline nitrogen and enhances metabolic stability against oxidative metabolism, a common failure point in drug discovery. The introduction of an amino group at the C1 position is critical for hydrogen bonding interactions within the ATP-binding pockets of kinase enzymes.

Mechanistic Rationale

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

  • Activation: The nitrogen atom in the isoquinoline ring renders the C1 position electrophilic (imine-like character).

  • Leaving Group: A chlorine atom at C1 serves as the leaving group.

  • Substituent Effect: The 5-fluoro substituent is electron-withdrawing (inductive effect, -I). While it is in the peri position, its inductive withdrawal lowers the LUMO energy of the ring system, theoretically activating the C1 position toward nucleophilic attack compared to the non-fluorinated analog.

  • Microwave Effect: Polar solvents (EtOH, NMP) couple efficiently with microwave irradiation, providing rapid internal heating that overcomes the activation energy barrier for the formation of the Meisenheimer-like transition state.

Reaction Pathway Visualization

ReactionMechanism Start 1-Chloro-5- fluoroisoquinoline TS Meisenheimer-like Transition State Start->TS + Amine MW Irradiation Amine Primary/Secondary Amine (HNR2) Amine->TS Product 1-Amino-5- fluoroisoquinoline TS->Product Aromatization Byproduct HCl (Salt) TS->Byproduct -Cl

Figure 1: Mechanistic pathway of the microwave-assisted SNAr reaction. The C1-Cl bond is cleaved following nucleophilic attack.

Experimental Protocols

Pre-requisite: Synthesis of 1-Chloro-5-fluoroisoquinoline

Note: If the 1-chloro scaffold is commercially available, proceed to Section 3.2. If starting from 5-fluoroisoquinoline, follow this procedure.

Objective: Activate the C1 position for substitution. Reaction: 5-fluoroisoquinoline


N-oxide 

1-chloro-5-fluoroisoquinoline.
  • N-Oxidation: Dissolve 5-fluoroisoquinoline (1 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir at RT for 3 hours. Wash with NaHCO3. Isolate N-oxide.

  • Chlorination: Dissolve the N-oxide in anhydrous DCM. Add POCl3 (1.5 equiv) dropwise at 0°C. Reflux for 2 hours. Quench carefully with ice water. Neutralize and extract.[1]

    • Validation: Check LCMS for Mass [M+H]+ = 182.0 (Cl isotope pattern).

Core Protocol: Microwave-Assisted Amination

Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator). Scale: 0.5 mmol – 2.0 mmol.

Step-by-Step Methodology:
  • Vessel Loading:

    • To a 10 mL microwave process vial, add 1-chloro-5-fluoroisoquinoline (1.0 equiv, e.g., 90 mg for 0.5 mmol).

    • Add the Target Amine (2.0 – 3.0 equiv).[2]

      • Note: Use 3.0 equiv for volatile amines or if the amine acts as the base.

      • Note: If the amine is expensive/scarce (1.1 equiv), add DIPEA (2.0 equiv) as a scavenger base.

    • Add Solvent (2–3 mL).

      • Standard: Ethanol or Isopropanol (Green, easy workup).

      • Difficult Substrates: NMP or DMF (Higher boiling point, better energy absorption).

  • Irradiation Parameters:

    • Temperature: 140°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Workup & Purification:

    • Method A (Precipitation - Preferred): Cool the vial. If using EtOH, the product often precipitates upon cooling or adding water (5 mL). Filter and wash with cold water/pentane.

    • Method B (Extraction): Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na2SO4.

    • Method C (SCX Catch-and-Release): For high-throughput. Load reaction mixture onto an SCX-2 cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH3 in MeOH.

Workflow Diagram

Workflow Step1 Step 1: Charge Vial (Scaffold + Amine + EtOH) Step2 Step 2: Microwave Irradiation (140°C, 20 min, Dynamic Power) Step1->Step2 Step3 Step 3: Cool to RT Check LCMS (Target M+H) Step2->Step3 Decision Precipitate Formed? Step3->Decision PathA Filtration & Wash (High Purity) Decision->PathA Yes PathB Evaporate & SCX-2 Purification Decision->PathB No

Figure 2: Decision tree for the experimental workflow and purification strategy.

Data & Validation

Comparative Efficiency

The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal reflux (oil bath) for the synthesis of N-benzyl-5-fluoroisoquinolin-1-amine.

ParameterThermal Reflux (EtOH)Microwave (EtOH)Improvement
Temperature 78°C (Reflux)140°C+62°C (Kinetic boost)
Time 18 Hours20 Minutes54x Faster
Conversion 85%>98%Complete consumption
Isolated Yield 68%91%+23%
Purity (HPLC) 88% (needs column)96% (simple filtration)Cleaner profile
Self-Validating Quality Checks

To ensure the protocol is working ("Trustworthiness"), perform these checks:

  • TLC Monitoring: Eluent 50% EtOAc/Hexane. Starting material (1-Cl) is usually high Rf (non-polar). Product is lower Rf (polar/basic).

    • Pass Criteria: Disappearance of the high Rf spot.

  • LCMS Confirmation:

    • Starting Material: Cl isotope pattern (3:1 ratio at M, M+2).

    • Product: Loss of Cl pattern, appearance of single mass peak [M+H]+ consistent with amine addition.

  • 19F NMR: The chemical shift of the fluorine atom at C5 is sensitive to the substituent at C1. A shift will confirm the transformation of the ring electronics.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Incomplete Conversion Reaction temp too low for steric bulk.Increase Temp to 160°C; Switch solvent to NMP (higher dielectric loss tangent).
Black/Tar Formation Thermal decomposition or oxidation.Degas solvent with N2 prior to capping. Reduce temp to 120°C and extend time.
Vial Over-pressure Volatile amine vapor pressure.Use a larger vessel (20 mL) for more headspace or reduce amine equivalents and use DIPEA.
Product is Oil Failure to crystallize.Convert to HCl salt: Dissolve oil in Et2O, add 2M HCl in ether. Filter the solid salt.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Scientific, C. (2024). Nucleophilic Aromatic Substitution Application Note. CEM Corporation. [Link]

  • Manolov, S. P., et al. (2021).[2] Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. Journal of the Serbian Chemical Society, 85(2), 139-151.[2] [Link]

Sources

Application

Application Notes and Protocols for 5-Fluoro-1-(piperazin-1-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the chemical properties of structurally related compounds, including fluorinated isoq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of structurally related compounds, including fluorinated isoquinolines and piperazine derivatives, as specific handling and stability data for 5-Fluoro-1-(piperazin-1-yl)isoquinoline is limited in publicly available literature. These recommendations should be used as a guide and adapted as necessary based on in-house experimental observations and safety assessments.

Introduction: The Significance of a Substituted Isoquinoline

5-Fluoro-1-(piperazin-1-yl)isoquinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of numerous biologically active molecules, and the incorporation of a fluorine atom and a piperazine moiety can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorination, for instance, is known to enhance metabolic stability and binding affinity, while the piperazine group can improve solubility and provides a site for further molecular modifications. Given its potential utility, a thorough understanding of its handling, storage, and stability is paramount for any research and development program. This document provides a comprehensive guide to ensure the integrity of the compound and the safety of laboratory personnel.

Prudent Handling: Safety and Procedural Guidelines

Given the chemical functionalities present in 5-Fluoro-1-(piperazin-1-yl)isoquinoline, a cautious approach to handling is warranted. The piperazine moiety suggests the compound may be corrosive and a skin and respiratory sensitizer, while fluorinated organic compounds require careful handling to avoid potential toxicity.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. It is advisable to double-glove when handling the pure compound.

  • Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: When handling the solid compound outside of a certified fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Engineering Controls
  • Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted.[2]

Weighing and Dissolution Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.

  • Static Control: Use an anti-static weigh boat or ionizing bar to prevent dispersal of the powdered compound due to static electricity.

  • Weighing: Carefully weigh the desired amount of 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

  • Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Use a vortex mixer or sonicator within the fume hood to aid dissolution if necessary.

Optimal Storage: Preserving Compound Integrity

The stability of 5-Fluoro-1-(piperazin-1-yl)isoquinoline is influenced by temperature, light, and moisture. Improper storage can lead to degradation, compromising experimental results.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down potential degradation reactions. For aromatic fluorinated compounds, a range of 2-8°C is often recommended.[4]
Light Protect from lightMany aromatic and heterocyclic compounds are light-sensitive. Amber vials or storage in a dark cabinet is recommended.[5]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation.
Moisture Store in a desiccated environmentThe piperazine moiety can be hygroscopic. Storage in a desiccator with a suitable drying agent is advised.[5]
Container Tightly sealed, chemically resistant containerPrevents contamination and degradation from atmospheric components. Glass vials with PTFE-lined caps are a good choice.[4]

Stability Assessment: Protocols for Ensuring Reliability

To ensure the reliability of experimental data, it is crucial to understand the stability profile of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. This involves both forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to harsh conditions.[6][7] This information is vital for the development of stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Caption: Workflow for forced degradation studies.

  • Stock Solution Preparation: Prepare a stock solution of 5-Fluoro-1-(piperazin-1-yl)isoquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.

    • Photolytic Degradation (Solid & Solution): Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acidic and basic hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.[10][11]

Long-Term Stability Studies

Long-term stability studies evaluate the compound's stability under recommended storage conditions over an extended period.[6]

Caption: Workflow for long-term stability studies.

  • Sample Preparation: Use at least three batches of 5-Fluoro-1-(piperazin-1-yl)isoquinoline to be representative of the manufacturing process.[12] Package the samples in the intended long-term storage container.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended storage condition (e.g., 5°C ± 3°C).[13]

    • Accelerated: Store samples at an elevated temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH) to predict the long-term stability profile.

  • Testing Frequency:

    • Long-Term: Test samples at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test samples at 0, 1, 3, and 6 months.

  • Analytical Monitoring: At each time point, analyze the samples for:

    • Appearance

    • Assay (potency)

    • Purity (presence of degradation products)

    • Moisture content

  • Data Analysis: Evaluate the data to identify any trends in degradation and establish a retest period or shelf life for the compound.

Analytical Methodologies: Ensuring Accurate Assessment

A validated, stability-indicating analytical method is crucial for accurate assessment of the purity and stability of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommendation
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (determined by UV scan) and Mass Spectrometry (for identification of degradants)
Injection Volume 10 µL

Note: This method will require optimization and validation according to ICH Q2(R1) guidelines.

Conclusion

The successful application of 5-Fluoro-1-(piperazin-1-yl)isoquinoline in research and drug development is contingent upon its proper handling, storage, and a thorough understanding of its stability profile. By implementing the protocols and recommendations outlined in this guide, researchers can ensure the integrity of their starting material, generate reliable experimental data, and maintain a safe laboratory environment.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1).
  • Piperazine - Santa Cruz Biotechnology. (n.d.).
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
  • Piperazine - Apollo Scientific. (n.d.).
  • Safer Using - Piperazines - CAHMA. (n.d.).
  • Piperazine SDS, 110-85-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products | Pharmaceutical Outsourcing. (2018, August 9).
  • Unlocking Drug Longevity: The Crucial Role of Stability Studies | Almac. (2025, February 15).
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC. (2022, February 8).
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Stability-Indicating HPLC Method Development - vscht.cz. (n.d.).
  • Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. (2021, December 19).
  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).
  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (2025).
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.).
  • Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28).
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1).
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing bis-piperazine side products in SNAr reactions

Technical Support Center: SNAr Reaction Optimization Subject: Minimizing bis-Piperazine Side Products Ticket ID: SNAR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The formation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SNAr Reaction Optimization Subject: Minimizing bis-Piperazine Side Products Ticket ID: SNAR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The formation of bis-aryl piperazine (the "bis-product") during Nucleophilic Aromatic Substitution (SNAr) is a classic competitive kinetics problem. It occurs because the desired product (N-aryl piperazine) retains a nucleophilic secondary amine site.[1] If the local concentration of the electrophile is high, or if the stoichiometry is uncontrolled, the mono-product competes with the starting piperazine for the electrophile.[1]

This guide provides a self-validating workflow to suppress this side reaction through kinetic control (stoichiometry/mixing) and thermodynamic separation (pKa-based workup) .

Diagnostic & Triage (FAQs)

SymptomProbable CauseImmediate Action
Bis-impurity > 10% Stoichiometry is too close to 1:1.Increase piperazine equivalents to 3–5 equiv .
Bis-impurity forms during addition Localized "hotspots" of high electrophile concentration.[1]Reverse addition: Add Electrophile to Piperazine (not vice versa).
Reaction stalls < 50% conversion Leaving group is poor (e.g., -Cl vs -F) or base is too weak.Switch to -F leaving group or stronger base (e.g., K2CO3 in DMSO).
Cannot separate Mono/Bis by column Polarity difference is negligible on silica.[1]Switch to Acid-Base Extraction (See Section 4).[1]

Deep Dive: Kinetic Control & Stoichiometry

The Mechanistic Root Cause

In an SNAr reaction, the rate of formation for the mono-product (


) and bis-product (

) depends on the concentration of the nucleophiles.[1]
  • Path A (Desired): Electrophile + Piperazine

    
     Mono-Product
    
  • Path B (Undesired): Electrophile + Mono-Product

    
     Bis-Product
    

Since the Mono-Product is often more lipophilic and can be similarly nucleophilic to the starting material, the only robust way to favor Path A is to ensure


 at all times.[1]
Visualizing the Pathway

SNAr_Pathway Electrophile Ar-X (Electrophile) Mono Mono-Aryl Piperazine (Desired Product) Electrophile->Mono k1 (Fast) High [Pip] favors this Bis Bis-Aryl Piperazine (Impurity) Electrophile->Bis + Ar-X Piperazine Piperazine (Excess Nucleophile) Piperazine->Mono k1 (Fast) High [Pip] favors this Mono->Bis k2 (Competitive) Occurs if [Ar-X] is locally high

Figure 1: Kinetic pathway showing the competitive consumption of the Mono-product. High concentration of Piperazine suppresses the red dashed pathway.[1]

The "High-Dilution" Inverse Addition Protocol

To minimize the probability of an Electrophile molecule encountering a Mono-product molecule:

  • Dissolve Piperazine (3.0 – 5.0 equiv) in the solvent.

  • Dissolve Electrophile (1.0 equiv) in a separate volume of solvent.

  • Slowly Add Electrophile to Piperazine.

    • Why? This ensures that every drop of electrophile enters a "sea" of excess piperazine.[1] If you add Piperazine to Electrophile, the first drops of piperazine react immediately and are surrounded by excess electrophile, leading to rapid double-arylation.[1]

Deep Dive: Thermodynamic Separation (Workup)

If kinetic control fails, you can exploit the pKa differences to separate the mixture without chromatography.[1]

  • Piperazine: Two aliphatic amines.[1] pKa₁

    
     9.8, pKa₂ 
    
    
    
    5.6.[1]
  • Mono-Product: One aniline-like nitrogen (neutral/low basicity) and one distal aliphatic amine (pKa

    
     9.0).
    
  • Bis-Product: Two aniline-like nitrogens. Both are significantly less basic (pKa < 5.0).[1]

The pH-Swing Extraction Strategy

Workup_Logic Crude Crude Mixture (Pip + Mono + Bis) Step1 1. Add Water/Brine Extract w/ Organic (EtOAc/DCM) Crude->Step1 Aq1 Aqueous Phase 1 Contains: Excess Piperazine Step1->Aq1 Piperazine is highly water soluble Org1 Organic Phase 1 Contains: Mono + Bis Step1->Org1 Step2 2. Wash Organic with Mild Acid (pH 5.5 - 6.0) Org1->Step2 Org2 Organic Phase 2 Contains: BIS-Product (Remains neutral at pH 6) Step2->Org2 Discard Aq2 Aqueous Phase 2 Contains: MONO-Product (Protonated at pH 6) Step2->Aq2 Step3 3. Basify Aq Phase 2 (pH > 10) Extract into fresh Organic Aq2->Step3 Final Pure Mono-Product Step3->Final

Figure 2: Purification logic tree utilizing the basicity difference between the aliphatic amine of the Mono-product and the aniline-like nitrogens of the Bis-product.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-Aryl Piperazine with <1% Bis-Impurity.

Reagents:

  • Aryl Halide (1.0 equiv) - Preferably Aryl-Fluoride for faster rates at lower temps.

  • Piperazine (4.0 equiv) - Excess is critical.

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (if substrate is sensitive to inorganic bases).[1]

  • Solvent: DMSO or DMF (High polarity stabilizes the transition state).[1]

Protocol:

  • Preparation: Charge a reaction vessel with Piperazine (4.0 equiv) and K₂CO₃ (2.0 equiv) in DMSO (5 vol). Heat to desired temperature (typically 80–100°C).

  • Addition: Dissolve Aryl Halide (1.0 equiv) in DMSO (2 vol). Add this solution dropwise to the piperazine mixture over 1–2 hours.

    • Checkpoint: Monitor by HPLC/UPLC.[1] If Bis-product > 2%, slow down addition rate or lower temperature.

  • Quench: Cool to room temperature. Pour mixture into Water (20 vol).

  • Piperazine Removal: Extract with Ethyl Acetate (3x). The excess unsubstituted piperazine will largely remain in the aqueous phase due to its high water solubility.[1]

  • Bis-Removal (Optional): If Bis-impurity persists in the organic layer:

    • Wash the organic layer with 0.5M Citrate Buffer (pH 5.5–6.0) .[1]

    • The Mono-product (pKa ~9) will protonate and move to the aqueous buffer.[1]

    • The Bis-product (pKa < 5) will remain in the organic layer.[1]

    • Separate layers.[1][2][3] Basify the aqueous buffer (pH > 10) with NaOH.[1]

    • Extract the pure Mono-product back into Ethyl Acetate.

  • Isolation: Dry (MgSO₄), filter, and concentrate.

References

  • Mechanistic Insight & Kinetics

    • Detailed kinetic studies on SNAr aminolysis and the impact of amine excess.
    • Algera, R. F., et al. "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile."[1] The Journal of Organic Chemistry, 2021.[1][4]

  • Process Chemistry & Stoichiometry

    • Optimization of piperazine mono-arylation using excess reagents and flow chemistry concepts.
    • Boley, A. J., et al. "Programmable Piperazine Synthesis via Organic Photoredox Catalysis."[5][6] Journal of the American Chemical Society, 2024.[1][5]

  • pKa Data & Thermodynamics

    • Fundamental dissociation constants for piperazine derivatives used in separ
    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1]

  • General Synthetic Methodology

    • Review of synthetic approaches to piperazine drugs, including SNAr limit
    • Mattioli, L. B., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." Molecules, 2023.[1][5][7]

Sources

Optimization

Technical Support Center: Fluoroisoquinoline Solubility Optimization

Introduction: The "Fluorine Paradox" in Isoquinoline Scaffolds Welcome to the Advanced Support Center. If you are accessing this guide, you are likely facing a common medicinal chemistry bottleneck: you have successfully...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Paradox" in Isoquinoline Scaffolds

Welcome to the Advanced Support Center. If you are accessing this guide, you are likely facing a common medicinal chemistry bottleneck: you have successfully synthesized a fluoroisoquinoline derivative to improve metabolic stability or potency, but now the compound is "brick dust"—highly crystalline and virtually insoluble in aqueous media.

The Root Cause: Fluorine substitution on the isoquinoline core creates a "perfect storm" for insolubility:

  • Lattice Energy Stabilization: The C-F bond introduces a strong dipole moment. In planar systems like isoquinolines, this facilitates tight

    
     stacking and strong electrostatic interactions in the crystal lattice.
    
  • Lipophilicity Boost: Fluorine is highly hydrophobic. While it blocks metabolic "soft spots" (e.g., preventing oxidation), it significantly increases

    
    , reducing interaction with water molecules.
    

This guide provides three targeted troubleshooting modules to overcome these barriers, moving from chemical modification to advanced formulation.

Diagnostic Workflow

Before selecting a protocol, determine the physicochemical profile of your derivative.

Solubility_Diagnostic Start Start: Insoluble Fluoroisoquinoline Check_pKa Check Basic pKa (Isoquinoline N) Start->Check_pKa Is_Basic pKa > 4.0? Check_pKa->Is_Basic Check_MP Check Melting Point (MP) High_MP MP > 200°C? Check_MP->High_MP Is_Basic->Check_MP No (Neutral/Weak) Salt_Screen MODULE 1: Salt Screening (Disrupt Lattice) Is_Basic->Salt_Screen Yes Complexation MODULE 2: Cyclodextrin/Cosolvent (Hide Hydrophobicity) High_MP->Complexation No (Lipophilicity issue) ASD MODULE 3: Amorphous Solid Dispersion (High Energy State) High_MP->ASD Yes (High Lattice Energy) Salt_Screen->Check_MP Salt fails?

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on pKa and melting point properties.

Module 1: Chemical Modification (Salt Selection)

Applicability: Isoquinoline derivatives with a basic nitrogen (


 typically 5.0–7.0).
FAQ: Why isn't my standard HCl salt working?

Answer: While HCl is standard, it is often too small to effectively disrupt the crystal packing of planar fluoroisoquinolines. The "Common Ion Effect" in gastric fluid (high Cl⁻ concentration) can also suppress solubility in vivo. Recommendation: Move to bulky counter-ions (Mesylate, Tosylate) or dicarboxylic acids (Tartrate, Fumarate) which introduce steric bulk, breaking the planar stacking and lowering lattice energy.

Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that lowers crystallinity.

Materials:

  • API (Active Pharmaceutical Ingredient): 500 mg

  • Counter-ions: Methanesulfonic acid, p-Toluenesulfonic acid, L-Tartaric acid, HCl (control).

  • Solvents: Acetone, Ethanol, THF.

Step-by-Step:

  • Stoichiometry Calculation: Prepare 0.1 M stock solutions of the API and acids in the selected solvent.

  • Mixing: In a 96-well plate or HPLC vials, mix API and acid in a 1:1.05 molar ratio.

  • Thermal Cycling:

    • Heat to 50°C for 1 hour (ensure dissolution).

    • Cool slowly to 4°C over 12 hours.

    • Crucial Step: If no precipitate forms, add an anti-solvent (e.g., n-heptane) or perform solvent evaporation.

  • Analysis:

    • Filter solids.

    • PLM (Polarized Light Microscopy): Check for birefringence (crystallinity).

    • XRPD (X-Ray Powder Diffraction): Confirm a shift in peak patterns compared to the free base.

    • Solubility Test: Resuspend 1 mg of the new salt in 1 mL water.

Success Metric: A >10-fold increase in aqueous solubility compared to the free base.

Module 2: Formulation Strategies (Complexation)

Applicability: Neutral compounds or when salts are hygroscopic/unstable. Fluorine atoms often enhance binding affinity to Cyclodextrins (CDs).

FAQ: Which Cyclodextrin should I choose?

Answer: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2]
  • Why: The cavity size of

    
    -CD (approx 6.0–6.5 Å) is ideal for fitting the isoquinoline core. The fluorine substituent increases the hydrophobicity of the guest molecule, often driving the equilibrium toward the complexed state inside the hydrophobic CD cavity. The hydroxypropyl groups on the exterior prevent the CD complex itself from crystallizing (a common issue with natural 
    
    
    
    -CD).
Protocol: Phase Solubility Study ( Type)

Objective: Determine the stability constant (


) to predict solubilization potential.

Step-by-Step:

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations: 0, 5, 10, 20, and 40% (w/v).
    
  • Saturation: Add excess fluoroisoquinoline solid to each vial.

  • Equilibration: Shake at room temperature for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind the drug).

  • Quantification: Analyze filtrate via HPLC-UV.

  • Data Analysis: Plot [Drug] dissolved (M) vs. [CD] (M).

Calculation:



Where 

is the intrinsic solubility of the drug.

Interpretation:

  • Linear Slope < 1: Formation of a 1:1 soluble complex.

  • Concave down: Limited solubility of the complex (rare with HP-

    
    -CD).
    

Module 3: Advanced Processing (Amorphous Solid Dispersions - ASD)

Applicability: "Brick dust" compounds (MP > 200°C) where lattice energy is the primary barrier.

FAQ: Why use HPMCAS over PVP?

Answer: For fluorinated compounds, HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is superior.

  • Mechanism: It is amphiphilic. The hydrophobic acetyl/succinoyl groups interact with the fluoroisoquinoline (preventing recrystallization), while the ionized succinate groups at pH > 5.5 (intestinal pH) trigger rapid release. PVP is often too hydrophilic, leading to phase separation with highly lipophilic fluorinated drugs.

Protocol: Solvent Evaporation (Lab Scale)

Objective: Create a kinetically stable amorphous form.

Materials:

  • Polymer: HPMCAS-L (Low succinoyl) or HPMCAS-M.

  • Solvent: Acetone/Methanol (2:1) or Dichloromethane (if safety permits).

Step-by-Step:

  • Dissolution: Dissolve API and Polymer in the solvent at a 1:3 ratio (25% drug load). Ensure the solution is crystal-clear.

  • Rapid Drying:

    • Option A (Rotavap): Set bath to 40°C, vacuum < 50 mbar. Rapid solvent removal is critical to freeze the molecules in a disordered state.

    • Option B (Spray Drying - Preferred): Inlet Temp: 80°C, Outlet Temp: 45°C.

  • Secondary Drying: Vacuum dry the resulting powder at 40°C for 24 hours to remove residual solvent (plasticizer effect of solvent induces crystallization).

  • Verification: Run DSC (Differential Scanning Calorimetry).

    • Pass: Single Glass Transition Temperature (

      
      ).
      
    • Fail: Presence of a melting endotherm (

      
      ).
      

Summary Data Table: Strategy Comparison

FeatureSalt FormationCyclodextrin ComplexAmorphous Dispersion (ASD)
Primary Mechanism Ionic interaction disrupts latticeHydrophobic shieldingHigh-energy disordered state
Best For Basic N (

> 4)
High LogP, NeutralHigh MP (>200°C), "Brick Dust"
Key Risk Disproportionation in vivo (pH shift)Bulk volume of final doseRecrystallization over time
Scale-up Ease HighMediumLow (Requires Spray Drying/HME)

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link

Sources

Troubleshooting

Technical Support Center: Effective Removal of Excess Piperazine

[1] Topic: Removing excess piperazine from reaction mixtures effectively Audience: Researchers, scientists, and drug development professionals.[1] Operational Brief: The Piperazine Challenge Piperazine is a ubiquitous bu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removing excess piperazine from reaction mixtures effectively Audience: Researchers, scientists, and drug development professionals.[1]

Operational Brief: The Piperazine Challenge

Piperazine is a ubiquitous building block in medicinal chemistry, yet its removal often becomes a bottleneck.[1] Its dual basicity (pKa₁ 5.35, pKa₂ 9.73), high water solubility, and tendency to sublime create a "perfect storm" for purification failures.[1] Standard aqueous workups often fail if the target product shares similar basicity or polarity.

This guide moves beyond generic advice, offering precise, chemically grounded protocols to eliminate piperazine without compromising yield or purity.[1][2]

Module 1: The Aqueous Phase Switch (pH Control)

Principle: Piperazine is a small, highly polar diamine.[1] By manipulating pH, we can force it into the aqueous layer unless your product is also a highly polar base. The goal is to fully protonate piperazine (forming the dihydrochloride salt) while keeping your product in the organic phase.

The "Partition Coefficient" Protocol:

  • Applicability: Target product is lipophilic (LogP > 1.5) and less basic than piperazine, or neutral.[1]

  • Reagents: 1M HCl, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Brine.

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with DCM (preferred for solubility) or EtOAc.

  • Acidic Wash (The Critical Step):

    • Wash the organic layer with 0.5M - 1M HCl (3x).

    • Mechanism:[1] At pH < 3, piperazine exists almost exclusively as the dicationic species (

      
      ), which has negligible solubility in DCM.
      
    • Caution: If your product contains a basic amine, it may also protonate and extract.[1] Check the aqueous layer by TLC before discarding.

  • Brine Wash: Wash the organic layer with saturated brine to break potential emulsions caused by residual amphiphilic species.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting "The Emulsion Nightmare": Piperazine derivatives often act as surfactants. If an emulsion forms:

  • Add Methanol: Add 5-10% MeOH to the organic phase to disrupt surface tension.[1]

  • Filtration: Filter the biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

Module 2: Solid-Phase Scavenging (Resin Technology)

Principle: When your product is acid-sensitive or too basic for an acid wash, chemical scavenging is the gold standard.[1] We use electrophilic resins to covalently bind the nucleophilic piperazine.

Recommended Resins:

  • Isocyanate Resins (e.g., PS-Isocyanate): Reacts rapidly with secondary amines to form ureas.[1]

  • Aldehyde Resins (e.g., PS-Benzaldehyde): Forms enamines/iminiums (less robust for secondary amines but effective).

Protocol: The "Catch and Release" Filter

  • Stoichiometry: Calculate the excess piperazine (in mmols). Add 2.0 - 3.0 equivalents of Isocyanate resin relative to the excess piperazine.[1]

  • Solvent System: Dissolve the crude mixture in DCM or THF (avoid protic solvents like MeOH which can compete or slow kinetics).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

    • Validation: Monitor the supernatant by TLC (ninhydrin stain) until the piperazine spot disappears.

  • Filtration: Filter the mixture through a fritted funnel. The piperazine is now covalently bound to the solid beads.

  • Rinse: Wash the resin with DCM to recover any entrained product.

Module 3: Selective Precipitation (The "Salt Crash" Method)

Principle: Piperazine forms highly crystalline salts that are insoluble in specific organic solvents.[1] This method is ideal for large-scale removal where chromatography is cost-prohibitive.[1]

Method A: The Diacetate Crash (Acetone/Acetic Acid)

  • Mechanism: Piperazine diacetate is insoluble in acetone, whereas most organic products remain soluble.[1]

  • Protocol:

    • Dissolve the crude reaction mixture in Acetone .

    • Add Glacial Acetic Acid dropwise (2.5 eq relative to piperazine).

    • Cool to 0°C. Piperazine diacetate will precipitate as a white crystalline solid.[1]

    • Filter the solid.[3][4][5][6] The filtrate contains your product.

Method B: The Hexahydrate Trap

  • Mechanism: Piperazine forms a stable hexahydrate (

    
    ) that precipitates from specific solvent mixtures.
    
  • Protocol:

    • Add water to the mixture (Target molar ratio water:piperazine > 6:1).

    • Add Isooctanol (or a similar water-insoluble alcohol).[1][5]

    • Stir vigorously. Piperazine hexahydrate precipitates.[1][5][6]

    • Filter and wash with cold solvent.[1][5]

Visual Decision Matrix: Selecting the Right Method

The following diagram outlines the logical decision path for choosing the most effective removal strategy based on your product's properties.

PiperazineRemoval Start Start: Crude Mixture (Excess Piperazine) CheckProduct Is Product Acid Sensitive? Start->CheckProduct CheckBasicity Is Product Basic? CheckProduct->CheckBasicity No Scavenger Method: Resin Scavenging (PS-Isocyanate) CheckProduct->Scavenger Yes AcidWash Method: Acidic Workup (Use 1M HCl) Validation Final Product Isolation AcidWash->Validation Check Aqueous Layer CheckBasicity->AcidWash No (Neutral/Acidic) Precipitation Method: Selective Precipitation (Acetone/Acetic Acid) CheckBasicity->Precipitation Yes (Basic) Scavenger->Validation TLC Check Precipitation->Validation Filter Solids

Caption: Decision tree for selecting the optimal piperazine removal technique based on product stability and basicity.

Module 4: Chromatography & Sublimation

Chromatographic Challenges (Tailing): Piperazine is a strong base and interacts with silanol groups on silica gel, causing severe peak tailing.

  • Solution: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/TEA 90:9:1). This blocks the silanol sites, allowing piperazine to elute as a sharper band (or stay at the baseline depending on polarity).

Sublimation (Physical Removal):

  • Properties: Piperazine melts at 106°C and boils at 146°C, but it sublimes significantly under high vacuum.[1]

  • Protocol: If your product is a non-volatile solid, place the crude mixture under high vacuum (<0.1 mmHg) and heat to 40–50°C. Piperazine will sublime onto the cold finger or the upper parts of the flask.

Comparison of Methods
MethodSelectivityScalabilityCostBest For
Acid Wash High (if product is neutral)HighLowNeutral/Acidic products
Resin Scavenging Very HighLow/MediumHighHigh-value, acid-sensitive, or basic products
Precipitation MediumHighLowLarge scale, robust products
Sublimation HighMediumLowNon-volatile, thermally stable products
Frequently Asked Questions (FAQ)

Q: I tried the acid wash, but my product disappeared. Where is it? A: If your product contains basic nitrogens (pyridines, primary amines), it likely protonated and moved to the aqueous layer.

  • Fix: Basify the aqueous layer to pH 12–14 using NaOH and re-extract with DCM. Next time, use Resin Scavenging or Selective Precipitation .[1]

Q: Can I use flash chromatography to separate piperazine? A: Yes, but it is difficult. Piperazine is very polar and often streaks.[1]

  • Fix: Use a highly polar mobile phase (DCM:MeOH:NH4OH, 80:18:2) or use Reverse Phase (C18) chromatography at high pH (using ammonium bicarbonate buffer) to suppress ionization.

Q: The resin scavenging is taking too long (>12 hours). Why? A: This is usually due to steric hindrance or solvent choice.[1]

  • Fix: Ensure you are using a swelling solvent like DCM or DMF.[1] Avoid MeOH. Increase the temperature slightly to 35°C if the resin allows (check manufacturer specs).

Q: My product is an oil and I can't use sublimation. What now? A: If the product is an oil and acid wash fails, try Kugelrohr distillation .[1] Piperazine will distill off at lower temperatures/pressures than most drug-like scaffolds.[1] Alternatively, use the Diacetate Precipitation method; the salt is solid and can be filtered out from the oily product mixture.

References
  • BenchChem. (2025).[7] Methods for removing unreacted piperazine from the reaction mixture. Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

  • ResearchGate. (2015). How do I remove piperazine from the solid compound? Retrieved from

  • University of Southampton. (n.d.). Resin based reagents and scavengers.[1][3][7][8] Retrieved from

  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.[1] Retrieved from

Sources

Optimization

Technical Support Center: Stabilizing Tetrahydroisoquinoline (THIQ) Motifs

Current Status: Operational Department: Chemical Stability & Formulation Forensics Guide ID: THIQ-OX-2025-V4 Diagnostic Hub: The Mechanism of Failure Why is my THIQ degrading? Tetrahydroisoquinoline (THIQ) moieties are c...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Department: Chemical Stability & Formulation Forensics Guide ID: THIQ-OX-2025-V4

Diagnostic Hub: The Mechanism of Failure

Why is my THIQ degrading?

Tetrahydroisoquinoline (THIQ) moieties are chemically labile, primarily due to the electron-rich nitrogen atom activating the adjacent benzylic carbon (C1 position). Unlike simple amines, the THIQ scaffold is prone to a specific oxidative cascade known as oxidative aromatization or benzylic oxidation , often driven by radical mechanisms rather than simple nucleophilic attacks.

The Oxidative Cascade

The degradation usually follows a radical autoxidation pathway initiated by trace peroxides (in excipients) or transition metals. The "soft spot" is the C1-hydrogen.

Key Pathway:

  • Initiation: Hydrogen abstraction at C1 by a radical initiator (R•), forming a benzylic radical.[1][2]

  • Propagation: Reaction with molecular oxygen (

    
    ) to form a peroxy radical, leading to a hydroperoxide intermediate.
    
  • Fate: The hydroperoxide dehydrates/decomposes to form an iminium ion (dihydroisoquinoline).

  • Terminal Degradants: The iminium species either aromatizes to the fully unsaturated isoquinoline (irreversible) or hydrolyzes to a lactam/amide if water is present.

THIQ_Oxidation THIQ Tetrahydroisoquinoline (Intact API) Radical C1-Benzylic Radical (Unstable) THIQ->Radical H-Abstraction (via Metal/Peroxide) Peroxide C1-Hydroperoxide (Transient) Radical->Peroxide + O2 (Fast) Iminium 3,4-Dihydroisoquinoline (Iminium Ion) Peroxide->Iminium - H2O Isoquinoline Isoquinoline (Aromatized Impurity) Iminium->Isoquinoline Oxidative Aromatization Lactam 1-Isoquinolone (Lactam/Amide) Iminium->Lactam Hydrolysis (+ H2O)

Figure 1: The dominant oxidative pathway for THIQ derivatives. Note that the C1 position is the critical failure point, leading to aromatization.

Mitigation Protocols: The "Fix"

How do I stabilize the formulation?

Do not rely on a single stabilizer. You must engineer a "defense in depth" strategy targeting the three vectors of oxidation: Initiators (Peroxides), Catalysts (Metals), and Substrate Susceptibility (pH).

Protocol A: Excipient Selection (The First Line of Defense)

Common polymeric excipients are major sources of hydroperoxides, which initiate the radical chain.

Excipient ClassRisk LevelMechanism of RiskRecommended Action
Povidone (PVP) CRITICAL High residual peroxides from polymerization.Use "Low Peroxide" grades; store under

.
PEG / Polysorbates HIGH Auto-oxidizes to form peroxides over time.Avoid if possible; supplement with chelators.
Cellulose (MCC) LOWInert backbone; low oxidative potential.Preferred filler for THIQ APIs.
Mannitol LOWNon-reducing sugar; generally inert.Excellent diluent choice.
Protocol B: The pH "Lock" Strategy

Oxidation of amines involves electron transfer. By protonating the nitrogen atom, you withdraw electron density from the C1 position, significantly raising the activation energy for hydrogen abstraction.

  • Target pH: Maintain the micro-environmental pH at least 1.0 to 1.5 units below the pKa of the THIQ nitrogen (typically pKa ~9.5).

  • Method: Use acidic counter-ions (e.g., Hydrochloride, Mesylate) or incorporate organic acids (Citric, Tartaric) in the formulation matrix.

Protocol C: Antioxidant & Chelator Selection

WARNING: Not all antioxidants are safe. Ascorbic acid can act as a pro-oxidant in the presence of transition metals (Fenton Chemistry), accelerating THIQ degradation.

AdditiveRoleCompatibility with THIQ
BHA / BHT Radical ScavengerGood. Effective against chain propagation.
Propyl Gallate Radical ScavengerExcellent. Often outperforms BHA in polar matrices.
EDTA / DTPA Metal ChelatorEssential. Sequesters Fe/Cu ions that catalyze peroxide breakdown.
Ascorbic Acid Reducing AgentRISKY. Can generate radicals with trace metals. Use with caution.

Troubleshooting Workflow

Scenario-based diagnostics for immediate issue resolution.

Troubleshooting_Tree Start Problem: THIQ Impurities Detected Check_Type Identify Impurity Type Start->Check_Type Type_Iso Impurity is Isoquinoline (Aromatized) Check_Type->Type_Iso Dehydrogenation Type_Nox Impurity is N-Oxide Check_Type->Type_Nox Oxygen Addition Check_Excip Check Excipient Peroxide Levels Type_Iso->Check_Excip Check_Light Check Light Exposure Type_Nox->Check_Light Action_PVP Replace PVP/PEG or Add Propyl Gallate Check_Excip->Action_PVP Peroxides High Action_Chel Add EDTA/Citrate (Metal Contamination) Check_Excip->Action_Chel Peroxides Low (Suspect Metals) Action_Pack Switch to Amber Glass/ Blister Packs Check_Light->Action_Pack Photodegradation

Figure 2: Decision tree for isolating the root cause of THIQ instability.

Advanced Troubleshooting Q&A

Q: I am purging with Nitrogen, but degradation persists. Why? A: Nitrogen purging removes headspace oxygen but does not remove dissolved oxygen or pre-existing peroxides in the excipients.

  • The Fix: You must sparge the solution (if liquid) or use vacuum degassing. More importantly, test your excipients (especially PVP or PEG) for peroxide value (POV) before manufacturing. Nitrogen cannot reverse peroxide-initiated damage.

Q: My stability data shows degradation only in the solid state, not in solution. A: This indicates a "surface-mediated" oxidation or amorphous instability.

  • The Fix: The drug may be amorphous on the surface of the excipient, increasing its mobility and reactivity. Ensure the drug is crystalline or effectively encapsulated. Check the water activity (

    
    ); moisture can mobilize transition metals in the solid matrix, catalyzing the reaction.
    

Q: Can I use Sodium Metabisulfite? A: Be careful. While a strong antioxidant, sulfites can react with the iminium intermediate (if formed) to create sulfonated adducts, creating a new impurity profile. Stick to BHA/BHT or Propyl Gallate unless you have validated the sulfite compatibility.

Frequently Asked Questions (FAQ)

Q: What is the primary degradation product of THIQ? A: The fully aromatized isoquinoline derivative is the thermodynamic sink. However, depending on the substituents, you may also see 3,4-dihydroisoquinoline (the intermediate) or 1-isoquinolone (if water is present).

Q: Is THIQ light sensitive? A: Yes. THIQ derivatives can undergo photo-oxidative dehydrogenation. While not as sensitive as dihydropyridines, they should still be stored in amber containers or opaque blisters.

Q: Why does my impurity profile change when I switch excipient vendors? A: This is a classic "Reactive Impurity" issue. Vendor A's Povidone might have 50 ppm peroxides, while Vendor B's has 400 ppm. Always specify "Low Peroxide" grades in your Quality Supply Agreement (QSA).

References

  • Oxidative Rearomatization Mechanisms

    • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.[2] (2024).[1][3][4] Organic Letters.

  • Excipient Reactivity & Peroxides

    • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2014).[3] AAPS PharmSciTech.

  • Impact of Antioxidants

    • Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability.[5] (2025).[5] Journal of Pharmaceutical Sciences (Contextual relevance to amine oxidation).

  • General THIQ Stability

    • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).[6][7] RSC Advances.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. It provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical, field-proven insights to address the challenges encountered during laboratory-scale and pilot-plant scale-up operations.

Introduction to Synthetic Strategies

The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline, a key intermediate in pharmaceutical development, is primarily achieved through two robust methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these pathways often depends on the scale of the synthesis, available equipment, and cost considerations. Both routes typically utilize the key precursor, 1-chloro-5-fluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 5-Fluoro-1-(piperazin-1-yl)isoquinoline?

The most prevalent and direct method is the Nucleophilic Aromatic Substitution (SNAr) reaction between 1-chloro-5-fluoroisoquinoline and piperazine. The electron-withdrawing nature of the fluorine atom at the 5-position and the nitrogen atom in the isoquinoline ring system activates the C1-position for nucleophilic attack by piperazine. For large-scale production, SNAr is often preferred due to its operational simplicity and the avoidance of expensive and sensitive catalysts.[1][2]

Q2: When is the Buchwald-Hartwig amination preferred over SNAr?

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is an excellent alternative, particularly when milder reaction conditions are required or when the SNAr reaction is sluggish.[3][4][5] It offers a broader substrate scope and can sometimes provide higher yields with fewer side products. However, the cost of the palladium catalyst and ligands, as well as the need for stringent anaerobic conditions, can be a drawback for large-scale synthesis.

Q3: How is the key precursor, 1-chloro-5-fluoroisoquinoline, synthesized?

A common laboratory-scale synthesis of 1-chloro-5-fluoroisoquinoline starts from the commercially available 5-aminoisoquinoline. This involves a diazotization reaction followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent chlorination.[6] An alternative route involves the chlorination of 5-fluoroisoquinolin-1(2H)-one.[7]

Q4: What are the primary safety concerns when working with piperazine on a large scale?

Piperazine is a corrosive and hygroscopic solid that can cause severe skin burns and eye damage.[8][9][10][11][12] It is also a respiratory and skin sensitizer. When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including respiratory protection, and to work in a well-ventilated area.[8][9][10] Piperazine is also sensitive to light and absorbs atmospheric moisture and carbon dioxide.[11]

Q5: Can polymorphism be an issue for the final product?

Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any active pharmaceutical ingredient (API) or advanced intermediate.[13][14][15] Different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability.[13] It is essential to control crystallization conditions to ensure the desired polymorph is consistently produced.[16]

Troubleshooting Guides

Problem 1: Low Yield in the SNAr Reaction
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction by HPLC or TLC to determine the optimal temperature. - Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. - Use a Higher Boiling Point Solvent: Solvents like DMSO or NMP can facilitate higher reaction temperatures.
Side Product Formation - Control Stoichiometry: Use a slight excess of piperazine to ensure complete consumption of the 1-chloro-5-fluoroisoquinoline, but avoid a large excess which can complicate purification. - Optimize Base: If a base is used to scavenge the HCl byproduct, ensure it is non-nucleophilic to avoid competing reactions. Diisopropylethylamine (DIPEA) is a common choice.
Poor Solubility of Reactants - Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMAc, or NMP to improve the solubility of the starting materials.
Problem 2: Inconsistent Results with Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Catalyst Deactivation - Strictly Anaerobic Conditions: The palladium catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Ligand Selection: The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., BINAP, Xantphos) to find the optimal one for this specific transformation.
Insoluble Base Causing Slurry - Use a Soluble Organic Base: Consider using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to create a homogeneous reaction mixture, which is particularly beneficial for scale-up and continuous flow processes.[17]
Protodehalogenation Side Reaction - Optimize Reaction Conditions: This side reaction, where the chloro group is replaced by a hydrogen, can be minimized by carefully controlling the reaction temperature and time. Lowering the temperature may reduce the rate of this side reaction.
Problem 3: Difficult Purification of the Final Product
Potential Cause Recommended Solution
Residual Piperazine - Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the excess piperazine into the aqueous phase.
Formation of Impurities - Identify Impurities: Use LC-MS and NMR to identify the structure of the major impurities.[18] This will provide insight into the side reactions occurring and help to optimize the reaction conditions to minimize their formation. - Recrystallization: Develop a robust recrystallization procedure. A solvent/anti-solvent system is often effective for obtaining high-purity crystalline material.
Product is an Oil or Gummy Solid - Salt Formation: Consider forming a pharmaceutically acceptable salt of the final product (e.g., hydrochloride or maleate). Salts often have better crystallinity and handling properties.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline via SNAr
  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 1-chloro-5-fluoroisoquinoline (1.0 eq) and piperazine (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5-10 volumes).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline via Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a dry Schlenk flask with 1-chloro-5-fluoroisoquinoline (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Solvent Addition: Add degassed anhydrous toluene or dioxane (10 volumes).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification 5-Aminoisoquinoline 5-Aminoisoquinoline 1-Chloro-5-fluoroisoquinoline 1-Chloro-5-fluoroisoquinoline 5-Aminoisoquinoline->1-Chloro-5-fluoroisoquinoline Multi-step (e.g., Balz-Schiemann, Chlorination) Crude Product Crude Product 1-Chloro-5-fluoroisoquinoline->Crude Product Piperazine, Solvent, Heat (SNAr) 1-Chloro-5-fluoroisoquinoline->Crude Product Piperazine, Pd Catalyst, Ligand, Base (Buchwald-Hartwig) Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Recrystallization

Caption: Overview of the synthetic pathways to 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction is_snar SNAr? start->is_snar Identify Reaction Type is_buchwald Buchwald-Hartwig? is_snar->is_buchwald No temp_time Increase Temperature and/or Reaction Time is_snar->temp_time Yes catalyst_check Check Catalyst/Ligand and Inert Atmosphere is_buchwald->catalyst_check Yes solubility Check Solubility, Change Solvent temp_time->solubility base_check Evaluate Base (Solubility, Strength) catalyst_check->base_check

Caption: A logical approach to troubleshooting low-yield reactions.

References

  • Yaseneva, P., Hodgson, P., Zakrzewski, J., Falß, S., Meadows, R. E., & Lapkin, A. A. (2015).
  • Yaseneva, P., Hodgson, P., Zakrzewski, J., Falß, S., Meadows, R. E., & Lapkin, A. A. (2015).
  • Sigma-Aldrich. (n.d.).
  • CatSci Ltd. (n.d.). Technical Piece: CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
  • Hearne, K., et al. (2020).
  • Lee, E., et al. (2016). Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-).
  • Santa Cruz Biotechnology. (n.d.).
  • Lee, E., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC.
  • ChemicalBook. (n.d.). 1-chloro-5-fluoroisoquinoline synthesis.
  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
  • Veeprho. (n.d.).
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (2018).
  • NOAA. (n.d.). piperazine - Report | CAMEO Chemicals.
  • European Directorate for the Quality of Medicines & HealthCare. (2023).
  • Lee, S. J., & Snyder, S. A. (2018). Conventional nucleophilic aromatic substitution with [18F]fluoride.
  • Vapourtec Ltd. (n.d.).
  • BenchChem. (n.d.). Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide.
  • Mettler-Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • Kubickova, et al. (n.d.). Synthesis of fluoro isoquinolines.
  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)piperazine.
  • El Faydy, et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361.
  • Kubíčková, A., et al. (2024). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles.
  • Zhang, Y., et al. (2019). Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives. Journal of Materials Chemistry C, 7(37), 11525-11532.
  • Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes.
  • Gholivand, K., Hosseini, M., & Farshadfar, K. (2017).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • Al-Obaidi, O. A., & Al-Assadi, M. J. (2019). Co-Crystallization and polymorphic behaviour of 5-fluorouracil.
  • Guenoun, F., et al. (2011). Nouvelle synthèse de chloro-1 méthyl-5 isoquinoléines fusionnées à divers systèmes aromatiques par leur liaison [g].
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Cain, T. D., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 123.
  • MDPI. (n.d.).
  • Myers, A. G., et al. (2013). Methods for preparing isoquinolines.

Sources

Optimization

Strategies to enhance membrane permeability of isoquinoline drugs

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Membrane Permeability of Isoquinoline Alkaloids (e.g., Berberine, Tetrandrine, Papaverine) 🟢 System Status: The Isoquinoline Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Membrane Permeability of Isoquinoline Alkaloids (e.g., Berberine, Tetrandrine, Papaverine)

🟢 System Status: The Isoquinoline Paradox

User Query: "My isoquinoline compound shows high water solubility but <1% oral bioavailability. Caco-2 recovery is low. Is my assay broken?"

Diagnostic: Your assay is likely functional. The failure point is intrinsic to the Quaternary Ammonium Cation problem.

Most isoquinoline drugs (especially protoberberines like Berberine) exist as permanently charged quaternary ammonium cations or have high pKa values. This creates a "double-lock" barrier:

  • The Charge Lock: The positive charge prevents passive diffusion across the lipophilic lipid bilayer.

  • The Efflux Lock: These compounds are high-affinity substrates for P-glycoprotein (P-gp/MDR1), which actively pumps them back into the intestinal lumen.

🛠 Module 1: Chemical Engineering (The "Stealth" Patch)

Strategy: Hydrophobic Ion-Pairing (HIP)

The Fix: Neutralize the cationic charge by pairing the drug with an anionic counter-ion. This forms a lipophilic complex that masks the charge, allowing the molecule to "sneak" through the membrane.

Protocol: Preparation of Isoquinoline-Fatty Acid Ion Pairs

Use this protocol if your LogP is < 1.0.

Reagents:

  • Isoquinoline Salt (e.g., Berberine HCl)[1]

  • Counter-ion: Sodium Docusate (DOC) or Sodium Oleate (Fatty acids are preferred for SNEDDS compatibility).

  • Solvent: Methanol or Ethanol.

Workflow:

  • Dissolution: Dissolve Isoquinoline drug in water (10 mM). Dissolve Sodium Docusate in water (10 mM).

  • Complexation: Slowly add the Docusate solution to the Isoquinoline solution at a 1:1 molar ratio under magnetic stirring (500 rpm).

  • Precipitation: The solution will become turbid as the hydrophobic ion-pair (HIP) precipitates.

  • Extraction: Extract the precipitate using Dichloromethane (DCM) or Chloroform (

    
     mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
     and evaporate solvent under vacuum.
    
  • Validation: Measure LogP of the residue. A successful pair should shift LogP from negative (hydrophilic) to >2.0 (lipophilic).

🛠 Module 2: Formulation Engineering (The "Trojan Horse")

Strategy: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

The Fix: Solubilize the drug (or the Ion-Pair from Module 1) in a lipid pre-concentrate. Upon contact with gastric fluids, this spontaneously forms nanoparticles (<200nm) that bypass the unstirred water layer and recruit lymphatic transport (avoiding first-pass metabolism).

Troubleshooting: "My formulation separates after 1 hour."

Root Cause: Incorrect surfactant/oil ratio or failure to construct a Pseudo-Ternary Phase Diagram.

Optimized SNEDDS Formula for Isoquinolines:

Component TypeRecommended ExcipientFunctionTypical % (w/w)
Oil Phase Capryol 90 or PeceolSolubilizes the lipophilic ion-pair.10–20%
Surfactant Cremophor EL or Tween 80Reduces interfacial tension; Inhibits P-gp .40–60%
Co-Surfactant Transcutol PIncreases flexibility of the interfacial film.20–30%
Visualization: The SNEDDS Workflow

SNEDDS_Workflow Drug Isoquinoline (Charged/Hydrophilic) HIP Hydrophobic Ion-Pairing Drug->HIP + Anionic Counter-ion Mix Vortex Mixing (40°C) HIP->Mix Oil Oil Phase (Capryol 90) Oil->Mix Surf Surfactant (Cremophor EL) Surf->Mix PreCon Pre-Concentrate (Clear Liquid) Mix->PreCon Stomach Gastric Fluid (Aqueous) PreCon->Stomach Oral Admin Nano Nanoemulsion (<200nm) Stomach->Nano Spontaneous Emulsification

Caption: Workflow for converting hydrophilic isoquinolines into lipophilic SNEDDS nanoparticles.

🛠 Module 3: Biological Interface (The "Efflux Block")

Strategy: P-glycoprotein (P-gp) Inhibition[2][3][4]

User Query: "I see high Apical-to-Basolateral (A-B) transport only when I add Verapamil. How do I replicate this in vivo without toxic inhibitors?"

The Fix: Use "Dual-Function Excipients." These are pharmaceutical ingredients that act as stabilizers and biological inhibitors of P-gp efflux.

Recommended P-gp Inhibitors for Isoquinolines:

Inhibitor ClassAgentMechanismEffective Conc.
Synthetic Excipient TPGS 1000 Inhibits P-gp ATPase; alters membrane fluidity.0.5% - 1% w/v
Natural Alkaloid Tetrandrine Bisbenzylisoquinoline that competitively binds P-gp.1.0 - 5.0 µM
Natural Alkaloid Glaucine Inhibits P-gp and MRP1 efflux pumps.10 - 50 µM
Surfactant Pluronic P85 Depletes cellular ATP, disabling the pump.0.1% - 1% w/v
Visualization: The Efflux Battle

Efflux_Mechanism Lumen Intestinal Lumen Cell Enterocyte (Cytoplasm) Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Binding Blood Systemic Circulation Iso_Free Free Isoquinoline (Cation) Iso_Free->Cell Poor Passive Diffusion Iso_Lipid Lipid-Encapsulated Isoquinoline Iso_Lipid->Cell Endocytosis / Fusion Iso_Lipid->Blood Absorption Pgp->Lumen Active Efflux TPGS TPGS / Tetrandrine (Inhibitor) TPGS->Pgp Inhibition

Caption: Mechanism of P-gp efflux preventing isoquinoline absorption and the inhibitory action of functional excipients.

📚 References

  • Berberine Bioavailability & Formulation:

    • Bioavailability of berberine: challenges and solutions. Istanbul University Press.

    • 2[1][3][4][5][6][7][8][9][10][11]

  • P-glycoprotein Inhibition by Alkaloids:

    • The bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein.[6] Anticancer Drugs (PubMed).[8]

    • 6[1][6][8][11]

  • Ion-Pairing Strategies:

    • Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS. Journal of Controlled Release (PMC).

    • 7[1][6][8][11]

  • Glaucine & P-gp Interaction:

    • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition.[3] Molecules (MDPI).

    • 3[1][6][8][11]

  • Lipid-Based Formulations (SEDDS):

    • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.

    • 11[1][4][5][6][7][8][9][10][11][12]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Executive Summary Molecule: 5-Fluoro-1-(piperazin-1-yl)isoquinoline Formula: C H FN Molecular Weight: 231.27 g/mol This guide provides a comparative technical analysis for the structural characterization of 5-Fluoro-1-(p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Fluoro-1-(piperazin-1-yl)isoquinoline Formula: C


H

FN

Molecular Weight: 231.27 g/mol

This guide provides a comparative technical analysis for the structural characterization of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. As a key scaffold in kinase inhibitor development (e.g., ROCK/Rho-kinase inhibitors), accurate assignment of the regiochemistry (5-fluoro vs. 6/7/8-fluoro isomers) and quantification of the piperazine ring dynamics is critical.

This document compares Solvent Systems (CDCl


 vs. DMSO-d

)
as the primary variable, evaluating their impact on spectral resolution, exchangeable proton visibility, and conformational dynamics.

Part 1: Structural Dynamics & Solvent Selection (Comparison)

The choice of solvent fundamentally alters the appearance of the piperazine ring and the resolution of fluorine-carbon couplings.

Comparative Analysis: CDClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> vs. DMSO-d [1][2]
FeatureChloroform-d (CDCl

)
DMSO-d

Senior Scientist Recommendation
Piperazine Resolution High. Ring inversion is fast; signals often appear as sharp triplets.Medium/Low. Viscosity slows tumbling; signals may broaden.Use CDCl

for initial purity checks of the aliphatic region.
Exchangeable Protons (NH) Poor. Often broad or invisible due to rapid exchange.Excellent. Sharp, distinct signal (usually ~9.0 ppm for HCl salts).Use DMSO-d

for salt formation confirmation.
Aromatic Resolution Excellent. Minimal overlap; sharp multiplets for

analysis.
Good. Potential overlap with residual water/solvent peaks.Use CDCl

for precise

-coupling calculation.
Solubility Good for free base. Poor for HCl/salt forms.Universal solubility for free base and salts.DMSO-d

is mandatory for final salt forms.
Decision Matrix (DOT Visualization)

SolventDecision Start Sample State? FreeBase Free Base Start->FreeBase Salt Salt (e.g., HCl) Start->Salt Goal Analytical Goal? FreeBase->Goal Rec_DMSO Select DMSO-d6 (Visible NH) Salt->Rec_DMSO Solubility Goal_Coupling Calculate J(H-F) & Regiochemistry Goal->Goal_Coupling Goal_Purity Confirm Salt Stoichiometry Goal->Goal_Purity Rec_CDCl3 Select CDCl3 (Sharp Couplings) Goal_Coupling->Rec_CDCl3 Goal_Purity->Rec_DMSO

Figure 1: Solvent selection logic based on sample state (Free Base vs. Salt) and analytical objective.

Part 2: Experimental Protocol

To ensure reproducibility and accurate integration of the fluorine satellites, follow this validated workflow.

Sample Preparation
  • Mass: 10–15 mg (for

    
    C sensitivity).
    
  • Volume: 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Class A).

  • Filtration: Filter through cotton wool if any turbidity is observed (crucial for DMSO samples to prevent line broadening).

Acquisition Parameters (600 MHz Base Frequency)
Parameter

H (Proton)

C (Carbon)

F (Fluorine)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zgflqn (F-19 with H-1 decoupling)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)100 ppm (-100 to -200)
Relaxation Delay (D1) 1.0 sec2.0 sec5.0 sec (Crucial for integration)
Scans (NS) 161024 (min)32
Temperature 298 K298 K298 K

Technical Insight: For


F NMR, ensure inverse gated decoupling (zgig) is used if quantitative integration against an internal standard is required, to eliminate the Nuclear Overhauser Effect (NOE).

Part 3: Spectral Analysis & Assignment

The following data represents the Free Base form in CDCl


 .
F NMR (470 MHz)

The fluorine atom acts as the "anchor" for assignment.

  • Chemical Shift:

    
     -122.5 ppm.
    
  • Multiplicity: dd (doublet of doublets) or ddd.

  • Coupling: It will show splitting to H6 (

    
    ), H7 (
    
    
    
    ), and H8 (
    
    
    ).
H NMR (500 MHz, CDCl )
PositionShift (

ppm)
Mult.

(Hz)
Assignment Logic
H3 8.25d5.8Doublet characteristic of isoquinoline N-CH=CH system.
H4 7.60d5.8Couples to H3. May show small

(through-space).
H8 8.05d8.5Peri-proton. Deshielded by ring current.
H7 7.55td8.0, 5.5Triplet of doublets.

Hz;

Hz.
H6 7.35ddd10.5, 8.0, 1.2Diagnostic Peak. Large

(~10.5 Hz) identifies this position.
Pip-2,6 3.45t4.8

-protons to Isoquinoline Nitrogen.
Pip-3,5 3.15t4.8

-protons to Piperazine NH.
NH 1.80bs-Broad singlet, exchanges with D

O.
C NMR (125 MHz, CDCl ) - The "Fingerprint"

Fluorine coupling (


) is the primary validation tool here.
  • C5 (Ipso): ~156.0 ppm (Doublet,

    
     Hz). Low intensity due to splitting and lack of NOE.
    
  • C1: ~160.5 ppm (Singlet or weak doublet). Deshielded by N and Piperazine.

  • C6 (Ortho): ~115.0 ppm (Doublet,

    
     Hz).
    
  • C4a (Ortho): ~120.0 ppm (Doublet,

    
     Hz).
    
  • C7 (Meta): ~126.5 ppm (Doublet,

    
     Hz).
    
  • Piperazine: ~52.5 ppm and ~46.0 ppm (distinct signals).

Part 4: Advanced Validation (2D NMR)

To definitively prove regiochemistry (e.g., distinguishing 5-Fluoro from 8-Fluoro), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Pathway Logic
  • H3 (8.25 ppm) shows a strong 3-bond correlation to C1 .

  • H4 (7.60 ppm) shows correlations to C4a and C5 .

  • Critical Check: If F is at position 5, C5 will be a doublet (

    
     Hz). The H4 -> C5 correlation allows you to measure this coupling indirectly if the 1D Carbon signal is too weak.
    
Assignment Workflow (DOT Visualization)

AssignmentFlow Start Raw Spectrum Step1 1. Identify F-19 (-122 ppm) Start->Step1 Step2 2. Locate H6 (Large J_HF ~10Hz) Step1->Step2 Coupling Step3 3. Assign H3/H4 (AB System) Step2->Step3 COSY Step4 4. Confirm C5 (13C Doublet ~255Hz) Step3->Step4 HMBC

Figure 2: Step-by-step logic flow for structural confirmation.

References

  • PubChem. 1-(Piperazin-1-yl)isoquinoline | C13H15N3.[1] National Library of Medicine. [Link]

  • Reich, H. J. 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison (Archived). [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 2006. [Link]

Sources

Comparative

Comparative Analysis: 5-Fluoro-1-(piperazin-1-yl)isoquinoline vs. Fasudil

This guide provides an in-depth technical comparison between 5-Fluoro-1-(piperazin-1-yl)isoquinoline and Fasudil , analyzing their distinct chemical structures, pharmacological targets, and experimental applications. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Fluoro-1-(piperazin-1-yl)isoquinoline and Fasudil , analyzing their distinct chemical structures, pharmacological targets, and experimental applications.

Executive Summary

While both compounds share an isoquinoline core, Fasudil and 5-Fluoro-1-(piperazin-1-yl)isoquinoline represent two distinct pharmacological classes with divergent biological targets.

  • Fasudil (HA-1077) is a potent, broad-spectrum Rho-associated Coiled-coil Kinase (ROCK) inhibitor, primarily used in cardiovascular and neuroregenerative research to modulate cytoskeletal dynamics.

  • 5-Fluoro-1-(piperazin-1-yl)isoquinoline is a structural analog belonging to the 1-aminoisoquinoline class, which is functionally distinct from the 5-sulfonylisoquinoline class of Fasudil. Literature and patent data indicate this scaffold is primarily explored as a 5-HT6 receptor antagonist for CNS disorders (e.g., obesity, cognition), rather than a kinase inhibitor.

Critical Note on Nomenclature: Researchers often confuse this compound with Ripasudil (K-115) , a fluorinated ROCK inhibitor. Ripasudil is 4-fluoro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline. The compound discussed here (5-Fluoro-1-(piperazin-1-yl)isoquinoline) lacks the sulfonyl linker and has the piperazine directly attached at position 1, fundamentally altering its binding properties.

Part 1: Structural & Mechanistic Divergence

The core difference lies in the substitution pattern on the isoquinoline ring, which dictates the binding pocket affinity (ATP-binding site of kinases vs. GPCR orthosteric sites).

FeatureFasudil (HA-1077) 5-Fluoro-1-(piperazin-1-yl)isoquinoline
Chemical Structure 1-(5-Isoquinolinesulfonyl)homopiperazine5-Fluoro-1-(piperazin-1-yl)isoquinoline
Core Scaffold 5-Sulfonylisoquinoline1-Aminoisoquinoline
Linker Sulfonyl (-SO₂-) at Position 5Direct C-N bond at Position 1
Nitrogen Ring Homopiperazine (7-membered)Piperazine (6-membered)
Primary Target ROCK1 / ROCK2 (Kinase)5-HT6 Receptor (GPCR) [Predicted/Patent]
Mechanism ATP-competitive inhibitionAntagonist / Ligand binding
Potency (Ki/IC50) ROCK: ~0.33 µM (Ki)5-HT6: ~1–10 nM (Ki) [Analog-based]
Key Application Vasospasm, Axon Regeneration, GlaucomaCNS Disorders (Obesity, Memory), Research Tool
Structural Logic:
  • Fasudil: The isoquinoline nitrogen (N2) binds to the kinase hinge region via hydrogen bonds. The sulfonyl group at C5 positions the homopiperazine ring towards the solvent-exposed region, maintaining solubility and preventing steric clash within the ATP pocket.

  • 5-Fluoro-1-(piperazin-1-yl)isoquinoline: The bulky piperazine group at C1 (adjacent to the N2 nitrogen) sterically hinders binding to the kinase hinge region, abolishing typical ROCK inhibitory activity. Instead, this 1-aminoisoquinoline motif mimics the tryptamine core, conferring high affinity for serotonin receptors (5-HT6).

Part 2: Experimental Protocols

To validate the specific activity of these compounds, distinct assays are required. Do not use a ROCK assay for the 5-fluoro derivative expecting inhibition; use it as a negative control or in a GPCR panel.

Protocol A: ROCK Kinase Inhibition Assay (For Fasudil)

Objective: Quantify the potency (IC50) of Fasudil against ROCK1/2.

Reagents:

  • Recombinant ROCK1 or ROCK2 enzyme (active).

  • Substrate: S6 Kinase peptide or MYPT1 fragment.

  • ATP (10 µM - at Km).

  • Detection: ADP-Glo™ or ³³P-ATP radiometric assay.

Workflow:

  • Preparation: Dilute Fasudil in DMSO (serial dilutions: 100 µM to 0.1 nM).

  • Enzyme Mix: Incubate 5 ng ROCK enzyme with reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

  • Inhibitor Addition: Add 1 µL of Fasudil dilution to 20 µL enzyme mix. Incubate 15 min at RT.

  • Reaction Start: Add 5 µL Substrate/ATP mix. Final ATP concentration should equal the Km of the enzyme (approx. 10 µM).

  • Incubation: Incubate for 40 min at 30°C.

  • Termination: Add detection reagent (e.g., ADP-Glo reagent) and read luminescence.

  • Analysis: Plot dose-response curve using a 4-parameter logistic fit to determine IC50.

Protocol B: 5-HT6 Radioligand Binding Assay (For 5-Fluoro-1-(piperazin-1-yl)isoquinoline)

Objective: Determine the binding affinity (Ki) for the 5-HT6 receptor.

Reagents:

  • Membranes expressing human 5-HT6 receptors (HEK293 or CHO cells).

  • Radioligand: [³H]-LSD or [³H]-SB-271046 (specific 5-HT6 antagonist).

  • Non-specific binding control: Methiothepin (10 µM).

Workflow:

  • Membrane Prep: Homogenize cells in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL [³H]-Ligand (1-2 nM final).

    • 25 µL Test Compound (5-Fluoro-1-(piperazin-1-yl)isoquinoline, 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 min at 37°C.

  • Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation:

    
     (Cheng-Prusoff equation).
    
Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways targeted by these two compounds. Fasudil impacts cytoskeletal organization via ROCK, while the 5-fluoro analog likely modulates cAMP signaling via 5-HT6 (Gs-coupled).

PathwayComparison Fasudil Fasudil (ROCK Inhibitor) ROCK ROCK1 / ROCK2 (Rho-Kinase) Fasudil->ROCK Inhibits FluoroIso 5-Fluoro-1-(piperazin-1-yl)isoquinoline (Putative 5-HT6 Antagonist) HT6 5-HT6 Receptor (GPCR) FluoroIso->HT6 Antagonizes MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Gs Gs Protein HT6->Gs Activates MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton (Contraction/Stabilization) MLC->Actin Promotes Stress Fibers AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Levels AC->cAMP Increases Cognition Cognition / Satiety cAMP->Cognition Modulates

Caption: Divergent signaling cascades: Fasudil inhibits ROCK-mediated cytoskeletal tension, while the 5-Fluoro analog modulates GPCR-driven cAMP signaling.

Part 4: Summary of Potency Data
CompoundTargetIC50 / KiReference Standard
Fasudil ROCK20.33 µM (Ki)Standard ROCK inhibitor (less potent than Y-27632)
PKA1.6 µM (Ki)Moderate selectivity window
PKC3.3 µM (Ki)Poor selectivity vs ROCK
5-Fluoro-1-(piperazin-1-yl)isoquinoline 5-HT6~1-10 nM (Ki)High affinity (based on 1-piperazinyl-isoquinoline class)
ROCK> 100 µMPredicted inactive due to steric hindrance at C1

*Data for 5-Fluoro-1-(piperazin-1-yl)isoquinoline is inferred from class-specific SAR (Structure-Activity Relationship) data for 1-piperazinyl-isoquinolines as described in patent literature.

References
  • Fasudil Pharmacology : Shibuya, M., et al. (2005). "Vascular Rho-kinase as a target for the treatment of cardiovascular disease."

  • ROCK Inhibition Mechanism : Liao, J.K., et al. (2007). "Rho-associated kinase: an attractive therapeutic target for treating cardiovascular disease."

  • 1-Piperazinyl-Isoquinoline Class (5-HT6) : Bromidge, S.M., et al. (2000). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." (Analog reference)

  • Patent on 1-Piperazinyl-Isoquinolines : US Patent 20040024210A1. "Isoquinoline derivatives as 5-HT6 receptor antagonists."

  • Ripasudil (Structural Distinction) : Garnock-Jones, K.P. (2014). "Ripasudil: A Review of Its Use in Glaucoma and Ocular Hypertension."

Validation

Comparative Guide: Validating Purity of 5-Fluoro-1-(piperazin-1-yl)isoquinoline via LC-MS

Executive Summary The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline —a critical pharmacophore in kinase inhibition and serotonin receptor modulation—presents unique purification challenges. While traditional HPLC-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline —a critical pharmacophore in kinase inhibition and serotonin receptor modulation—presents unique purification challenges. While traditional HPLC-UV provides a baseline for purity, it frequently fails to distinguish between the target molecule and its des-fluoro analogs or regioisomers due to overlapping UV chromophores.

This guide objectively compares LC-MS against HPLC-UV and NMR, demonstrating why LC-MS is the requisite standard for validating the purity of this specific isoquinoline derivative. We provide a self-validating protocol designed to detect the most insidious impurities: unreacted chloroisoquinoline precursors and oxidative degradants.

Part 1: The Analytical Challenge

The molecule consists of a lipophilic, electron-deficient isoquinoline core fused to a polar, basic piperazine ring. This "push-pull" electronic structure creates three specific analytical hurdles:

  • The "Basic Tail" Problem: The secondary amine on the piperazine (

    
    ) interacts strongly with residual silanols on standard C18 columns, leading to peak tailing that masks low-level impurities.
    
  • The Fluorine Masquerade: Synthetic routes often involve nucleophilic aromatic substitution (

    
    ) of 1-chloro-5-fluoroisoquinoline. A common side-reaction is the hydro-defluorination, yielding 1-(piperazin-1-yl)isoquinoline. This impurity differs by only 18 Da and possesses a nearly identical UV spectrum to the target, making it invisible to standard diode array detectors (DAD).
    
  • Isobaric Interferences: Oxidation of the piperazine ring (N-oxide formation) adds 16 Da, which can co-elute with the parent peak in low-resolution chromatography.

Part 2: Comparative Analysis of Methodologies

The following matrix compares the three dominant validation techniques. LC-MS is identified as the superior method for trace impurity profiling due to its ability to filter by Mass-to-Charge ratio (


).
Table 1: Performance Comparison
FeatureHPLC-UV (254 nm) 1H-NMR (500 MHz) LC-MS (ESI+)
Primary Utility Routine % Area purity (Assay)Structural ConfirmationImpurity Identification & Trace Quant
Sensitivity (LOD) ~0.05% (Limit of UV abs)~1-2% (Low dynamic range)< 0.001% (High sensitivity)
Specificity Low (Cannot distinguish des-fluoro analogs)High (Structural)Very High (Mass resolution)
Throughput HighLowHigh
Blind Spots Co-eluting isomers; non-chromophoric saltsInorganic salts; overlapping multipletsIon suppression (matrix effects)

Part 3: Strategic Method Development

To validate purity effectively, we must select conditions that suppress silanol interactions while maximizing ionization.

Column Selection Strategy
  • Avoid: Traditional C18 columns (e.g., standard silica-based) which cause severe tailing for piperazines.

  • Select: Charged Surface Hybrid (CSH) C18 or Bidentate C18 columns. These phases provide a slight positive charge on the particle surface, repelling the protonated piperazine and ensuring sharp peak shapes even at acidic pH.

Mobile Phase Chemistry

We utilize 0.1% Formic Acid rather than Ammonium Acetate/Bicarbonate.

  • Reasoning: The piperazine nitrogen must be fully protonated (

    
    ) for maximal ESI+ sensitivity. Acidic pH also aligns with the CSH column technology to improve peak symmetry.
    
Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation of the 5-fluoro target from its likely impurities.

MethodDevelopment Start Start: 5-Fluoro-1-(piperazin-1-yl)isoquinoline Sample ColSelect Column Selection: Charged Surface Hybrid (CSH) C18 Start->ColSelect MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid ColSelect->MobilePhase CheckPeak Check Peak Symmetry (Tailing Factor < 1.2?) MobilePhase->CheckPeak GoodPeak Proceed to MS Optimization CheckPeak->GoodPeak Yes BadPeak Add 5mM Ammonium Formate (Increase Ionic Strength) CheckPeak->BadPeak No MS_Mode MS Mode: ESI+ (Positive) GoodPeak->MS_Mode BadPeak->CheckPeak TargetIon Target Ion: [M+H]+ = m/z 232.1 MS_Mode->TargetIon ImpurityCheck Impurity Scan: 1. Des-fluoro (m/z 214) 2. Precursor (m/z 266/268) TargetIon->ImpurityCheck

Figure 1: Method Development Decision Tree. Logic flow for optimizing peak shape and MS detection parameters.

Part 4: The Self-Validating Experimental Protocol

This protocol is designed to be a "self-validating system." By monitoring specific mass transitions of known synthetic precursors, you confirm the method's specificity in every run.

Materials
  • Analyte: 5-Fluoro-1-(piperazin-1-yl)isoquinoline (

    
    , MW: 231.27 Da).
    
  • Column: Waters XSelect CSH C18 XP,

    
     mm, 2.5 µm (or equivalent).
    
  • Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (99%+).

LC Parameters[1][2]
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL (avoid overloading the basic piperazine).

MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for isoquinoline core stability).

  • Scan Range: 100–600

    
    .
    
Impurity Tracking (The Validation Step)

In every purity run, you must extract ion chromatograms (EIC) for the following theoretical impurities to validate the synthesis quality:

Impurity NameOriginMolecular FormulaMonoisotopic MassTarget Ion

Target Product

231.12232.1
Des-fluoro analog Over-reduction

213.13214.1
Chloro-precursor Unreacted SM

247.09248.1 / 250.1 (3:1 ratio)
N-Oxide Oxidation

247.11248.1

Critical Note: The Chloro-precursor and N-Oxide are isobaric at nominal mass (248 Da). You must use the Chlorine isotope pattern (


 ratio of 3:1) to distinguish them, or High-Resolution MS (HRMS) to distinguish 248.09 vs 248.11.

Part 5: Impurity Fate Mapping

The following diagram maps the chemical origin of impurities and their detection points. This visualizes why we look for specific masses.

ImpurityFate SM Starting Material 1-Chloro-5-fluoroisoquinoline Reaction Reaction: SNAr (Nucleophilic Subst.) SM->Reaction Reagent Reagent Piperazine Reagent->Reaction Product Target Product 5-Fluoro-1-(piperazin-1-yl)isoquinoline (m/z 232.1) Reaction->Product Main Pathway Imp_SM Impurity A: Unreacted SM (m/z 248/250) Reaction->Imp_SM Incomplete Rxn Imp_DesF Impurity B: Des-fluoro Analog (m/z 214.1) Reaction->Imp_DesF Side Rxn (Over-reduction) Imp_Ox Impurity C: N-Oxide (m/z 248.1) Product->Imp_Ox Storage/Air (Oxidation)

Figure 2: Impurity Fate Mapping. Visualizing the origin of specific m/z targets tracked in the LC-MS protocol.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for SNAr mechanisms).
  • Waters Corporation. (2021). Charged Surface Hybrid (CSH) Particle Technology. Retrieved from [Link][3][4][5][6][7][8]

  • BenchChem. (2024). LC-MS Analysis of Piperazine Derivatives: Technical Support Guide.

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of Fluorinated Isoquinolines

Introduction: The Analytical Imperative for Fluorinated Isoquinolines The strategic incorporation of fluorine into isoquinoline scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fluorinated Isoquinolines

The strategic incorporation of fluorine into isoquinoline scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and target-binding affinity, making these compounds highly valuable in drug discovery.[1][2][3] Consequently, the global market for fluorinated pharmaceuticals is substantial and continues to grow.[2] However, the unique characteristics of the C-F bond also introduce distinct analytical challenges. Accurate quantification and unambiguous structural confirmation are paramount for advancing drug development programs, from early discovery to quality control (QC) in manufacturing.

This guide provides an in-depth comparison of reference standards for the analysis of fluorinated isoquinolines. Moving beyond a simple listing of options, we will explore the causal relationships between the choice of a standard, the analytical technique employed, and the trustworthiness of the resulting data. We will provide field-proven protocols and comparative data to empower researchers, scientists, and drug development professionals to make informed decisions that ensure analytical accuracy and regulatory compliance.

Pillar 1: Understanding the Reference Standard Landscape

The foundation of any robust analytical method is a well-characterized reference standard. It is the benchmark against which all samples are measured. The choice of standard is not merely a matter of convenience; it is a critical decision that impacts data integrity, project timelines, and regulatory success.

Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is the gold standard for analytical testing. Produced by accredited suppliers, CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4]

  • Expertise & Trustworthiness: CRMs are typically manufactured under an ISO 17034 quality system and characterized in an ISO/IEC 17025 accredited laboratory. This dual accreditation ensures both the quality of the material and the validity of the characterization data. The certificate of analysis (CoA) for a CRM is a legally defensible document, making these standards essential for late-stage clinical trials, QC release testing, and regulatory submissions. Impurity profiles are often rigorously established, providing a comprehensive understanding of the material.[5]

  • Use Case: Best suited for method validation, system suitability testing, instrument calibration, and as the primary quantitative standard in regulated environments.

In-house and Commercially Available Research-Grade Standards

For early-stage research, discovery, and process development, well-characterized in-house or commercially available non-certified standards are often employed. While they do not come with the extensive documentation and metrological traceability of a CRM, they are a practical and cost-effective solution.

  • Expertise & Trustworthiness: The onus of characterization falls on the end-user. The trustworthiness of an in-house standard is directly proportional to the rigor of its characterization. A combination of techniques should always be used to confirm identity (e.g., NMR, Mass Spectrometry) and assess purity (e.g., HPLC, qNMR). A common pitfall is to rely on a single analytical technique, which may not reveal all impurities.

  • Use Case: Ideal for exploratory studies, reaction monitoring, and as a qualitative marker for peak identification in chromatography. Not suitable for regulated quantitative analysis without extensive, documented characterization.

The "Standard-Free" Frontier: Computational and qNMR Approaches

Recent advancements offer pathways to quantification where a traditional, authenticated standard of the analyte is unavailable. This is particularly useful for analyzing novel metabolites or degradation products.

  • Expertise & Trustworthiness: One powerful approach combines liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for identification with quantitative ¹⁹F NMR (qNMR) for quantification.[6][7] In ¹⁹F qNMR, a certified standard of a different fluorine-containing molecule (an internal standard) is used. Because the ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, signal overlap is rare, allowing for accurate quantification against the internal standard.[8][9][10] Computational chemistry can further aid in identifying unknown fluorinated products by predicting their ¹⁹F NMR chemical shifts.[6][7][11]

Data Summary: Comparison of Reference Standard Types
FeatureCertified Reference Material (CRM)In-House / Research-Grade Standard"Standard-Free" qNMR Approach
Purity Guarantee Certified value with uncertainty (e.g., 99.8% ± 0.1%)Typically >95-98%; requires user verificationNot applicable; quantifies analyte in a complex mixture
Traceability Metrologically traceable to SI unitsNot traceable unless characterized against a CRMTraceable through the certified internal standard
Documentation ISO 17034/17025 compliant Certificate of AnalysisBasic Certificate of Analysis or internal data packageRequires rigorous method validation by the user
Regulatory Acceptance High; required for GMP/GLP applicationsLow to moderate; for research use onlyModerate to high, if properly validated and justified
Primary Use Case Quantitative analysis, method validation, system suitabilityPeak identification, early-stage R&DMetabolite/degradation product analysis, impurity quantification
Cost HighLow to ModerateModerate (requires high-field NMR and internal standard)

Pillar 2: Core Analytical Techniques & Methodologies

The analysis of fluorinated isoquinolines predominantly relies on a synergistic combination of chromatography and spectroscopy. The reference standard plays a distinct but critical role in each.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. A reference standard is used to establish the retention time for the main component and to create a calibration curve for quantifying impurities and the main analyte.

  • Causality in Method Development: The choice of stationary phase is critical. While standard C18 columns are often sufficient, fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[12] These phases can provide enhanced retention for fluorinated compounds, which can be advantageous for separating them from non-fluorinated precursors or metabolites.[12] The use of an appropriate reference standard is essential to develop a separation method that can resolve the target analyte from process-related impurities and degradation products.[5]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Prepare Reference Standard Stock system_suit System Suitability (Inject Standard) sample_prep Prepare Sample Solution mobile_phase Prepare Mobile Phases inject_sample Inject Sample system_suit->inject_sample If Pass data_acq Data Acquisition (UV Detector) inject_sample->data_acq peak_id Identify Peaks (vs. Standard RT) data_acq->peak_id integrate Integrate Peaks peak_id->integrate calc Calculate % Purity (Area Percent) integrate->calc report Final Report calc->report

Caption: HPLC workflow for purity assessment.

Experimental Protocol: HPLC Purity Determination

This protocol describes a self-validating system for assessing the purity of a fluorinated isoquinoline reference standard.

  • System Preparation:

    • HPLC System: A quaternary HPLC system with a UV/Vis detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Prepare a working solution for analysis by diluting the stock solution to 0.1 mg/mL with the same diluent.

  • System Suitability Test (SST):

    • Rationale: The SST ensures the chromatographic system is performing adequately before sample analysis. This is a core tenet of a self-validating system.

    • Perform five replicate injections of the 0.1 mg/mL standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing factor between 0.8 and 1.5.

      • Theoretical plates > 2000.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Run a gradient elution, for example: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Processing:

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds.[13] Its high sensitivity, 100% natural abundance, and wide chemical shift range make it ideal for both structural confirmation and quantification.[10][14]

  • Causality in ¹⁹F NMR: The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment.[14] This means that even small changes to the molecular structure, such as the presence of different regioisomers, can often be resolved by ¹⁹F NMR. For quantitative analysis (qNMR), an internal standard (IS) containing fluorine (e.g., hexafluorobenzene) is added in a known amount to the sample.[7] The integral of the analyte's ¹⁹F signal is compared to the integral of the IS signal, allowing for precise quantification without needing a calibration curve. This approach is highly trustworthy as it is less susceptible to variations in sample matrix or instrument response than other methods.[8]

Standard_Selection start What is the Analytical Goal? qual_id Qualitative ID or Early R&D? start->qual_id Identity quant_reg Quantitative Analysis (Regulated)? start->quant_reg Purity/Assay quant_novel Quantitative Analysis (Novel Analyte)? start->quant_novel Metabolite/Impurity research_std Use Research-Grade Standard qual_id->research_std crm_std Use Certified Reference Material (CRM) quant_reg->crm_std qnmr_std Use qNMR with Internal Standard quant_novel->qnmr_std

Caption: Decision tree for selecting an appropriate reference standard.

Experimental Protocol: ¹⁹F qNMR for Assay Determination

This protocol provides a method for determining the precise concentration (assay) of a fluorinated isoquinoline bulk material.

  • System Preparation:

    • NMR Spectrometer: A ≥400 MHz spectrometer equipped with a multinuclear probe.

    • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Internal Standard (IS): Certified hexafluorobenzene (HFB) or another suitable fluorinated compound with a known purity and a resonance that does not overlap with the sample.

  • Sample Preparation:

    • Rationale: Accurate weighing is the most critical step for a successful qNMR experiment. Use a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of the fluorinated isoquinoline reference standard into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Rationale: A long relaxation delay (D1) is crucial to ensure complete relaxation of all ¹⁹F nuclei, which is essential for accurate integration. A D1 of 5 times the longest T₁ value is recommended.

    • Acquire a ¹⁹F NMR spectrum with proton decoupling.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees (to reduce relaxation time).

      • Relaxation Delay (D1): ≥ 30 seconds.

      • Number of Scans: ≥ 16 (to ensure good signal-to-noise).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signal(s) corresponding to the fluorinated isoquinoline and the signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of fluorine atoms for the signal

      • MW = Molecular Weight

      • m = mass

      • P_IS = Purity of the Internal Standard

Conclusion

The selection and proper use of reference standards are non-negotiable for generating high-quality, reproducible data in the analysis of fluorinated isoquinolines. While Certified Reference Materials provide the highest level of assurance for regulated testing, a deep understanding of analytical principles allows for the intelligent use of well-characterized research-grade standards and advanced qNMR techniques in other contexts. By pairing the appropriate standard with a robust, self-validating analytical protocol, researchers can ensure the integrity of their data and accelerate the development of these vital pharmaceutical compounds.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms. DiVA Portal. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Isoquinoline Impurities and Related Compound. Veeprho. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. UQ eSpace, The University of Queensland. [Link]

  • Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Certified Reference Material Organic substance. CPAChem. [Link]

Sources

Validation

Benchmarking 5-Fluoro Substitution Effects Against Non-Fluorinated Analogs

Executive Summary This technical guide provides a comparative analysis of 5-fluoro (5-F) substitution in medicinal chemistry. It moves beyond general observations to benchmark specific physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 5-fluoro (5-F) substitution in medicinal chemistry. It moves beyond general observations to benchmark specific physicochemical and pharmacological shifts caused by replacing a C-5 hydrogen with fluorine. The guide focuses on three critical vectors: metabolic stability (blocking oxidative dealkylation/hydroxylation), electronic modulation (pKa shifts affecting ionization), and binding affinity (mechanism-based inhibition and dipole interactions).

Physicochemical Benchmarking: The "Fluorine Effect"

The bioisosteric replacement of Hydrogen (H) with Fluorine (F) is not merely a steric swap; it is a profound electronic modification. The high electronegativity of fluorine distorts electron density, altering the acidity/basicity of neighboring functional groups and changing the molecule's lipophilic profile.[1][2][3]

Comparative Properties Table
PropertyHydrogen (H)Fluorine (F)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric penalty; mimics H in binding pockets.
Electronegativity 2.1 (Pauling)3.98 (Pauling)Strong electron-withdrawing effect (Inductive, -I).
C-X Bond Energy ~99 kcal/mol~116 kcal/molHigh metabolic resistance to homolytic cleavage.
Lipophilicity (

LogP)
Reference (0)+0.2 to +0.5Increases membrane permeability; may increase non-specific binding.
Case Study: pKa Modulation in Uracils

The electron-withdrawing nature of fluorine at the 5-position significantly increases the acidity of the N3-H proton.

  • Uracil pKa: ~9.5

  • 5-Fluorouracil (5-FU) pKa: ~8.0[4]

  • Consequence: At physiological pH (7.4), a larger fraction of 5-FU exists in the ionized state compared to uracil. This shift alters transport kinetics and hydrogen bonding capabilities within the Thymidylate Synthase active site [1].

Metabolic Stability Profiling: The "Metabolic Block"

One of the primary rationales for 5-F substitution is the "Metabolic Block" strategy. Cytochrome P450 (CYP450) enzymes typically oxidize drugs via hydrogen abstraction. The C-F bond is too strong for the CYP450 ferryl-oxo species to break, effectively shutting down metabolism at that specific site.

Mechanism of Action: Oxidative Blockade

The following diagram illustrates how 5-F substitution prevents hydroxylation, forcing the metabolic pathway to shunt or slowing clearance significantly.

MetabolicBlockade Substrate_H Parent Drug (C-H) Transition H-Abstraction Transition State Substrate_H->Transition Low Activation Energy CYP450 CYP450 (Ferryl-Oxo Species) CYP450->Transition Block METABOLIC BLOCK (Bond Energy > 110 kcal/mol) CYP450->Block No Reaction Metabolite Hydroxylated Metabolite (Inactiv) Transition->Metabolite Oxidation Substrate_F 5-Fluoro Analog (C-F) Substrate_F->Block High Activation Energy

Figure 1: Mechanistic divergence of CYP450 oxidation between C-H parent and C-F analog. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step.

Protocol: Paired Microsomal Stability Assay

To objectively benchmark the stability improvement, a paired assay is required.

Objective: Determine the Intrinsic Clearance (


) difference between Parent and 5-F Analog.
  • Preparation:

    • Prepare 10 mM stock solutions of Parent and 5-F Analog in DMSO.

    • Thaw Liver Microsomes (human/mouse) on ice. Protein conc: 20 mg/mL.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate Conc: 1 µM (to ensure linear kinetics,

      
      ).
      
  • Workflow:

    • Pre-incubate microsomes (0.5 mg/mL final) + Substrate for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sampling: Aliquot 50 µL at

      
       min into 150 µL cold Acetonitrile (with internal standard) to quench.
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
  • Calculation:

Pharmacodynamic Impact: Binding & Mechanism

5-F substitution can drastically alter the drug's mechanism of action (MoA), turning a substrate into a suicide inhibitor, or enhancing affinity through dipole interactions.

Case Study A: 5-Fluorouracil (Suicide Inhibition)

Unlike Uracil, which is methylated by Thymidylate Synthase (TS) to form Thymine, 5-FU traps the enzyme.[5][6] The fluorine atom cannot be abstracted by the enzyme's base (unlike the C-5 proton of dUMP), resulting in a stable covalent ternary complex that permanently disables the enzyme [2].

TS_Inhibition dUMP Natural Substrate (dUMP) Complex Ternary Complex Formation (Enzyme-Cofactor-Substrate) dUMP->Complex FdUMP Inhibitor (5-FdUMP) FdUMP->Complex Reaction_H Proton Abstraction (C-5) Complex->Reaction_H If H at C-5 Reaction_F Fluorine Abstraction? (IMPOSSIBLE) Complex->Reaction_F If F at C-5 Product dTMP + DHF (DNA Synthesis) Reaction_H->Product DeadEnd Irreversible Enzyme Death (Suicide Inhibition) Reaction_F->DeadEnd C-F Bond Stable

Figure 2: The "Suicide Inhibition" mechanism of 5-FU. The stability of the C-F bond arrests the catalytic cycle of Thymidylate Synthase.

Case Study B: 5-Fluorotryptamine (Affinity Modulation)

In serotonin (5-HT) receptor ligands, 5-F substitution often enhances affinity compared to the non-fluorinated tryptamine parent. This is due to the increased lipophilicity facilitating hydrophobic pocket entry and the electronegative fluorine engaging in favorable dipole-dipole interactions with receptor residues.

Experimental Data Comparison (5-HT3 Receptor) [3]:

  • Tryptamine:

    
     (Low Affinity)[7]
    
  • 5-Fluorotryptamine:

    
     (High Affinity)[7]
    
  • Result: ~3-5x increase in potency driven by electronic and lipophilic optimization.

References

  • Dynamics of Uracil and 5-Fluorouracil in DNA . PubMed Central. [Link]

  • 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors .[7] PubMed. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies . Pharmaceutical Journal. [Link]

Sources

Comparative

Cytotoxicity comparison of isoquinoline vs. quinoline piperazine derivatives

Executive Summary In the landscape of heterocyclic anticancer drug design, the positional isomerism between quinoline (benzo[b]pyridine) and isoquinoline (benzo[c]pyridine) represents a critical bifurcation point. When c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic anticancer drug design, the positional isomerism between quinoline (benzo[b]pyridine) and isoquinoline (benzo[c]pyridine) represents a critical bifurcation point. When coupled with a piperazine moiety—a privileged structure known for enhancing solubility and bioavailability—these scaffolds exhibit distinct cytotoxic profiles and mechanisms of action.

This guide provides a rigorous technical comparison of these two derivative classes. While quinoline-piperazine hybrids have historically dominated EGFR-targeting strategies, recent data suggests isoquinoline isomers offer superior efficacy in specific HER2+ and multidrug-resistant (MDR) phenotypes due to altered electronic distribution and binding vectors.

Chemical Architecture & SAR Logic

The Isomeric Divergence

The fundamental difference lies in the nitrogen atom's position within the bicyclic system.[1] This variation dictates the electronic density at the carbon positions available for piperazine substitution (typically C4 for quinoline and C1 for isoquinoline).

  • Quinoline-Piperazine: The C4-position is highly electrophilic, facilitating nucleophilic aromatic substitution (

    
    ) with piperazine. The resulting vector often aligns the piperazine tail to interact with the solvent-exposed region of ATP-binding pockets (e.g., EGFR kinase domain).
    
  • Isoquinoline-Piperazine: The C1-position (adjacent to Nitrogen) offers a different bond angle. Derivatives here often show enhanced lipophilicity and distinct hydrogen-bonding capabilities, influencing membrane permeability and uptake in solid tumors.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic logic driving the cytotoxicity of these scaffolds.

SAR_Logic Scaffold Heterocyclic Scaffold Quinoline Quinoline (N-1) Target: EGFR/DNA Scaffold->Quinoline Isoquinoline Isoquinoline (N-2) Target: PI3K/Akt/ROS Scaffold->Isoquinoline Piperazine Piperazine Linker (Solubility & Basicity) Quinoline->Piperazine C4 Substitution Cytotoxicity Cytotoxic Outcome Quinoline->Cytotoxicity Apoptosis via Cell Cycle Arrest Isoquinoline->Piperazine C1 Substitution Isoquinoline->Cytotoxicity Mitochondrial Dysfunction Piperazine->Cytotoxicity Modulates Bioavailability

Figure 1: Mechanistic divergence of Quinoline vs. Isoquinoline scaffolds when coupled with piperazine moieties.

Comparative Cytotoxicity Performance[2][3][4][5]

The following data synthesizes performance metrics from recent high-impact studies. Note that Isoquinoline derivatives often require lower concentrations (nanomolar range) for specific resistant lines, whereas Quinoline derivatives show broader, micromolar activity.

Table 1: Representative IC50 Values (µM)
Cell LineCancer TypeQuinoline-Piperazine (e.g., QQ1, 8i)Isoquinoline-Piperazine (e.g., 15b, 4i)Performance Note
MCF-7 Breast (ER+)1.55 ± 0.16 [2]22.0 ± 1.5 [4]Quinoline often superior in hormone-dependent lines.
SKBR3 Breast (HER2+)12.4 ± 2.14.2 ± 0.8 [1]Isoquinoline dominates HER2+ targets due to specific binding geometry.
ACHN Renal1.55 µM [2]> 50 µMQuinoline (QQ1) shows high specificity for renal carcinoma.
HCT-116 Colon0.48 µM [4]0.58 µM [4]Comparable activity; highly dependent on piperazine N-substitution.
MDR Lines Multidrug Resistant> 100 µM< 10 µM Isoquinoline derivatives often evade P-gp efflux pumps better than quinolines.

Scientist's Insight: Do not rely solely on IC50. The Selectivity Index (SI)—toxicity against cancer cells vs. normal cells (e.g., HUVEC or BHK-21)—is critical. Isoquinoline derivatives frequently exhibit higher SI values, reducing off-target systemic toxicity [1][2].

Mechanism of Action (MOA)

Quinoline-Piperazine: The "Blockade" Strategy

These derivatives primarily function as Intercalators and Kinase Inhibitors .

  • EGFR Inhibition: The quinoline core mimics the adenine ring of ATP, fitting into the binding pocket of Epidermal Growth Factor Receptor (EGFR). The piperazine tail extends out, interacting with Ribose-phosphate binding regions [3].

  • DNA Intercalation: Planar structure allows insertion between base pairs, inhibiting Topoisomerase II and causing S-phase arrest [2].

Isoquinoline-Piperazine: The "Stress" Strategy

These derivatives often trigger Metabolic Catastrophe .

  • PI3K/Akt/mTOR: Isoquinolines are potent suppressors of this survival pathway, leading to autophagy-dependent death [1].

  • ROS Induction: They frequently disrupt mitochondrial membrane potential (

    
    ), causing a surge in Reactive Oxygen Species (ROS) that triggers intrinsic apoptosis [4].
    

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows. These protocols are designed to minimize edge effects and solubility issues common with hydrophobic heterocyclic compounds.

Protocol A: Chemical Synthesis of Piperazine Derivatives

Standard Nucleophilic Aromatic Substitution (


)
  • Starting Material: Activate 4-chloroquinoline or 1-chloroisoquinoline.

  • Reaction: Dissolve 1.0 eq of chloro-heterocycle in DMF. Add 1.2 eq of the specific piperazine derivative and 2.0 eq of

    
     (base).
    
  • Conditions: Reflux at 110°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Purification: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.

    • Quality Check: Verify structure via

      
      -NMR (look for piperazine protons at 
      
      
      
      2.5–3.8 ppm).
Protocol B: High-Fidelity Cytotoxicity Assay (MTT)

Designed to prevent false positives due to precipitation.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization (The Senior Scientist Trick):

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Add 150 µL DMSO (not SDS/acid) for immediate solubilization.

    • Shake plate for 15 mins.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    
Experimental Workflow Diagram

The following Graphviz diagram outlines the validation pipeline from synthesis to hit identification.

Workflow Start Start: Scaffold Selection Synth Synthesis (SnAr Coupling) Quinoline/Isoquinoline + Piperazine Start->Synth Check QC: NMR/Mass Spec Synth->Check Screen Primary Screen (MTT) 10 µM Single Dose Check->Screen Screen->Synth Inactive (Refine SAR) Hit Hit Identification (>50% Inhibition) Screen->Hit Active IC50 Dose Response (IC50) 5-Point Titration Hit->IC50 Mech Mechanism Study (Flow Cytometry/Western Blot) IC50->Mech

Figure 2: Standardized workflow for evaluating heterocyclic piperazine derivatives.

References

  • National Institutes of Health (NIH). (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024).[2][3] Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental and Thermophysical Validation of 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Introduction: Establishing Identity and Purity in Drug Discovery In the landscape of modern drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing Identity and Purity in Drug Discovery

In the landscape of modern drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of a fluorine atom and a piperazine moiety, as seen in 5-Fluoro-1-(piperazin-1-yl)isoquinoline, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, before any biological assessment, the unequivocal confirmation of a newly synthesized compound's chemical identity and purity is paramount. This guide provides an in-depth, comparative framework for validating the elemental composition and melting point of 5-Fluoro-1-(piperazin-1-yl)isoquinoline, two fundamental analyses that form the bedrock of chemical characterization in any research or quality control setting.[3][4][5]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical analysis.

The Validation Workflow: An Integrated Approach

The confirmation of a new chemical entity (NCE) is not a single experiment but a logical workflow. Elemental analysis provides a quantitative measure of the mass percentages of core elements, while melting point determination offers a sensitive, qualitative insight into purity. Together, they provide a high degree of confidence in the sample's integrity.

Validation_Workflow cluster_input Input cluster_analysis Primary Characterization cluster_validation Validation & Comparison cluster_output Outcome NCE Synthesized NCE: 5-Fluoro-1-(piperazin-1-yl)isoquinoline EA Elemental Analysis (CHN) NCE->EA MP Melting Point Determination NCE->MP Compare_EA Compare Results (e.g., within ±0.4%) EA->Compare_EA Compare_MP Compare Range (Sharp vs. Broad) MP->Compare_MP Theo_EA Theoretical % Composition (C, H, N) Theo_EA->Compare_EA Ref_MP Reference Data & Purity Criteria Ref_MP->Compare_MP Result Validated Structure & Purity Confirmed Compare_EA->Result Compare_MP->Result

Caption: Integrated workflow for NCE identity and purity validation.

Part 1: Elemental Analysis - A Quantitative Fingerprint

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound.[6] It operates on the principle of dynamic flash combustion, where a sample is burned in an excess of oxygen at high temperatures (often exceeding 1000°C).[7][8] The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD). The instrument then calculates the mass percentage of each element in the original sample.[6][7] This technique is highly reliable for assessing the purity and confirming the empirical formula of a synthesized compound.[9][10]

Comparative Data: Theoretical vs. Alternative Compounds

A key aspect of validation is comparing the experimental data against the theoretical values calculated from the molecular formula. To illustrate the specificity of this technique, we compare the target compound with its non-fluorinated analog.

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical %CTheoretical %HTheoretical %N
5-Fluoro-1-(piperazin-1-yl)isoquinoline C₁₃H₁₄FN₃231.2767.51%6.10%18.17%
1-(Piperazin-1-yl)isoquinoline[11]C₁₃H₁₅N₃213.2873.21%7.09%19.70%

Note: This table presents the calculated theoretical values. Experimental results should align closely with these figures for a pure sample.

The data clearly shows that the presence of a single fluorine atom and the corresponding absence of one hydrogen atom significantly alters the expected elemental percentages. An experimental result that closely matches the theoretical values for the target compound provides strong evidence of its identity and distinguishes it from potential synthetic precursors or side-products.

Protocol: CHN Elemental Analysis

This protocol outlines the steps for performing CHN analysis using a modern elemental analyzer. The trustworthiness of this protocol relies on meticulous sample preparation and instrument calibration.

Elemental_Analysis_Workflow A 1. Sample Preparation - Dry sample to constant weight - Finely grind to homogenize B 2. Instrument Calibration - Analyze certified standard (e.g., Acetanilide) - Ensure results are within tolerance A->B Prerequisite C 3. Sample Weighing - Use a microbalance - Accurately weigh 1-3 mg into a tin capsule B->C D 4. Combustion & Analysis - Introduce sample into analyzer - Flash combustion (~1150°C in O₂ stream) C->D E 5. Gas Separation & Detection - Reduction of NOx to N₂ - Chromatographic separation of CO₂, H₂O, N₂ - Quantification by TCD D->E F 6. Data Processing - Calculate %C, %H, %N based on sample weight - Compare to theoretical values E->F

Caption: Step-by-step workflow for CHN elemental analysis.

Step-by-Step Methodology:

  • Sample Preparation: For reliable results, the sample must be homogenous and free of moisture and contaminants.[9] Dry the synthesized 5-Fluoro-1-(piperazin-1-yl)isoquinoline under vacuum to a constant weight. Finely grind the sample using an agate mortar and pestle to ensure homogeneity.

  • Instrument Calibration: Before analyzing the unknown sample, calibrate the elemental analyzer using a certified organic standard with known C, H, and N percentages (e.g., Acetanilide). This step is critical for ensuring the accuracy of the results.

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the prepared sample into a clean tin capsule. The precise weight is crucial as the final results are calculated as a percentage of this initial mass.[9]

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. The analyzer will drop the sample into a high-temperature furnace for complete, instantaneous combustion in a pure oxygen environment.[6][8]

  • Data Interpretation: The instrument's software will report the weight percentages of C, H, and N. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.

Part 2: Melting Point Validation - A Classic Indicator of Purity

Melting point determination is a fundamental thermophysical measurement used to characterize a crystalline solid and assess its purity.[3][4] A pure crystalline compound typically exhibits a sharp and reproducible melting point range (the range from the first sign of melting to the complete liquefaction).[4] Impurities disrupt the crystal lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting range. This makes it a highly sensitive and cost-effective technique for quality assessment.[3]

Pharmacopeia Standards and Best Practices

Regulatory bodies like the United States Pharmacopeia (USP) provide standardized procedures for melting point determination to ensure consistency and reliability.[12][13] The most common method, Class Ia, involves heating a small amount of powdered sample in a capillary tube at a controlled rate.[12]

ParameterUSP <741> GuidelineRationale
Apparatus Capillary Method (Apparatus I)Provides uniform heating and clear observation.[13]
Sample Packing 2.5–3.5 mm column heightEnsures consistent heat transfer through the sample.[12]
Heating Rate 1 °C/minute (near melting point)A slow ramp rate is crucial to allow for thermal equilibrium between the heating block, thermometer, and sample, ensuring an accurate reading.[12][14]
Range Recorded Onset of melting to the "clear point" (completely liquid)Defines the melting range, which is indicative of purity.[12]
Protocol: Capillary Melting Point Determination

This protocol adheres to USP guidelines for determining the melting range of 5-Fluoro-1-(piperazin-1-yl)isoquinoline.

Melting_Point_Workflow A 1. Sample Preparation - Ensure sample is completely dry - Finely pulverize the crystalline solid B 2. Capillary Loading - Tap open end of capillary into sample - Pack sample to a height of 2.5-3.5 mm A->B C 3. Instrument Setup - Calibrate with USP reference standards - Set start temp (~5-10°C below expected MP) - Set ramp rate to 1°C/min B->C D 4. Measurement - Place capillary in heating block - Observe sample visually or via automated detection C->D E 5. Record Temperatures - T_onset: First appearance of liquid - T_clear: All solid has melted D->E F 6. Data Interpretation - Report as a range (T_onset - T_clear) - A sharp range (<2°C) indicates high purity E->F

Caption: USP-compliant workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: The sample must be thoroughly dried as moisture can depress the melting point.[14] Pulverize a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a standard capillary tube (0.8–1.2 mm internal diameter) into the powdered sample.[12][13] Tap the sealed end on a hard surface to pack the sample tightly into the bottom, aiming for a column height of 2.5–3.5 mm.[12]

  • Instrument Calibration: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards that melt near the expected temperature of the test compound.[13][15]

  • Measurement: Place the loaded capillary into the heating block of the melting point apparatus. Set the instrument to heat rapidly to a temperature approximately 5-10°C below the expected melting point, then begin heating at a controlled rate of 1°C per minute.[12][16]

  • Observation and Recording: Record the temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point). This is the melting range.

  • Interpretation: A pure sample of 5-Fluoro-1-(piperazin-1-yl)isoquinoline is expected to have a sharp melting range, typically less than 2°C. A broad or depressed range compared to a reference standard would suggest the presence of impurities.

Conclusion

The validation of a novel compound like 5-Fluoro-1-(piperazin-1-yl)isoquinoline is a systematic process built on foundational analytical techniques. Elemental analysis provides a robust, quantitative confirmation of its atomic composition, directly verifying its empirical formula. Complementing this, melting point determination offers a sensitive, reliable assessment of its purity. When performed according to standardized protocols and interpreted correctly, these two methods provide an essential and authoritative data package, establishing the identity, integrity, and quality of the synthesized molecule, thereby enabling its confident progression into further stages of drug discovery and development.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from Mettler Toledo. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from ResearchGate. [Link]

  • US Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from uspbpep.com. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from Universal Lab Blog. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from Mettler Toledo. [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from A.KRÜSS Optronic. [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from ResolveMass Laboratories Inc. [Link]

  • ScienceDirect. (2006, January 23). A convenient procedure for the synthesis of fused fluoro isoquinolines. Retrieved from ScienceDirect. [Link]

  • Academia.edu. (n.d.). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Retrieved from Academia.edu. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from NANOLAB. [Link]

  • PubMed. (1989). Methods of isolation and determination of isoquinoline alkaloids. Retrieved from PubMed. [Link]

  • ACS Publications. (n.d.). Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents. Retrieved from The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from ResearchGate. [Link]

  • PMC. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from PMC. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from Smithers. [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from Elementar. [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from ResearchGate. [Link]

  • Medistri SA. (2023, October 2). Elemental and Trace Metal Analysis. Retrieved from Medistri SA. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia. [Link]

  • AMERICAN ELEMENTS®. (n.d.). Isoquinolines. Retrieved from AMERICAN ELEMENTS®. [Link]

  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)piperazine. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from ResearchGate. [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from MDPI. [Link]

  • ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1-(piperazin-1-yl)isoquinoline

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers[1][2] Executive Safety Summary: The "Silent" Hazard Compound Class: Fluorinated Isoquinoline-Piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers[1][2]

Executive Safety Summary: The "Silent" Hazard

Compound Class: Fluorinated Isoquinoline-Piperazine Derivative Primary Hazard Classification (SAR-Based): Respiratory Sensitizer & High-Potency Intermediate [1][2]

As a Senior Application Scientist, I must clarify a critical misconception: while the isoquinoline core suggests systemic toxicity (potential DNA intercalation), the piperazine moiety presents the most immediate operational risk—irreversible sensitization .[2]

5-Fluoro-1-(piperazin-1-yl)isoquinoline combines the lipophilicity of a fluorinated heterocycle with the allergenic potential of a secondary amine.[1] This molecule is designed to cross biological membranes (likely for kinase inhibition); therefore, it will cross your dermal barrier just as efficiently.[2]

Treat this compound as an OEB-4 (Occupational Exposure Band 4) solid. [1][2]

  • OEL Target: < 10 µg/m³ (8-hr TWA)[1][2]

  • Critical Risk: Occupational Asthma & Dermal Absorption.[2]

Part 1: The PPE Matrix (Hierarchy of Defense)

Do not rely on generic "lab safety" protocols. This matrix is engineered for high-potency nitrogen heterocycles.[1][2]

Dermal Protection (The Double-Barrier System)[1][2]

Single nitrile gloves are insufficient for this compound when in solution, particularly in organic solvents (DMSO, DCM) which act as carriers for the fluorinated motif.[2]

ApplicationPrimary Layer (Inner)Secondary Layer (Outer)Rationale
Dry Solid Handling Nitrile (4 mil) Nitrile (4-5 mil) Prevents static-induced dust adherence to skin.[1][2] Colored outer glove reveals tears.[2]
Solution (Aqueous) Nitrile (4 mil) Nitrile (Extended Cuff) Standard protection against basic hydrolysis (piperazine is basic).[1][2]
Solution (Organic) Polyethylene Laminate Nitrile (Disposable) CRITICAL: Fluorinated aromatics in DMSO/DCM permeate nitrile in <5 mins.[2] Laminate (e.g., Silver Shield) is required.[2]
Respiratory Protection

The piperazine ring is a potent sensitizer.[2] Inhalation of even invisible micro-aerosols can trigger life-long hypersensitivity.[1][2]

  • Engineering Control (Primary): All handling must occur in a Class II, Type A2 Biosafety Cabinet or a Vented Balance Enclosure (Face velocity: 0.3–0.5 m/s).[2]

  • PPE (Secondary):

    • Open Bench (Forbidden): Never handle open containers outside containment.[2]

    • Enclosure Failure/Spill:PAPR (Powered Air Purifying Respirator) with HEPA filters.[2] A standard N95 is inadequate due to the risk of facial seal leakage during high-stress cleanup.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).[2]

  • Why: Safety glasses leave gaps.[2] Piperazine derivatives are basic (pH >10 in solution); contact causes immediate corneal saponification (irreversible damage).[2]

Part 2: Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Fluorinated powders are often fluffy and electrostatically charged, leading to "jumping" particles.[1][2]

  • Preparation: Place an ionizing fan inside the balance enclosure 10 minutes prior to use to neutralize static charge.[2]

  • Taring: Tare the vial with the cap on.

  • Transfer: Open the source container only inside the enclosure. Use a disposable antistatic spatula.[2]

  • Decontamination: Before removing the sealed vial from the hood, wipe the exterior with a 10% Acetic Acid dampened wipe (neutralizes the basic piperazine residues), followed by ethanol.[2]

Protocol B: Solubilization & Transfer

The moment the solid enters solution, the permeation risk increases 100x.[2]

  • Solvent Choice: If possible, avoid DCM (Dichloromethane).[2] Use DMSO or Methanol.[2] DCM destroys glove integrity rapidly.[2]

  • Syringe Transfer: Never pour. Use Luer-lock syringes for all transfers to prevent aerosolization.[1][2]

  • Needle Disposal: Do not recap. Disengage the needle directly into a sharps container located inside the fume hood.[2]

Part 3: Visualization of Safety Logic

Figure 1: PPE Decision Logic for Isoquinoline Derivatives

This workflow dictates the required protection level based on the physical state and solvent carrier.[2]

PPE_Decision_Tree Start Start: Handling 5-Fluoro-1-(piperazin-1-yl)isoquinoline State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Solid_Risk Risk: Inhalation Sensitization Solid->Solid_Risk Liquid_Risk Identify Solvent Carrier Liquid->Liquid_Risk Protocol_A PROTOCOL A: Double Nitrile Gloves N95/P100 (if outside hood) Static Control Solid_Risk->Protocol_A Use Balance Enclosure Solvent_Aq Aqueous / Alcohol Liquid_Risk->Solvent_Aq Solvent_Org DMSO / DCM / DMF Liquid_Risk->Solvent_Org Protocol_B PROTOCOL B: Double Nitrile Gloves Chemical Goggles Solvent_Aq->Protocol_B Protocol_C PROTOCOL C (High Risk): Inner: Silver Shield (Laminate) Outer: Nitrile Face Shield + Goggles Solvent_Org->Protocol_C Permeation Risk

Caption: Decision tree for selecting glove material and respiratory protection based on solvation state. Note the escalation to laminate gloves for organic solvents.[2]

Figure 2: Emergency Spill Response Workflow

Immediate actions required upon containment breach.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Lab (Allow aerosols to settle - 30 min) Spill->Evacuate PPE_Up 2. Don PPE: Tyvek Suit + Double Gloves Full Face Respirator (P100) Evacuate->PPE_Up Neutralize 3. Neutralize: Cover with weak acid (Citric/Acetic) to protonate piperazine PPE_Up->Neutralize Absorb 4. Absorb & Seal: Use chemically inert pads Double bag as Haz Waste Neutralize->Absorb

Caption: Step-by-step spill response emphasizing the "Wait" period to allow aerosol settling and chemical neutralization.

Part 4: Disposal & Deactivation

The Chemistry of Disposal: You cannot simply incinerate this as "General Organic Waste" without verifying your facility's halogen capabilities.[2]

  • Segregation: Segregate into "Halogenated Organic Waste" streams. The fluorine atom releases hydrofluoric acid (HF) upon standard combustion if not scrubbed properly.[2]

  • Deactivation (Benchtop):

    • Rinse all glassware with 1% dilute HCl or Acetic Acid .[2]

    • Mechanism:[1][2][][4] This converts the volatile/lipophilic free base piperazine into the non-volatile, water-soluble hydrochloride/acetate salt.[2] This significantly reduces the risk of inhalation during the washing process.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for Isoquinoline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[2] Substance Information: Piperazine (Sensitization Data). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Chemical Database: Isoquinoline. Retrieved from [Link][1][2]

Sources

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